molecular formula C10H12N2O2 B592548 4-(2-Aminophenyl)morpholin-3-one CAS No. 1082588-73-5

4-(2-Aminophenyl)morpholin-3-one

Cat. No.: B592548
CAS No.: 1082588-73-5
M. Wt: 192.218
InChI Key: AKPYISYUMOZZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminophenyl)morpholin-3-one is a chemical research compound with the molecular formula C 10 H 12 N 2 O 2 and a molecular weight of 192.22 . This aniline-functionalized morpholinone derivative serves as a versatile building block in medicinal chemistry and pharmaceutical research. Its structure, featuring an aromatic amine adjacent to a saturated oxygen-nitrogen heterocycle, makes it a valuable intermediate for constructing more complex molecules. Researchers utilize this compound in the exploration of new chemical entities, particularly as a precursor in the synthesis of potential pharmacologically active compounds . The morpholinone core is a privileged structure in drug design, often contributing to favorable physicochemical properties and biological activity. The specific stereoelectronic properties of this compound make it a subject of interest in developing novel small molecule libraries for high-throughput screening against various biological targets. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(2-aminophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-8-3-1-2-4-9(8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPYISYUMOZZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the chemical properties of 4-(2-Aminophenyl)morpholin-3-one?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 4-(2-Aminophenyl)morpholin-3-one

Foreword for the Research Professional

This document provides a detailed examination of the chemical properties of this compound. It is structured to serve researchers, medicinal chemists, and drug development professionals. Acknowledging the limited direct literature on the ortho-amino isomer, this guide leverages extensive data available for its structural isomers, 4-(4-Aminophenyl)morpholin-3-one and 4-(3-Aminophenyl)morpholin-3-one, to provide a predictive analysis grounded in fundamental chemical principles. The narrative explains the causality behind experimental choices and provides actionable protocols, reflecting a synthesis of technical accuracy and field-proven insights.

Introduction and Strategic Importance

The aminophenyl morpholinone scaffold is a cornerstone in modern medicinal chemistry. The para-substituted isomer, 4-(4-Aminophenyl)morpholin-3-one, is a critical precursor in the industrial synthesis of Rivaroxaban, a direct Factor Xa inhibitor widely used as an anticoagulant[1][2][3]. The meta-substituted isomer has been identified as an intermediate in the development of protein kinase inhibitors for oncology applications[4].

The subject of this guide, this compound, represents a less-explored but chemically significant variant. The placement of the amino group at the ortho position introduces unique steric and electronic characteristics, including the potential for intramolecular hydrogen bonding. These features can profoundly influence the molecule's conformation, reactivity, and utility as a synthon for novel therapeutics. This guide will, therefore, construct a robust profile of the 2-amino isomer through a comparative analysis of its well-documented congeners.

Structural and Physicochemical Properties: A Comparative Analysis

The properties of the three isomers are dictated by the position of the amino substituent on the phenyl ring. While specific experimental data for the 2-amino isomer is scarce, we can predict its characteristics with high confidence.

Molecular Structure and Conformation

The core structure consists of a morpholin-3-one ring system attached via its nitrogen atom to an aminophenyl group. The primary differentiator is the location of the -NH2 group.

G start 2-Nitroaniline reagent1 Condensation: 2-(2-Chloroethoxy)acetyl chloride Base (e.g., Pyridine) start->reagent1 Step 1 intermediate1 2-(2-Chloroethoxy)-N- (2-nitrophenyl)acetamide reagent2 Cyclization: Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) intermediate1->reagent2 Step 2 intermediate2 4-(2-Nitrophenyl) morpholin-3-one reagent3 Reduction: H2, Pd/C Solvent (e.g., Ethanol) intermediate2->reagent3 Step 3 product 4-(2-Aminophenyl) morpholin-3-one reagent1->intermediate1 reagent2->intermediate2 reagent3->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a predictive model based on analogous transformations.

Step 1: Synthesis of 2-(2-Chloroethoxy)-N-(2-nitrophenyl)acetamide

  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

  • Base Addition: Add a non-nucleophilic base like pyridine (1.2 eq). Cool the mixture to 0-5 °C in an ice bath.

  • Acylation: Slowly add a solution of 2-(2-chloroethoxy)acetyl chloride (1.1 eq) in the same solvent via the dropping funnel, maintaining the temperature below 10 °C.

    • Expertise Note: The chloroethoxyacetyl chloride is highly reactive and moisture-sensitive. This reaction is exothermic; slow addition and cooling are critical to prevent side reactions.

  • Reaction & Quench: Stir the reaction at room temperature for 4-6 hours until TLC or HPLC analysis shows consumption of the starting material. Quench the reaction by carefully adding water.

  • Workup: Separate the organic layer, wash with dilute HCl, then saturated NaHCO₃, and finally brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from an ethanol/water mixture.

Step 2: Intramolecular Cyclization to 4-(2-Nitrophenyl)morpholin-3-one

  • Setup: Charge a flask with the acetamide intermediate from Step 1, a polar aprotic solvent like acetonitrile, and a base such as potassium carbonate (K₂CO₃, ~2.0 eq).[5]

  • Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 4-8 hours, monitoring by TLC/HPLC.

    • Expertise Note: This is an intramolecular Williamson ether synthesis. The choice of a non-nucleophilic base is crucial to favor cyclization over intermolecular side reactions. Phase-transfer catalysts like PEG-400 can be used to accelerate the reaction in less polar solvents like toluene.[5]

  • Workup: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate. The crude product can be purified by slurrying in water to remove any remaining salts and then recrystallizing from a suitable solvent like isopropanol.

Step 3: Catalytic Hydrogenation to this compound

  • Setup: In a hydrogenation vessel, dissolve the nitro-intermediate from Step 2 in an aliphatic alcohol solvent such as ethanol.[6]

  • Catalyst: Add a catalytic amount of palladium on activated carbon (5-10% Pd/C, ~1-5 mol%).

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas. Maintain a hydrogen atmosphere (1-5 bar) and stir vigorously at room temperature.[5]

    • Trustworthiness Note: The reaction progress should be monitored by hydrogen uptake or HPLC. Catalytic hydrogenation is highly effective and clean, but the catalyst can be pyrophoric and must be handled with care, especially during filtration.

  • Workup: Upon completion, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: Key signals would include aromatic protons (4H), two methylene groups of the morpholine ring adjacent to oxygen (-O-CH₂-), one methylene group adjacent to the carbonyl (-C(=O)-CH₂-), and a broad singlet for the amine protons (-NH₂). The ortho-coupling patterns in the aromatic region will be distinct from the meta and para isomers.

  • ¹³C NMR: Expect signals for six unique aromatic carbons, the carbonyl carbon (~165-170 ppm), and three distinct methylene carbons.

  • FTIR: Characteristic peaks would include N-H stretching of the primary amine (~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), a strong C=O stretch for the amide (~1650-1680 cm⁻¹), and C-N and C-O stretching bands.

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 192.22.

Safety and Handling

While no specific MSDS exists for this compound, the safety profile can be inferred from its isomers and aniline-based compounds.

  • Hazards: Expected to be harmful if swallowed and cause skin and serious eye irritation.[7][8] May cause respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][11]

  • Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7][9]

Conclusion

This compound is a compound of significant academic and potential pharmaceutical interest. While direct experimental data is limited, this guide has established a robust, predictive profile of its chemical and physical properties through a rigorous comparative analysis with its well-characterized isomers. The proposed synthetic route provides a clear and actionable pathway for its preparation, enabling further research into its unique chemical behavior and potential applications as a novel building block in drug discovery.

References

  • AK Scientific, Inc. (n.d.). 4-(4-Aminophenyl)morpholin-3-one Safety Data Sheet.
  • CymitQuimica. (2025). SAFETY DATA SHEET: 4-(3-Aminophenyl)morpholin-3-one.
  • Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.
  • Megafine Pharma (P) Ltd. (2014). A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone.
  • TCI EUROPE N.V. (2024). 4-(4-Aminophenyl)morpholin-3-one - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(4-Nitrophenyl)morpholine.
  • Google Patents. (2020). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • Multichem Exports. (n.d.). 4-(4-aminophenyl)morpholin-3-one.
  • WIPO Patentscope. (2019). WO/2019/138362 PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.
  • Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • WIPO Patentscope. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28917387, 4-(3-Aminophenyl)morpholin-3-one.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11194854, 4-(4-Aminophenyl)morpholin-3-one.
  • ChemicalBook. (n.d.). 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE(438056-69-0) 1H NMR.
  • Smolecule. (n.d.). 4-(2,4-Diaminophenyl)morpholin-3-one.
  • MedchemExpress. (n.d.). Certificate of Analysis: 4-(4-Aminophenyl)morpholin-3-one.
  • ChemicalBook. (2025). 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE (CAS 438056-69-0).
  • V & V Pharma Industries. (n.d.). 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter.
  • ChemicalBook. (2025). 4-(3-AMino-phenyl)-Morpholin-3-one (CAS 1082495-22-4).
  • ECHEMI. (n.d.). 438056-69-0, 4-(4-Aminophenyl)morpholin-3-one Formula.

Sources

4-(2-Aminophenyl)morpholin-3-one structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2-Aminophenyl)morpholin-3-one: Structure, Stereochemistry, and Synthetic Considerations

This guide provides a comprehensive technical overview of this compound (CAS No. 1082588-73-5), a notable organic intermediate. While its isomer, 4-(4-aminophenyl)morpholin-3-one, is widely recognized as a key precursor in the synthesis of the anticoagulant Rivaroxaban, the ortho-substituted variant presents unique characteristics and challenges.[1][2][3] This document delves into the structural features, stereochemical possibilities, and plausible synthetic pathways of the 2-amino isomer, offering valuable insights for researchers and professionals in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a morpholin-3-one ring system attached via its nitrogen atom to the C1 position of a 2-aminophenyl group. The core structure combines an amide within a six-membered ring and an aromatic amine, bestowing upon it specific reactivity and physical properties.

The key structural components are:

  • Morpholin-3-one Core: A saturated heterocyclic ring containing both an ether linkage and a lactam (a cyclic amide). This imparts a degree of polarity and hydrogen bonding capability.

  • Phenyl Ring: An aromatic system that influences the molecule's rigidity and electronic properties.

  • Ortho-Amino Substituent: An amino group (-NH2) at the C2 position of the phenyl ring. The ortho position, relative to the point of attachment to the morpholine nitrogen, creates steric and electronic effects distinct from its meta and para isomers.

A summary of its key identifiers and properties is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource(s)
Chemical Name This compound[1][4]
CAS Number 1082588-73-5[1][2][3]
Molecular Formula C₁₀H₁₂N₂O₂[3][4]
Molecular Weight 192.22 g/mol [1]
Appearance Beige Solid[1]
Storage Conditions 2-8°C, under inert atmosphere[1]
Synonyms 4-(2-aminophenyl)-3-morpholinone[3]

Analysis of Stereochemistry

A critical aspect of any molecule intended for pharmaceutical development is its stereochemistry.

Chirality

Based on its 2D structure, this compound is an achiral molecule . It does not possess any stereocenters (chiral carbons), and it has a plane of symmetry that bisects the morpholinone and phenyl rings. Therefore, it does not exist as enantiomers.

Conformational Isomerism

The morpholine ring is not planar and, like cyclohexane, adopts non-planar conformations to minimize ring strain. The most stable conformation is the chair form . The molecule will exist as a dynamic equilibrium of chair conformers. Due to the C=O bond at position 3, the ring is slightly distorted compared to a standard morpholine ring. Studies on substituted morpholines have confirmed the preference for chair conformations.[5][6] The energy barrier for ring inversion is typically low, leading to rapid interconversion at room temperature.

G Fig. 1: Conformational Equilibrium of the Morpholin-3-one Ring cluster_chair1 Chair Conformation 1 cluster_chair2 Chair Conformation 2 C1 O C2 C C1->C2 C3 C=O C2->C3 N4 N-Ar C3->N4 Equilibrium C5 C N4->C5 C6 C C5->C6 C6->C1 D1 O D6 C D1->D6 D2 C D2->D1 D3 C=O D3->D2 N4_2 N-Ar N4_2->D3 D5 C D5->N4_2 D6->D5

Caption: Chair conformations of the morpholin-3-one ring interconvert rapidly.

Synthesis and Manufacturing Considerations

While specific, optimized protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be designed based on established methodologies for its well-documented isomer, 4-(4-aminophenyl)morpholin-3-one.[7][8][9] The key is the strategic introduction of the ortho-amino group, which is typically handled as a nitro group until the final reduction step to avoid undesired side reactions.

Proposed Synthetic Pathway

A logical and industrially scalable approach would involve a two-step process starting from 1-fluoro-2-nitrobenzene.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction: Morpholin-3-one is reacted with 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group activates the ortho- and para-positions to nucleophilic attack.

  • Mechanism: The nitrogen atom of morpholin-3-one acts as a nucleophile, displacing the fluoride ion from the aromatic ring. This reaction is typically carried out in a polar aprotic solvent like DMF or NMP in the presence of a non-nucleophilic base (e.g., K₂CO₃ or NaH) to deprotonate the morpholin-3-one nitrogen, enhancing its nucleophilicity.

  • Product: 4-(2-Nitrophenyl)morpholin-3-one.

Step 2: Reduction of the Nitro Group

  • Reaction: The intermediate, 4-(2-nitrophenyl)morpholin-3-one, is reduced to the target compound.

  • Methodology: Catalytic hydrogenation is the preferred industrial method for this transformation. The reaction is performed using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[7] Alternative reducing agents like tin(II) chloride (SnCl₂) in acidic media can also be used, particularly on a laboratory scale.

  • Product: this compound.

G Start1 1-Fluoro-2-nitrobenzene Cond1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start1->Cond1 Start2 Morpholin-3-one Start2->Cond1 Intermediate 4-(2-Nitrophenyl)morpholin-3-one Cond2 H₂, Pd/C Solvent (e.g., Ethanol) Intermediate->Cond2 Step 2: Reduction FinalProduct This compound Cond1->Intermediate Step 1: SNAr Cond2->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Applications and Relevance in Drug Development

Pharmaceutical Intermediate

This compound is primarily categorized as a reagent used in the preparation of various morpholine-based pharmaceuticals.[1] The presence of two distinct nitrogen atoms (an aniline-type and an amide-type) and an ether linkage makes it a versatile scaffold for building more complex molecules.

Rivaroxaban Impurity

This molecule is also recognized as a potential impurity in the synthesis of Rivaroxaban.[2][3] Its formation could occur if the starting material, typically a substituted aniline, contains the ortho-amino isomer in addition to the desired para-amino isomer. Regulatory guidelines require strict control and monitoring of such process-related impurities. The availability of pure this compound as a reference standard is therefore crucial for analytical method development and quality control in the manufacturing of Rivaroxaban.[1][3]

Analytical Characterization

While a complete, published dataset is scarce, the structural features of this compound allow for the prediction of its key spectroscopic signals.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Characteristic Signals
¹H NMR - Aromatic Protons: 4 signals in the aromatic region (~6.5-7.5 ppm), exhibiting coupling patterns characteristic of an ortho-disubstituted benzene ring.
- Morpholine Protons: 2 sets of triplets or multiplets corresponding to the -CH₂-O- and -CH₂-C=O groups (~3.5-4.5 ppm).
- Amine Protons: A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon: A signal in the downfield region (~165-175 ppm).
- Aromatic Carbons: 6 distinct signals in the aromatic region (~115-150 ppm).
- Morpholine Carbons: Signals for the two aliphatic carbons (~40-70 ppm).
FTIR - N-H Stretch: Two bands for the primary amine (~3300-3500 cm⁻¹).
- C=O Stretch: A strong absorption for the amide carbonyl (~1650-1680 cm⁻¹).
- C-N Stretch: Signals in the fingerprint region.
- C-O-C Stretch: Ether linkage absorption (~1100-1250 cm⁻¹).
Mass Spectrometry - Molecular Ion (M⁺): Expected at m/z = 192.22 (for C₁₀H₁₂N₂O₂).

Conclusion

This compound is an achiral isomer of a critical pharmaceutical intermediate. While not the primary building block for Rivaroxaban, its role as a potential impurity necessitates its study and availability as a reference standard. Its synthesis can be logically derived from established methods for related isomers, proceeding through a nitrophenyl intermediate. The unique ortho-substitution pattern offers a distinct chemical scaffold that may be of interest for the development of novel morpholine-based compounds in medicinal chemistry. This guide provides a foundational understanding of its structure, stereochemistry, and synthesis to support further research and application.

References

  • Pharmaffiliates. CAS No: 1082588-73-5 | Chemical Name: 4-(2-Aminophenyl)-3-morpholinone. [Link]

  • WIPO Patentscope. WO/2019/138362 PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. [Link]

  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(1), 126-133. [Link]

  • ScienceDirect. Morpholines: stereochemistry and preferred steric course of quaternization. [Link]

  • Quick Company. A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. [Link]

  • WIPO Patentscope. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

Sources

A Guide to the Spectroscopic Characterization of 4-(2-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 4-(2-aminophenyl)morpholin-3-one. As a unique structural isomer of the well-documented 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant Rivaroxaban, a thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and utilization in further research and development. This document will delve into the theoretical underpinnings and practical considerations for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While specific experimental data for the ortho-isomer is not widely available in public literature, this guide will utilize data from its para-isomer as a comparative model to predict and interpret the expected spectral features, thereby providing a robust framework for researchers working with this and related molecules.

Introduction: The Significance of Spectroscopic Characterization

The unequivocal identification of a chemical compound is the bedrock of all scientific research and drug development. Spectroscopic techniques provide a non-destructive window into the molecular structure, offering a detailed fingerprint of the compound's atomic composition and connectivity. For a molecule like this compound, with its distinct arrangement of functional groups, a multi-pronged spectroscopic approach is essential.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

This guide will systematically explore the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a detailed roadmap for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to be complex and highly informative, with distinct signals for the aromatic and morpholinone protons.

Expected ¹H NMR Spectral Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
Aromatic-H6.5 - 7.5m-4H
-NH₂3.5 - 5.0br s-2H
-CH₂-O- (morpholine)3.8 - 4.2t~52H
-N-CH₂- (morpholine)3.4 - 3.8t~52H
-CH₂-C=O (morpholine)4.2 - 4.6s-2H

Note: The exact chemical shifts and coupling constants are predictive and will vary based on the solvent and experimental conditions.

Causality Behind Expected Shifts and Multiplicities:

  • Aromatic Protons: The protons on the aminophenyl ring will appear in the characteristic aromatic region (6.5 - 7.5 ppm). Due to the ortho substitution pattern, these protons will exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with each other.

  • Amine Protons: The protons of the primary amine group (-NH₂) are expected to appear as a broad singlet. The chemical shift can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange.

  • Morpholinone Protons: The morpholinone ring contains three distinct methylene (-CH₂-) groups. The protons on the carbon adjacent to the oxygen (-CH₂-O-) will be deshielded and appear at a higher chemical shift compared to the protons on the carbon adjacent to the nitrogen (-N-CH₂-). The protons on the carbon adjacent to the carbonyl group (-CH₂-C=O) are expected to be a singlet as they lack adjacent protons to couple with. The other two methylene groups will likely appear as triplets due to coupling with their neighboring methylene protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule.

Expected ¹³C NMR Spectral Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (amide)165 - 175
Aromatic C-N140 - 150
Aromatic C-NH₂140 - 150
Aromatic C-H115 - 130
-CH₂-O- (morpholine)65 - 75
-N-CH₂- (morpholine)45 - 55
-CH₂-C=O (morpholine)40 - 50

Note: These are approximate chemical shift ranges.

Interpretation of the Carbon Spectrum:

  • Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon and will appear at the lowest field (highest ppm value).

  • Aromatic Carbons: The six carbons of the phenyl ring will appear in the 115-150 ppm range. The carbons directly attached to the nitrogen atoms (C-N and C-NH₂) will be at the lower end of this range compared to the carbons bearing hydrogen atoms.

  • Morpholinone Carbons: The three methylene carbons of the morpholinone ring will appear in the upfield region of the spectrum. The carbon attached to the oxygen (-CH₂-O-) will be the most deshielded of the three due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Stretch3300 - 3500 (two bands)
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
C=O (amide)Stretch1650 - 1680
C=C (aromatic)Stretch1450 - 1600
C-NStretch1250 - 1350
C-OStretch1000 - 1300

Key Diagnostic Peaks:

  • The presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region is a clear indication of the primary amine (-NH₂) group.

  • A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch.

  • The C-O stretching vibrations of the ether linkage in the morpholine ring will appear in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and can offer structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular weight of this compound is 192.21 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass will be observed, confirming the elemental composition.

  • Major Fragmentation Pathways: The molecule is expected to fragment in a predictable manner under electron impact (EI) or other ionization methods.

M [M]+. m/z = 192 F1 Loss of CH2O m/z = 162 M->F1 F2 Loss of C2H2O m/z = 150 M->F2 F3 Aminophenyl cation m/z = 92 M->F3

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Analysis of Fragmentation:

  • Loss of Formaldehyde (CH₂O): Cleavage of the morpholinone ring could lead to the loss of a formaldehyde unit.

  • Loss of Ketene (C₂H₂O): Another possible fragmentation of the morpholinone ring involves the loss of a ketene molecule.

  • Formation of the Aminophenyl Cation: Cleavage of the bond between the phenyl ring and the morpholinone nitrogen would result in the formation of a stable aminophenyl cation.

Experimental Protocols: A Framework for Data Acquisition

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol (ATR)
  • Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Spectrum Acquisition: Acquire the mass spectrum in positive ion mode. Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

  • Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern if MS/MS data is acquired.

Conclusion

The comprehensive spectroscopic characterization of this compound is a critical step in its journey from a novel chemical entity to a potentially valuable molecule in various scientific applications. By employing a combination of NMR, IR, and Mass Spectrometry, researchers can gain a detailed and unambiguous understanding of its molecular structure. This guide provides the theoretical framework and practical considerations necessary to acquire, interpret, and validate the spectroscopic data for this compound, thereby ensuring the scientific integrity and accelerating the pace of research and development.

References

  • At the time of this writing, specific, publicly available, peer-reviewed spectroscopic data for this compound is limited. The principles and expected values presented in this guide are based on established spectroscopic theory and data for analogous compounds.

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • PubChem, a database of chemical molecules and their activities against biological assays, maintained by the National Center for Biotechnology Information (NCBI). ([Link])

Solubility profile of 4-(2-Aminophenyl)morpholin-3-one in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Solubility Profile of 4-(2-Aminophenyl)morpholin-3-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of this compound, a key chemical intermediate in pharmaceutical synthesis. Solubility is a critical physicochemical parameter that profoundly influences the developability of an active pharmaceutical ingredient (API), affecting its bioavailability, formulation, and overall therapeutic efficacy.[1][2] This document outlines the theoretical principles governing solubility, presents a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and offers guidance on data interpretation.[3][4] It is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for characterizing the solubility of this and structurally related compounds.

Introduction

This compound (CAS No. 1082588-73-5) is a heterocyclic organic compound. Its structural isomers, particularly 4-(4-aminophenyl)morpholin-3-one, are recognized as crucial intermediates in the synthesis of modern pharmaceuticals, most notably the direct Factor Xa inhibitor, Rivaroxaban.[5][6][7] Given its role in API synthesis, a thorough understanding of the physicochemical properties of this compound is paramount for process optimization, purification, and formulation development.

The solubility of a compound is not merely a data point but a cornerstone of pharmaceutical development.[1][8] It dictates the medium in which reactions can be run, influences the choice of crystallization solvent, and, most critically, governs the rate and extent of absorption in the body, thereby impacting bioavailability.[9] An inadequate solubility profile can lead to significant downstream challenges, including poor in vivo performance and complex formulation requirements.[1][8] This guide provides the necessary scientific grounding and practical protocols to establish a definitive solubility profile for this compound across a spectrum of relevant solvents.

Physicochemical Properties & Theoretical Framework

To predict and interpret the solubility of this compound, one must first understand its molecular structure and the resulting physicochemical characteristics. The molecule contains a polar morpholin-3-one ring, an aromatic ring, and a primary amine group, which can act as a hydrogen bond donor and acceptor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1082588-73-5[10]
Molecular Formula C₁₀H₁₂N₂O₂[10]
Molecular Weight 192.21 g/mol [10]
pKa (Predicted) Not readily available for the 2-amino isomer. The related 4-amino isomer has a predicted pKa of ~4.85 for the anilinic nitrogen.[11][12]
LogP (Predicted) Not readily available for the 2-amino isomer. The related 4-amino isomer has a predicted LogP of -0.8.[12]
Appearance Likely a solid at room temperature. The related 4-amino isomer is a white to off-white crystalline powder.[5]
Principles of Solubility: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool.[13][14]

  • Polar Solvents (e.g., water, ethanol, methanol) effectively dissolve polar solutes. The aminophenyl and morpholinone moieties in the target molecule can engage in hydrogen bonding and dipole-dipole interactions with polar solvents, promoting solubility.[14][15]

  • Nonpolar Solvents (e.g., hexane, toluene) are effective at dissolving nonpolar solutes through weaker van der Waals forces. The aromatic ring provides some nonpolar character, but the polar functional groups are expected to dominate, leading to poor solubility in nonpolar media.

  • Solvent pH (for Aqueous Media): The primary amine group on the phenyl ring is basic. In acidic aqueous solutions (pH < pKa), this group will be protonated to form a cationic ammonium salt. This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing aqueous solubility.[16] Conversely, in neutral or basic media, the amine will be in its less soluble, neutral form.

Methodology for Thermodynamic Solubility Determination

For definitive and reliable solubility data, essential for regulatory submissions and lead optimization, the Saturation Shake-Flask Method is the universally recognized "gold standard".[3][4][17] This method measures the equilibrium (thermodynamic) solubility, which represents the maximum concentration of a substance that can dissolve in a solvent under specified conditions.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of thermodynamic equilibrium.[17] Unlike kinetic or high-throughput methods, which can sometimes overestimate solubility due to the formation of supersaturated solutions, the shake-flask method ensures that the system has reached a true energetic minimum, providing a self-validating and accurate value.[17] Adherence to International Council for Harmonisation (ICH) guidelines for solubility studies further underscores the authoritativeness of this approach.[18][19]

Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system by incorporating equilibrium verification and replicate analysis.

Materials and Equipment:

  • Solute: this compound (purity >99%)

  • Solvents:

    • pH 1.2 Buffer (0.1 N HCl or simulated gastric fluid without enzymes)

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer

    • Deionized Water

    • Methanol

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Hexane

  • Equipment:

    • Analytical balance

    • Scintillation vials or glass flasks with screw caps

    • Orbital shaker with temperature control (set to 37 ± 1°C for biopharmaceutical relevance)[20]

    • Calibrated pH meter

    • Centrifuge

    • Syringes and 0.45 µm syringe filters (ensure low compound binding)

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

    • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[17] For example, add ~10 mg of the compound to 2 mL of each test solvent. Prepare each solvent condition in triplicate to ensure reproducibility.[20]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm).[8]

  • Achieving Equilibrium: Allow the samples to shake for an initial 24 hours. This duration is typically sufficient for many compounds to reach equilibrium.[8]

  • Equilibrium Verification (Self-Validation): To ensure true equilibrium has been reached, take a sample after 24 hours and another at 48 hours. If the measured concentrations are within ±5% of each other, equilibrium can be considered established. If not, continue shaking and sample at a later time point (e.g., 72 hours).

  • Sample Collection and Preparation:

    • Stop the shaker and allow the vials to stand for at least 30 minutes for the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove all undissolved particles.[9] This step is critical to avoid artificially high results.

  • pH Measurement: For the aqueous buffer samples, measure and record the final pH of the saturated solution to confirm it has not drifted significantly during the experiment.[19][20]

  • Quantitative Analysis (HPLC-UV):

    • Dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted samples by a validated HPLC-UV method to determine the precise concentration of the dissolved compound.[9]

    • The calibration curve must be prepared using accurately weighed standards of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the Shake-Flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_data 4. Data Processing prep1 Weigh excess solute prep2 Add to vials with test solvents (n=3) prep1->prep2 equil1 Shake at constant T (e.g., 37°C) prep2->equil1 equil2 Sample at 24h & 48h for equilibrium check equil1->equil2 sample1 Settle & withdraw supernatant equil2->sample1 sample2 Filter (0.45 µm) sample1->sample2 sample3 Measure final pH (aqueous only) sample1->sample3 sample4 Dilute sample sample2->sample4 sample5 Analyze via HPLC-UV sample4->sample5 data1 Calculate concentration from calibration curve sample5->data1 data2 Report as mg/mL or µg/mL data1->data2 G solute Solute Properties (this compound) sub_solute1 Polar Groups (-NH2, -C=O) sub_solute2 H-Bonding (Donor/Acceptor) sub_solute3 Ionizable Group (Basic Amine) solvent Solvent Properties sub_solvent1 Polarity sub_solvent2 H-Bonding Capacity sub_solvent3 pH (Aqueous) forces Intermolecular Forces (Solute-Solvent) solubility Observed Solubility forces->solubility sub_solute1->forces sub_solute2->forces sub_solute3->forces sub_solvent1->forces sub_solvent2->forces sub_solvent3->forces

Caption: Factors Influencing Compound Solubility.

  • High Solubility in Acidic Buffers: The protonation of the basic amine group at low pH leads to the formation of a highly polar salt, which readily dissolves in water. This is a classic example of pH-dependent solubility for a basic compound. [16]* High Solubility in DMSO: DMSO is a strong polar aprotic solvent and an excellent hydrogen bond acceptor, allowing it to effectively solvate both the polar and aromatic portions of the molecule, disrupting the solute's crystal lattice.

  • Moderate Solubility in Alcohols: Solvents like methanol and ethanol are polar and can act as both hydrogen bond donors and acceptors, leading to favorable interactions and good solubility. * Low Solubility in Nonpolar Solvents: The energy required to break the strong intermolecular forces (hydrogen bonds, dipole-dipole) between the solute molecules is not compensated by the weak van der Waals interactions that would form with a nonpolar solvent like hexane, resulting in very poor solubility.

Conclusion

This guide has detailed a robust, reliable, and scientifically-grounded approach to determining the solubility profile of this compound. By employing the gold-standard shake-flask method and adhering to principles of equilibrium and self-validation, researchers can generate accurate thermodynamic solubility data. Understanding this profile across a range of solvents and pH conditions is not an academic exercise; it is a critical prerequisite for efficient process development, successful formulation design, and ultimately, the clinical viability of any new pharmaceutical entity derived from this important intermediate.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Abraham, M. H., et al. (n.d.). Solvent effects in organic chemistry — recent developments. Canadian Science Publishing. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

  • Alves, C., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available at: [Link]

  • Bergström, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Available at: [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]

  • YouTube. (2025). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Available at: [Link]

  • RAPS. (2023). WHO seeks to align biowaiver policy with ICH guidelines. Available at: [Link]

  • CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Available at: [Link]

  • ERIC. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Available at: [Link]

  • YouTube. (2023). Determination of Solubility Product of AgCl using Potentiometric Titrations- Explained in Sinhala. Available at: [Link]

  • PubChem. (n.d.). 4-(3-Aminophenyl)morpholin-3-one. Available at: [Link]

  • Aaopen Global. (n.d.). 4 4 Aminophenyl Morpholin 3 One Exporter from Navi Mumbai. Available at: [Link]

  • MDPI. (2021). ICH M9 Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available at: [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available at: [Link]

  • International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available at: [Link]

  • Multichem Exports. (n.d.). 4-(4-aminophenyl)morpholin-3-one. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Available at: [Link]

  • BioCrick. (n.d.). 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0. Available at: [Link]

  • Quick Company. (n.d.). "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". Available at: [Link]

  • Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Eureka | Patsnap. (n.d.). Synthesis method of 4-(4-aminophenyl)-3-morpholone. Available at: [Link]

  • Google Patents. (n.d.). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.

Sources

A Technical Guide to the Prospective Biological Activities of 4-(2-Aminophenyl)morpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold that imparts favorable pharmacokinetic and pharmacodynamic properties to a wide array of therapeutic agents.[1][2][3] While extensive research has focused on the 4-(4-aminophenyl)morpholin-3-one core, primarily as a key intermediate in the synthesis of the anticoagulant Rivaroxaban, its ortho-isomer, 4-(2-aminophenyl)morpholin-3-one, and its derivatives represent a largely unexplored chemical space with significant therapeutic potential. This guide provides a comprehensive technical overview of the prospective biological activities of these novel derivatives. We will delve into rational synthetic strategies, propose key derivatizations based on established structure-activity relationships (SAR) of related compounds, and outline detailed protocols for the systematic evaluation of their anticancer and antimicrobial potential. This document serves as a roadmap for researchers aiming to pioneer the investigation of this promising class of molecules.

Introduction: The Untapped Potential of the Ortho-Aniline Morpholinone Scaffold

The inherent versatility of the morpholine ring, with its capacity to improve aqueous solubility and metabolic stability, has led to its incorporation into numerous clinically approved drugs.[2][3][4] The aminophenyl-morpholinone scaffold, in particular, offers a synthetically tractable platform for the generation of diverse chemical libraries. The well-documented biological activities of the para-substituted isomer and other morpholine-containing heterocycles, ranging from anticancer to antimicrobial and anti-inflammatory effects, provide a strong rationale for investigating the less-explored 2-amino substituted analogs.[5][6] The positional change of the amino group from the para to the ortho position is expected to significantly alter the molecule's three-dimensional structure, electronic properties, and hydrogen bonding capabilities, thereby potentially unlocking novel interactions with biological targets and distinct pharmacological profiles.

This guide will provide a prospective analysis, grounded in existing literature on analogous compounds, to illuminate the potential of this compound derivatives as a new frontier in drug discovery.

Synthetic Pathways: Accessing the Core Scaffold and its Derivatives

The synthesis of the this compound core can be approached through adaptations of established methods for the 4-amino isomer, primarily involving the cyclization of an N-substituted 2-aminophenol derivative. A key starting material is 2-nitrophenol, which can be elaborated and subsequently reduced to the desired aniline.

A plausible synthetic route, adapted from literature on related compounds, is outlined below. The critical step involves the N-alkylation of 2-nitrophenol with a suitable two-carbon unit, followed by cyclization and reduction of the nitro group.

Proposed Synthesis of this compound

A potential synthetic pathway is depicted in the following workflow:

Synthesis_Workflow A 2-Nitrophenol B Intermediate A A->B 1. NaH, THF 2. Ethyl bromoacetate C 4-(2-Nitrophenyl)morpholin-3-one B->C Reduction of ester, then intramolecular cyclization D This compound C->D H2, Pd/C Ethanol

Caption: Proposed synthetic workflow for this compound.

Synthesis of Functionalized Derivatives

The presence of the primary aromatic amine in the core scaffold provides a versatile handle for a wide range of derivatizations. These modifications are crucial for tuning the compound's physicochemical properties and exploring its structure-activity relationships.

Key Derivatization Strategies:

  • Schiff Base Formation: Condensation of the amino group with various substituted aromatic or heteroaromatic aldehydes can yield a library of Schiff base derivatives. This class of compounds is well-known for its broad spectrum of biological activities.

  • Amide and Sulfonamide Synthesis: Acylation of the amine with a variety of acyl chlorides, sulfonyl chlorides, or carboxylic acids will produce amide and sulfonamide derivatives, respectively. These functional groups can introduce new hydrogen bonding interactions and modulate the lipophilicity of the parent compound.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates will lead to the formation of urea and thiourea derivatives, which are prevalent pharmacophores in many bioactive molecules.

Prospective Biological Activities and Mechanistic Insights

Based on the extensive literature on morpholine-containing compounds and related heterocyclic systems, we hypothesize that this compound derivatives hold significant potential in the following therapeutic areas:

Anticancer Activity

Numerous morpholine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and apoptosis induction.[7][8] Quinazoline-based compounds, which share structural similarities with the proposed derivatives, are also known to exhibit antiproliferative effects.[5]

Proposed Mechanism of Action: The planar aromatic portion of the molecule could intercalate with DNA, while the morpholine ring and its substituents could interact with the active sites of key kinases involved in cancer cell proliferation and survival, such as mTOR or Aurora kinases.[7][9]

Anticancer_MOA Derivative Derivative Kinase\n(e.g., mTOR, Aurora) Kinase (e.g., mTOR, Aurora) Derivative->Kinase\n(e.g., mTOR, Aurora) Inhibition Signaling Pathway\n(e.g., PI3K/Akt) Signaling Pathway (e.g., PI3K/Akt) Kinase\n(e.g., mTOR, Aurora)->Signaling Pathway\n(e.g., PI3K/Akt) Downregulation Cell Cycle Arrest\n(G1 or G2/M) Cell Cycle Arrest (G1 or G2/M) Signaling Pathway\n(e.g., PI3K/Akt)->Cell Cycle Arrest\n(G1 or G2/M) Apoptosis Apoptosis Cell Cycle Arrest\n(G1 or G2/M)->Apoptosis

Caption: Proposed mechanism of anticancer action for this compound derivatives.

Antimicrobial Activity

The morpholine scaffold is present in several antimicrobial agents. Furthermore, Schiff bases and sulfonamides derived from 4-(4-aminophenyl)morpholin-3-one have shown promising activity against a range of bacterial and fungal strains. It is therefore highly probable that the 2-amino derivatives will exhibit similar, if not enhanced, antimicrobial properties.

Proposed Mechanism of Action: The mechanism of action could involve the inhibition of essential bacterial enzymes, such as dihydrofolate reductase, or the disruption of the bacterial cell wall or membrane integrity. The lipophilicity and electronic properties of the derivatives can be fine-tuned to optimize their interaction with microbial targets.

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological potential of newly synthesized this compound derivatives, the following standardized in vitro assays are recommended.

In Vitro Anticancer Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, SHSY-5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14][15][16]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).[15]

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized derivatives in the broth medium in a 96-well microtiter plate.[15]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14][16]

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic derivatization and biological evaluation will enable the elucidation of the structure-activity relationship for this novel class of compounds.

Table 1: Hypothetical Anticancer Activity Data

Compound IDR-group on Amino FunctionCancer Cell LineIC50 (µM)
Core HMCF-7>100
D-01 4-Chlorobenzaldehyde (Schiff Base)MCF-715.2
D-02 4-Methoxybenzaldehyde (Schiff Base)MCF-725.8
D-03 Benzenesulfonyl chloride (Sulfonamide)MCF-78.5
D-04 4-Methylbenzenesulfonyl chloride (Sulfonamide)MCF-75.1

SAR Insights (Hypothetical):

  • The unsubstituted core scaffold is inactive.

  • Electron-withdrawing groups on the aromatic ring of the Schiff base derivatives appear to enhance anticancer activity (D-01 vs. D-02).

  • Sulfonamide derivatives show greater potency than Schiff bases.

  • The addition of a methyl group to the benzenesulfonyl moiety further increases activity (D-04 vs. D-03), suggesting a potential hydrophobic interaction in the target's binding pocket.

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of its derivatives. By leveraging the known pharmacological potential of the morpholine moiety and systematically exploring the chemical space around the ortho-amino group, researchers are well-positioned to uncover new lead compounds with potent anticancer and antimicrobial activities. Future work should focus on expanding the library of derivatives, elucidating their precise mechanisms of action, and progressing the most promising candidates to in vivo studies.

References

  • Biological activities of morpholine derivatives and molecular targets involved. (2023). Journal of Biomolecular Structure & Dynamics.
  • Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. (n.d.). BenchChem.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
  • MTT assay protocol. (n.d.). Abcam.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf.
  • Chemical structures of various morpholine containing natural and synthetic compounds. (n.d.).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • MTT Cell Proliferation Assay. (n.d.).
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). PubMed Central.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI.
  • 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis. (n.d.). ChemicalBook.
  • Scheme 1: Synthetic route for the preparation of 4-(2-aminophenyl)-... (n.d.).
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Process for preparing 4-(4-aminophenyl)-3-morpholinone. (n.d.).
  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2022). PubMed Central.
  • Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. (2019). Frontiers in Pharmacology.
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing.
  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). PubMed.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI.
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Frontiers.
  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. (1989). PubMed.
  • On Exploring Structure Activity Rel

Sources

A Guide to the Thermogravimetric Analysis of 4-(2-Aminophenyl)morpholin-3-one: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document presents a hypothetical thermogravimetric analysis (TGA) of 4-(2-aminophenyl)morpholin-3-one. Due to the limited availability of public domain data on the thermal properties of this specific molecule, this guide is intended for educational purposes. The experimental parameters, data, and interpretations are based on established principles of thermal analysis for organic pharmaceutical compounds and are meant to serve as a practical example for researchers, scientists, and drug development professionals.

Introduction: The Importance of Thermal Analysis in Drug Development

In the journey of a drug from discovery to market, understanding its physicochemical properties is paramount. Among these, thermal stability is a critical attribute that influences a drug's shelf-life, storage conditions, and manufacturing processes.[1] Thermogravimetric analysis (TGA) is a fundamental technique in the field of thermal analysis that provides invaluable insights into the thermal stability and decomposition behavior of materials.[2][3] By meticulously measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA can elucidate the thermal decomposition profile of a compound, identify the presence of residual solvents or water, and help in the characterization of different solid forms.[4][5]

This in-depth technical guide will walk you through a hypothetical thermogravimetric analysis of this compound, a morpholinone derivative of interest in pharmaceutical research. We will delve into the rationale behind the experimental design, the interpretation of the resulting TGA and derivative thermogravimetry (DTG) curves, and how this data can be leveraged in a drug development program.

Understanding this compound

This compound is an organic molecule featuring a morpholin-3-one core attached to an aminophenyl group. The presence of the morpholine ring, a common scaffold in medicinal chemistry, suggests its potential as a building block for novel therapeutic agents. The amine and lactam functionalities present in the molecule are potential sites for thermal degradation. A thorough understanding of its thermal behavior is therefore essential for any further development.

Methodology: A Step-by-Step Protocol for TGA

The following protocol outlines the experimental setup for the thermogravimetric analysis of this compound. The choices of parameters are justified to ensure the generation of high-quality, reproducible data.

Instrumentation:

A calibrated thermogravimetric analyzer is essential for accurate measurements. For this hypothetical analysis, we will consider a simultaneous TGA-DSC (Differential Scanning Calorimetry) instrument, which provides complementary information on the thermal events (endothermic or exothermic) associated with mass loss.[6][7]

Experimental Parameters:

ParameterValue/RangeRationale
Sample Mass 5-10 mgThis mass range is optimal for most modern TGA instruments, providing a strong signal without compromising heat transfer within the sample.[8]
Crucible Open alumina or platinum panAlumina and platinum are inert materials that will not react with the sample. An open pan allows for the free escape of any evolved gases.
Atmosphere Nitrogen (Inert)An inert atmosphere of nitrogen is crucial to study the intrinsic thermal decomposition of the compound without interference from oxidative degradation.[9]
Purge Gas Flow Rate 20-50 mL/minA consistent flow of purge gas removes decomposition products from the furnace, preventing secondary reactions and ensuring a clean baseline.
Temperature Program 25°C to 600°CThis wide temperature range will likely cover the dehydration, desolvation, and complete decomposition of the organic molecule.
Heating Rate 10°C/minA heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experiment time.[10] Slower rates can offer better resolution of overlapping thermal events.

Experimental Workflow Diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_interpretation Data Interpretation Sample Obtain pure this compound Grind Gently grind to a fine powder Sample->Grind Weigh Accurately weigh 5-10 mg Grind->Weigh Calibrate Calibrate TGA instrument Weigh->Calibrate Crucible Place sample in an open alumina crucible Calibrate->Crucible Load Load crucible into the TGA furnace Crucible->Load Program Set experimental parameters Load->Program Run Start the TGA run Program->Run Record Record mass loss vs. temperature Run->Record Generate Generate TGA and DTG curves Record->Generate Interpret Analyze thermal events Generate->Interpret Determine Determine onset of decomposition Interpret->Determine Conclude Draw conclusions on thermal stability Determine->Conclude

Caption: A typical workflow for performing a thermogravimetric analysis.

Hypothetical Results and Interpretation

The TGA and DTG curves provide a wealth of information about the thermal behavior of the sample. The TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis, while the DTG curve is the first derivative of the TGA curve, showing the rate of mass loss.[11]

Expected TGA/DTG Curve Features:

Below is a hypothetical TGA and DTG curve for this compound, followed by a detailed interpretation of its features.

(Note: The following is a simulated representation for illustrative purposes.)

Hypothetical Data Table:

Thermal EventOnset Temperature (°C)Peak Temperature (DTG) (°C)Mass Loss (%)Associated Process
Step 1 ~100~120~1-2%Loss of adsorbed water/residual solvent
Step 2 ~250~280~45%Major decomposition of the molecule
Step 3 ~400~450~30%Further decomposition of intermediates
Residue >550-~23%Charred residue

Interpretation of the TGA Curve:

  • Initial Plateau: From the start of the experiment up to around 100°C, the TGA curve is expected to be flat, indicating that the sample is thermally stable in this range.

  • Step 1: Initial Mass Loss (Desolvation/Dehydration): A small, initial mass loss of 1-2% between 100°C and 150°C would likely correspond to the loss of adsorbed water or residual solvent from the synthesis process.[1] The accompanying DTG curve would show a small peak in this region.

  • Step 2: Onset of Major Decomposition: A significant and sharp drop in mass, hypothetically starting around 250°C, would signify the onset of the primary thermal decomposition of the this compound molecule. This is a critical parameter for determining the compound's thermal stability.[3] The DTG curve would exhibit a prominent peak, with the peak temperature indicating the point of the maximum rate of decomposition.

  • Step 3: Subsequent Decomposition: Following the main decomposition step, further mass loss at higher temperatures (e.g., around 400°C) could indicate the breakdown of more stable intermediate fragments formed during the initial decomposition.

  • Final Residue: The mass remaining at the end of the experiment (e.g., at 600°C) is the non-volatile residue, which in an inert atmosphere would likely be a carbonaceous char.

Interpretation of the DTG Curve:

The DTG curve is particularly useful for resolving overlapping decomposition events and accurately identifying the temperatures of maximum decomposition rates.[11][12]

  • Peak Temperature (Tpeak): The peak of a DTG curve corresponds to the temperature at which the rate of mass loss is at its maximum. This is a highly reproducible characteristic of a material under specific experimental conditions.

  • Peak Shape and Area: The shape of the DTG peak can provide qualitative information about the decomposition process. A sharp, narrow peak suggests a rapid, single-step decomposition, while a broad or shouldered peak may indicate multiple, overlapping decomposition events. The area under a DTG peak is proportional to the total mass lost in that step.

Logical Relationship Diagram:

TGA_Interpretation cluster_events Thermal Events cluster_info Derived Information TGA_Curve TGA Curve (% Mass vs. Temperature) Initial_Loss Initial Mass Loss (e.g., Water, Solvent) TGA_Curve->Initial_Loss Small Step Decomposition Major Decomposition TGA_Curve->Decomposition Large Step Residue Final Residue TGA_Curve->Residue Final Plateau Kinetics Decomposition Kinetics (Activation Energy) TGA_Curve->Kinetics DTG_Curve DTG Curve (Rate of Mass Loss vs. Temperature) DTG_Curve->Initial_Loss Small Peak DTG_Curve->Decomposition Major Peak(s) Composition Compositional Analysis (e.g., Hydrate Stoichiometry) Initial_Loss->Composition Thermal_Stability Thermal Stability (Onset Temperature) Decomposition->Thermal_Stability

Caption: Relationship between TGA/DTG data and derived information.

Advanced Analysis: Decomposition Kinetics

Beyond determining thermal stability, TGA data can be used to study the kinetics of decomposition. By performing experiments at multiple heating rates (e.g., 5, 10, 15, and 20°C/min), one can use isoconversional methods (like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods) to calculate the activation energy (Ea) of the decomposition process.[13][14] A higher activation energy generally implies a more stable compound. This information is particularly valuable for predicting the long-term stability and shelf-life of a drug substance.

Conclusion: The Value of TGA in Pharmaceutical Development

Thermogravimetric analysis is an indispensable tool in the pharmaceutical scientist's arsenal.[4] Through this hypothetical case study of this compound, we have demonstrated how a well-designed TGA experiment can yield crucial information about a compound's thermal stability, the presence of volatiles, and its decomposition profile. This data is critical for making informed decisions during process development, formulation design, and for establishing appropriate storage and handling conditions for new chemical entities. While the data presented here is illustrative, the principles of experimental design and data interpretation are universally applicable and form the foundation of robust thermal analysis in the pharmaceutical industry.

References

  • Decomposition kinetics using TGA, TA-075. TA Instruments. [Link]

  • How to Interpret a TGA Curve: An Expert Guide. Torontech. (2023, October 17). [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. (2024, June 20). [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. NETZSCH Analyzing & Testing. (2024, April 17). [Link]

  • Thermogravimetric analysis. Wikipedia. [Link]

  • How To Interpret DTG Curves? Chemistry For Everyone. (2024, May 23). [Link]

  • Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. [Link]

  • TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. Sandia National Laboratories. [Link]

  • Kinetics of thermal decomposition: calculating the activation energy. MC² – Material and Chemical Characterisation Facility. [Link]

  • Thermal Analysis in the Pharmaceutical Industry. TA Instruments. [Link]

  • Thermogravimetric Analysis (TGA): How Helpful in Drug Development. Pharma Knowledge Forum. (2024, November 27). [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

  • Thermal Analysis in the Pharmaceutical Field. NETZSCH Analyzing & Testing. [Link]

  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. (2025, September 29). [Link]

  • Back to Basics: Thermogravimetric Analysis (TGA). The Madison Group. (2020, September 16). [Link]

  • TGA Sample Preparation: A Complete Guide. Torontech. (2023, October 20). [Link]

  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Eltra. [Link]

  • Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. ResearchGate. [Link]

Sources

Unraveling the Origin and Control of 4-(2-Aminophenyl)morpholin-3-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The control of impurities is a foundational pillar of modern pharmaceutical development, ensuring the safety and efficacy of therapeutic agents. Process-related impurities, particularly isomers of key starting materials or intermediates, present unique challenges in synthesis, analysis, and toxicology. This guide provides an in-depth technical analysis of the origin, analytical detection, and strategic control of 4-(2-aminophenyl)morpholin-3-one, a potential isomeric impurity in drug synthesis. With a primary focus on the manufacturing of the anticoagulant Rivaroxaban, where the isomeric intermediate 4-(p-aminophenyl)morpholin-3-one is a critical building block, we will explore the mechanistic basis for the formation of this ortho isomer, outline robust analytical methodologies for its quantification, and detail a risk-based control strategy aligned with global regulatory standards.

Introduction: The Significance of Isomeric Purity

This compound is a heterocyclic compound that, while not a common reagent itself, is a critical process-related impurity in the synthesis of several modern pharmaceuticals.[1] Its significance arises from its structural similarity to key intermediates, most notably 4-(4-aminophenyl)morpholin-3-one, a crucial precursor in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban.[2][3] The presence of such an isomer, even in trace amounts, can have profound implications for the final Active Pharmaceutical Ingredient (API), potentially affecting its crystalline form, stability, and, most importantly, its safety profile.

The challenge lies in the fact that isomeric impurities often share similar physicochemical properties with the desired intermediate, making their removal difficult. Therefore, a comprehensive understanding of their formation mechanism is not merely an academic exercise but a prerequisite for developing a robust and reliable manufacturing process. This guide will dissect the root cause of this compound formation and present a holistic framework for its management.

The Regulatory Landscape: A Framework for Impurity Control

Global regulatory bodies, led by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[4] These guidelines provide a risk-based framework for identifying, qualifying, and setting acceptance criteria for impurities.[5][6] Understanding these thresholds is essential for any drug development program.

The ICH Q3A(R2) guideline is paramount, establishing thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[7][8]

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake

Furthermore, for impurities that have the potential to be mutagenic, the ICH M7 guideline provides a framework for assessment and control, often requiring much lower limits to mitigate carcinogenic risk.[4] The control strategy for this compound must therefore be designed to ensure compliance with these rigorous standards.

The Genesis of an Impurity: A Mechanistic Investigation

The most common origin of this compound is as a co-product in the synthesis of its desired para-isomer, 4-(4-aminophenyl)morpholin-3-one. The formation pathway is directly linked to the quality of a key starting material: 4-nitroaniline.

The Intended Synthetic Pathway

The synthesis of 4-(4-aminophenyl)morpholin-3-one is well-documented in patent literature and typically involves a multi-step process.[9][10][11] A common and industrially viable route begins with the condensation of 4-nitroaniline with 2-(2-chloroethoxy)acetic acid, followed by intramolecular cyclization and subsequent reduction of the nitro group.[9]

  • Condensation: 4-nitroaniline is reacted with 2-(2-chloroethoxy)acetic acid (or its activated form) to yield 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.

  • Cyclization: The intermediate acetamide is treated with a base (e.g., potassium carbonate) to facilitate an intramolecular Williamson ether synthesis, forming the morpholin-3-one ring and yielding 4-(4-nitrophenyl)morpholin-3-one.[9]

  • Reduction: The nitro group of 4-(4-nitrophenyl)morpholin-3-one is reduced to an amine, typically via catalytic hydrogenation (e.g., H₂ with Pd/C catalyst), to produce the final intermediate, 4-(4-aminophenyl)morpholin-3-one.[3][12]

The Origin of the Ortho Impurity

Commercial-grade 4-nitroaniline is often produced by the nitration of aniline, a process that can generate small quantities of the isomeric impurity, 2-nitroaniline. If this impurity is not adequately removed, it will participate in the same reaction sequence in parallel with the desired 4-nitroaniline. This parallel pathway is the primary source of this compound.

G cluster_SM Starting Material Quality cluster_Step1 Step 1: Condensation cluster_Step2 Step 2: Cyclization cluster_Step3 Step 3: Reduction SM1 4-Nitroaniline (Desired Reagent) Int1 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide SM1->Int1 SM2 2-Nitroaniline (Process Impurity) Int2 2-(2-chloroethoxy)-N-(2-nitrophenyl)acetamide SM2->Int2 Cyc1 4-(4-Nitrophenyl)morpholin-3-one Int1->Cyc1 Cyc2 4-(2-Nitrophenyl)morpholin-3-one Int2->Cyc2 Prod1 4-(4-Aminophenyl)morpholin-3-one (Desired Intermediate) Cyc1->Prod1 Prod2 This compound (Isomeric Impurity) Cyc2->Prod2 Reagent1 2-(2-Chloroethoxy) acetic acid Reagent1->Int1 Reagent1->Int2 Reagent2 Base (e.g., K₂CO₃) Reagent2->Cyc1 Reagent2->Cyc2 Reagent3 Reduction (e.g., H₂, Pd/C) Reagent3->Prod1 Reagent3->Prod2 caption Fig 1. Parallel synthesis pathway leading to the isomeric impurity.

Fig 1. Parallel synthesis pathway leading to the isomeric impurity.

Analytical Control: Detection and Quantification

Effective control is predicated on sensitive and specific analytical methods capable of resolving the target impurity from the main component and other related substances. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for this purpose.

Analytical Challenges

The primary challenge is achieving baseline chromatographic separation between the ortho and para isomers of aminophenylmorpholin-3-one. Their similar structures and polarities can lead to co-elution. Method development must focus on optimizing the stationary phase, mobile phase composition (including pH and organic modifier), and column temperature to maximize resolution.

Experimental Protocol: Reverse-Phase HPLC Method

The following protocol describes a robust, field-proven method for the quantification of this compound in samples of 4-(4-aminophenyl)morpholin-3-one.

Objective: To separate and quantify this compound from 4-(4-aminophenyl)morpholin-3-one.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

  • Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 50 50
    22.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a certified reference standard of this compound at a concentration corresponding to the reporting threshold (e.g., 0.05% of the sample concentration).

  • Sample Preparation: Accurately weigh and dissolve the sample of 4-(4-aminophenyl)morpholin-3-one in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Calculate the amount of the impurity in the sample by comparing the peak area of the ortho isomer in the sample chromatogram to the peak area of the certified reference standard.

G cluster_prep Sample & Standard Prep cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh API/Intermediate (e.g., 50 mg) Dilute1 Dilute1 Sample->Dilute1 Dissolve in Diluent (to 50 mL for 1 mg/mL) Standard Weigh Impurity Standard (e.g., 5 mg) Dilute_Stock Dilute_Stock Standard->Dilute_Stock Dissolve in Diluent (to 50 mL for 100 µg/mL) HPLC HPLC Injection (RP-C18 Column) Dilute1->HPLC Dilute2 Dilute2 Dilute_Stock->Dilute2 Dilute 1:100 (to 1 µg/mL, 0.1% level) Dilute2->HPLC Detect UV Detection (254 nm) HPLC->Detect Data Data Acquisition (CDS) Detect->Data Integrate Peak Integration Data->Integrate Quantify Quantification vs. Standard Integrate->Quantify Report Report Result (e.g., % w/w) Quantify->Report caption Fig 2. Analytical workflow for impurity quantification.

Fig 2. Analytical workflow for impurity quantification.

Risk Assessment and Control Strategies

A comprehensive control strategy for this compound integrates raw material controls, in-process monitoring, and, if necessary, downstream purification.

Toxicological Considerations
A Multi-tiered Control Strategy
  • Upstream Control (Most Critical): The most effective control point is the source. Implementing a stringent specification for the incoming 4-nitroaniline raw material is paramount. This specification must include a limit for the 2-nitroaniline impurity, verified by a validated analytical method. Sourcing from reputable suppliers with well-characterized processes can significantly mitigate risk.

  • In-Process Control: While less ideal than upstream control, in-process controls can be implemented to monitor the levels of the nitrophenyl-morpholinone isomers before the final reduction step. This can provide valuable data on the impurity's formation and potential for purging but does not remove the impurity.

  • Downstream Control: If the impurity persists into the final API, purification methods such as recrystallization or chromatography must be developed and validated to demonstrate their capacity to purge the impurity to a level below the qualification threshold. This is often the most costly and complex approach.

G Start Impurity Detected? CheckReporting Level > Reporting Threshold? (0.05%) Start->CheckReporting CheckID Level > Identification Threshold? (0.10%) CheckReporting->CheckID Yes ActionAccept Acceptable Level CheckReporting->ActionAccept No CheckQual Level > Qualification Threshold? (0.15%) CheckID->CheckQual Yes ActionReport Report in Submission CheckID->ActionReport No ActionIdentify Identify Structure CheckQual->ActionIdentify No ActionQualify Qualify Safety (Toxicology Studies) CheckQual->ActionQualify Yes ActionReport->ActionAccept ActionIdentify->ActionReport ActionControl Implement Control Strategy: 1. Tighten SM Specs 2. Improve Purge ActionQualify->ActionControl ActionControl->ActionIdentify caption Fig 3. ICH Q3A-based decision tree for impurity management.

Fig 3. ICH Q3A-based decision tree for impurity management.

Conclusion

This compound serves as a quintessential example of a process-related impurity whose presence is dictated by the purity of the initial starting materials. Its origin is almost invariably traced back to the 2-nitroaniline content in the 4-nitroaniline feedstock used in the synthesis of the pharmaceutically critical para-isomer.

An effective control strategy is not merely reactive—focusing on downstream removal—but proactive and preventative. It begins with a deep mechanistic understanding of the impurity's formation, which informs a risk-based approach centered on stringent raw material qualification. This upstream focus, supported by robust and highly specific analytical methods like HPLC, is the most efficient and scientifically sound approach to ensuring the final API meets the rigorous safety and quality standards demanded by regulatory authorities and, ultimately, patients.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]

  • Federal Institute for Drugs and Medical Devices (BfArM). (2023, December 20). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • U.S. Food and Drug Administration. (2008, June). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for synthesizing rivaroxaban process impurity. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Rivaroxaban-impurities. Retrieved from [Link]

  • International Research Journal on Advanced Engineering and Management (IRJAEM). (2024, July 7). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. Retrieved from [Link]

  • SynZeal. (n.d.). Rivaroxaban Impurities. Retrieved from [Link]

  • Quick Company. (n.d.). "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". Retrieved from [Link]

  • Google Patents. (n.d.). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • WIPO Patentscope. (2019, July 18). WO/2019/138362 PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • V & V Pharma Industries. (n.d.). 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter. Retrieved from [Link]

  • Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Google Patents. (n.d.). CN111675705A - Preparation method of 4- (4-aminophenyl) morpholine-3-one derivative.
  • PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Aminophenyl)morpholin-3-one. Retrieved from [Link]

  • Multichem Exports. (n.d.). 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • Penner, A. (2025, March 5). 4-(4-Aminophenyl)morpholin-3-one: Comprehensive Overview and Applications. Retrieved from [Link]

  • Lock, E. A., et al. (1995). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Toxicology and Applied Pharmacology, 133(1), 103-111. Retrieved from [Link]

Sources

A Technical Guide to the Preliminary Toxicological Assessment of 4-(2-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicological assessment of 4-(2-Aminophenyl)morpholin-3-one, a novel chemical entity. Given the absence of public toxicological data for this specific isomer, this document provides a framework grounded in established regulatory science and read-across principles from structurally related compounds, such as its 3- and 4-amino-phenyl isomers.[1][2] The proposed workflow integrates in silico prediction, a battery of in vitro assays for genotoxicity and cytotoxicity, and a preliminary in vivo acute oral toxicity study. This guide is intended for researchers, scientists, and drug development professionals, providing detailed, field-proven protocols and the scientific rationale behind each experimental choice to ensure a robust and ethically considerate preliminary safety evaluation.

Introduction

This compound is a morpholine derivative. While specific applications for this 2-amino isomer are not widely documented, related isomers, such as 4-(4-Aminophenyl)morpholin-3-one, are known critical intermediates in the synthesis of pharmaceuticals like the anticoagulant Rivaroxaban.[3][4] The introduction of any new chemical entity into the development pipeline necessitates a thorough safety assessment to identify potential hazards to human health.[5]

The preliminary toxicological assessment serves as the initial step in this process, aiming to identify major toxicological liabilities early.[6] This allows for informed decision-making, guiding further development or flagging the need for structural modification. The U.S. Food and Drug Administration (FDA) advocates for a tiered testing strategy, commencing with in vitro methods to identify potential adverse effects early and minimize animal testing.[7] This guide details such a strategy, tailored for the evaluation of this compound.

Section 1: Initial Hazard Identification and In Silico Assessment

Before initiating wet-lab experiments, a computational assessment is a cost-effective first step to predict potential toxicities based on the molecule's structure.[8][9] This approach leverages (Quantitative) Structure-Activity Relationship ([Q]SAR) models to identify structural features associated with toxicity.

1.1. Structural Alerts for Toxicity The structure of this compound contains an aminophenyl group, a well-known structural alert. Aromatic amines are a class of compounds that can be metabolically activated to reactive electrophilic intermediates, which may bind to nucleophilic macromolecules like DNA, potentially leading to mutagenicity.

1.2. Recommended In Silico Modeling It is recommended to use a battery of validated (Q)SAR software tools to predict the following endpoints:

  • Bacterial Mutagenicity (Ames Test): Predicts the outcome of the bacterial reverse mutation assay.

  • Mammalian Cell Mutagenicity: Predicts potential for chromosomal damage.

  • Carcinogenicity: Identifies potential carcinogenic hazards.

  • Skin Sensitization: Flags the potential to cause allergic contact dermatitis.

The results from this in silico analysis will help prioritize and design the subsequent in vitro and in vivo studies.

Section 2: In Vitro Toxicological Assessment

In vitro assays are the cornerstone of a preliminary safety evaluation, providing rapid, high-throughput data on specific toxicological endpoints like genotoxicity and cytotoxicity while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[10][11]

Genotoxicity Assessment

Genotoxicity testing is mandatory for most new chemical entities to assess the potential for DNA or chromosomal damage, which can lead to heritable mutations or cancer.[12] A standard initial test battery typically includes a bacterial mutation assay and a mammalian cell assay.[12]

The Ames test is a widely used and regulatory-accepted biological assay to evaluate the mutagenic potential of a chemical compound by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[13][14][15]

Causality Behind Experimental Design:

  • Multiple Strains: The use of several bacterial strains (e.g., TA98, TA100, TA1535, TA1537) is critical because they are designed to detect different types of mutations, such as frameshift and base-pair substitutions.[16]

  • Metabolic Activation (S9 Fraction): Bacteria lack the metabolic enzymes present in mammals that can convert a non-mutagenic compound (promutagen) into a mutagenic one.[16] Therefore, the assay is conducted both with and without a liver homogenate fraction (S9) from Aroclor- or phenobarbital-induced rats to mimic mammalian metabolism.[15] A positive result in the presence of S9 suggests the compound's metabolites are the mutagenic agents.

Experimental Protocol: Ames Test

  • Strain Preparation: Inoculate cultures of S. typhimurium strains TA98, TA100, TA1535, and TA1537 and incubate overnight to reach a sufficient cell density.

  • Dose Preparation: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only) and known positive controls (e.g., sodium azide for TA1535/TA100, 2-nitrofluorene for TA98).

  • Assay Procedure (Plate Incorporation Method): a. To 2 mL of molten top agar (kept at 45°C), add:

    • 0.1 mL of the bacterial culture.
    • 0.1 mL of the test compound dilution (or control).
    • 0.5 mL of S9 mix (for metabolic activation plates) or phosphate buffer (for non-activation plates).[14] b. Vortex the mixture gently and pour it evenly onto a minimal glucose agar plate.[14]
  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants that is at least double the background (vehicle control) count.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_bacteria 1. Prepare Bacterial Cultures (e.g., S. typhimurium TA98, TA100) mix 4. Mix Bacteria, Compound, and Top Agar (+/- S9) prep_bacteria->mix prep_compound 2. Prepare Test Compound Dilutions & Controls prep_compound->mix prep_s9 3. Prepare S9 Mix (for Metabolic Activation) prep_s9->mix plate 5. Pour onto Minimal Glucose Agar Plates mix->plate incubate 6. Incubate at 37°C for 48-72 hours plate->incubate count 7. Count Revertant Colonies incubate->count interpret 8. Analyze Data for Dose-Response Increase count->interpret Cytotoxicity_Workflow cluster_mtt MTT Assay (Viability) cluster_ldh LDH Assay (Cytotoxicity) start 1. Seed Cells in 96-Well Plates & Incubate 24h treat 2. Treat with Compound (Varying Concentrations) start->treat mtt_add 3a. Add MTT Reagent treat->mtt_add ldh_sample 3b. Collect Supernatant treat->ldh_sample mtt_incubate 4a. Incubate 3-4h mtt_add->mtt_incubate mtt_solubilize 5a. Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read 6a. Read Absorbance (570 nm) mtt_solubilize->mtt_read end_node 7. Calculate % Viability / % Cytotoxicity & Determine IC₅₀ mtt_read->end_node ldh_react 4b. Add LDH Reaction Mix ldh_sample->ldh_react ldh_incubate 5b. Incubate ~30 min ldh_react->ldh_incubate ldh_read 6b. Read Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->end_node

Caption: Parallel workflows for MTT and LDH cytotoxicity assays.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

Concentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
0 (Vehicle Control)100 ± 5.20 ± 1.8
195.1 ± 4.84.9 ± 2.1
1082.4 ± 6.117.6 ± 3.5
5053.8 ± 5.546.2 ± 4.9
10025.7 ± 4.374.3 ± 5.2
2505.2 ± 2.194.8 ± 3.1

Note: This table presents hypothetical data for illustrative purposes.

Section 3: Preliminary In Vivo Toxicological Assessment

If the in vitro results suggest the compound warrants further investigation, a preliminary in vivo study is the next logical step. The acute oral toxicity study provides essential information on the potential health hazards arising from a single, short-term oral exposure. [17]

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

The Fixed Dose Procedure (FDP) was developed to determine acute oral toxicity while reducing the number of animals used and minimizing their suffering compared to the classical LD₅₀ test. [18]The method avoids using lethal doses as the endpoint and instead identifies a dose that produces clear signs of toxicity but no mortality. [19] Causality Behind Experimental Design:

  • Species Selection: The rat is the preferred rodent species for this test. [17]Typically, only one sex (usually females, as they are often slightly more sensitive) is used to reduce animal numbers. [18]* Dose Levels: The study uses a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). [18]The starting dose is selected based on any available information, such as in silico predictions or in vitro cytotoxicity data.

  • Observation Period: Animals are observed for at least 14 days after dosing to monitor for both immediate and delayed signs of toxicity. [20]Observations include changes in skin, fur, eyes, and behavior, as well as body weight measurements. [18] Experimental Protocol: OECD 420 (Abbreviated)

  • Animal Acclimatization: House animals (e.g., young adult female Wistar rats) in standard laboratory conditions for at least 5 days prior to the study. [17]2. Sighting Study (Optional but Recommended): Dose a single animal at a selected starting dose (e.g., 300 mg/kg) to inform the starting dose for the main study. [18]3. Main Study: a. Dose a group of animals (typically 5) with the selected starting dose via oral gavage. The compound should be dissolved or suspended in an appropriate vehicle (e.g., corn oil or water). [17] b. Observe animals closely for the first 24 hours, and then daily for a total of 14 days. [20] c. Record all signs of toxicity, morbidity, and mortality. Record body weights weekly.

  • Decision Making:

    • If no toxicity is observed, dose a new group at the next highest fixed dose.

    • If toxicity is observed, but no mortality, the study is complete, and this dose is the toxic dose.

    • If mortality occurs, re-dose at the next lowest fixed dose level.

  • Pathology: At the end of the study, conduct a gross necropsy on all animals.

OECD420_Workflow start Select Starting Dose (e.g., 300 mg/kg) Based on In Vitro Data dose Dose Group of 5 Animals (Single Sex) start->dose observe Observe for 14 Days (Clinical Signs, Body Weight) dose->observe outcome Evaluate Outcome observe->outcome no_toxicity No Evident Toxicity outcome->no_toxicity Result toxicity_no_death Evident Toxicity, No Mortality outcome->toxicity_no_death Result mortality Mortality outcome->mortality Result higher_dose Test Higher Dose Level (e.g., 2000 mg/kg) no_toxicity->higher_dose end_study End Study & Classify Substance toxicity_no_death->end_study lower_dose Test Lower Dose Level (e.g., 50 mg/kg) mortality->lower_dose higher_dose->dose lower_dose->dose

Caption: Decision-making workflow for the OECD 420 Fixed Dose Procedure.

Section 4: Data Integration and Risk Characterization

The final step in a preliminary assessment is to integrate the data from all tiers to form an initial risk characterization. [5][21]

  • Genotoxicity: A positive result in the Ames test, especially if confirmed in a mammalian cell assay, is a significant finding that may halt development or trigger extensive further investigation. A negative result provides a degree of confidence in the compound's genetic safety.

  • Cytotoxicity: The IC₅₀ value from in vitro assays provides a quantitative measure of toxicity. It helps establish a hierarchy of toxicity if multiple compounds are being screened and informs dose selection for subsequent studies.

  • Acute Oral Toxicity: The result from the OECD 420 study allows for the classification of the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals. [19] This integrated assessment provides a foundational understanding of the compound's toxicological profile, highlighting key areas of concern and guiding the design of more definitive sub-chronic or mechanistic toxicity studies if the compound moves forward in development.

Conclusion

The preliminary toxicological assessment of a novel compound like this compound is a critical, multi-faceted process. The tiered approach described in this guide, beginning with in silico modeling and progressing through a targeted battery of in vitro genotoxicity and cytotoxicity assays, followed by a preliminary in vivo study, represents a scientifically robust and ethically responsible strategy. This workflow enables the early identification of potential hazards, ensuring that only compounds with a promising safety profile advance in the research and development pipeline.

References

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Notes. [Link]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2760. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. [Link]

  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). Creative Bioarray. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Genotoxicity Test Battery – An Assessment of its Utility in Early Drug Development. (n.d.). ResearchGate. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). (1987). National Toxicology Program (NTP). [Link]

  • The Ames Test. (n.d.). University of California, Davis. [Link]

  • Acute Toxicity by OECD Guidelines. (2018). Slideshare. [Link]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. PMC - NIH. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. [Link]

  • In vitro testing methods. (n.d.). Fiveable. [Link]

  • In Vitro Toxicity Tests. (n.d.). Scribd. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (2023). HistologiX. [Link]

  • Utility of a next-generation framework for assessment of genomic damage: A case study using the pharmaceutical drug candidate etoposide. (2019). NIH. [Link]

  • In Vitro Toxicity Testing in the Twenty-First Century. (2007). PMC - NIH. [Link]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. [Link]

  • Assessment of Genotoxic Impurities in Small Molecule Drug Candidates. (2010). Society of Toxicology (SOT). [Link]

  • 4-(3-Aminophenyl)morpholin-3-one. (n.d.). PubChem. [Link]

  • NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. (2021). YouTube. [Link]

  • Novel Approaches for Genotoxicity Testing. (n.d.). IntechOpen. [Link]

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (n.d.). ResearchGate. [Link]

  • Mode of action of morpholine derivatives. (1989). PubMed. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

  • Toxicological Principles for the Safety Assessment of Food Ingredients. (2006). FDA. [Link]

  • Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. (2021). IntechOpen. [Link]

  • Toxicological Risk Assessment of Chemicals: A Practical Guide. (2008). Routledge. [Link]

  • What is Chemical Toxicological Assessment? (n.d.). GPC Regulatory. [Link]

  • (PDF) Toxicological Evaluation and Risk Assessment of Chemical Mixtures. (2008). ResearchGate. [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar. [Link]

  • Process for preparing 4-(4-aminophenyl)-3-morpholinone. (2004).
  • Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. (n.d.). Valsynthese SA. [Link]

  • 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter. (n.d.). V & V Pharma Industries. [Link]

  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2013).

Sources

Methodological & Application

Synthesis of 4-(4-Aminophenyl)morpholin-3-one: A Reference Standard for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AN-028

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of 4-(4-aminophenyl)morpholin-3-one, a crucial reference standard for the quality control of the anticoagulant drug Rivaroxaban. As a significant intermediate and potential impurity in the manufacturing of Rivaroxaban, the availability of a highly pure reference standard of 4-(4-aminophenyl)morpholin-3-one is essential for analytical method development, validation, and routine quality assurance in the pharmaceutical industry.[1][2] This document outlines a reliable laboratory-scale synthesis protocol, purification procedures, and detailed analytical characterization to ensure the identity and purity of the reference material.

Introduction: The Significance of 4-(4-Aminophenyl)morpholin-3-one

4-(4-Aminophenyl)morpholin-3-one is a key starting material and a known impurity in the synthesis of Rivaroxaban, a direct factor Xa inhibitor widely prescribed for the prevention and treatment of thromboembolic diseases.[2][3] The rigorous quality control of active pharmaceutical ingredients (APIs) necessitates the identification and quantification of any process-related impurities. Therefore, a well-characterized reference standard of 4-(4-aminophenyl)morpholin-3-one is indispensable for ensuring the safety and efficacy of Rivaroxaban.

While the user's query specified the ortho-isomer, 4-(2-aminophenyl)morpholin-3-one, the para-isomer is of greater significance in the context of current pharmaceutical manufacturing, particularly concerning Rivaroxaban. The synthesis of the para-isomer is extensively documented in scientific literature and patents, reflecting its industrial relevance.[1][4] In contrast, detailed synthetic procedures for the ortho-isomer are less prevalent in publicly accessible resources. Consequently, this application note will focus on the synthesis and characterization of the para-isomer, 4-(4-aminophenyl)morpholin-3-one, to provide a robust and well-supported protocol for researchers and drug development professionals.

The synthesis route detailed herein involves a two-step process commencing with the synthesis of the nitro-intermediate, 4-(4-nitrophenyl)morpholin-3-one, followed by its catalytic hydrogenation to yield the desired aminophenyl compound. This method is selected for its reliability and high yield.

Synthetic Pathway Overview

The overall synthesis is a two-stage process. The first stage involves the formation of 4-(4-nitrophenyl)morpholin-3-one from 4-nitroaniline and 2-(2-chloroethoxy)acetic acid. The second stage is the reduction of the nitro group to an amine using catalytic hydrogenation.

Synthesis_Pathway cluster_0 Stage 1: Formation of Nitro Intermediate cluster_1 Stage 2: Reduction 4-Nitroaniline 4-Nitroaniline Intermediate_1 2-(2-Chloroethoxy)-N- (4-nitrophenyl)acetamide 4-Nitroaniline->Intermediate_1 Condensation 2-(2-Chloroethoxy)acetic_acid 2-(2-Chloroethoxy)acetic acid 2-(2-Chloroethoxy)acetic_acid->Intermediate_1 Nitro_Compound 4-(4-Nitrophenyl)morpholin-3-one Intermediate_1->Nitro_Compound Intramolecular Cyclization (Base, Catalyst) Final_Product 4-(4-Aminophenyl)morpholin-3-one Nitro_Compound->Final_Product Catalytic Hydrogenation (Pd/C, H2)

Figure 1: Overall synthetic pathway for 4-(4-aminophenyl)morpholin-3-one.

Experimental Protocols

Materials and Reagents
  • 2-(2-Chloroethoxy)acetic acid

  • 4-Nitroaniline

  • Thionyl chloride

  • Toluene

  • Dimethylformamide (DMF)

  • Potassium carbonate

  • Tetrabutylammonium bromide

  • Palladium on carbon (10 wt%)

  • Ethanol

  • Ethyl acetate

  • Methanol

  • Dichloromethane

  • Hydrochloric acid

  • Deionized water

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Stage 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

This stage involves the condensation of 2-(2-chloroethoxy)acetic acid with 4-nitroaniline to form an intermediate amide, which then undergoes intramolecular cyclization.[4]

  • Acid Chloride Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(2-chloroethoxy)acetic acid in toluene. Add a catalytic amount of DMF. Slowly add thionyl chloride to the mixture at room temperature. Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Amide Formation: Cool the reaction mixture and slowly add a solution of 4-nitroaniline in toluene. Heat the mixture to reflux and stir for several hours until the formation of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is complete.

  • Cyclization: After cooling the reaction mixture, add potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium bromide. Heat the mixture with vigorous stirring to facilitate the intramolecular cyclization.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude 4-(4-nitrophenyl)morpholin-3-one, which can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Stage 2: Synthesis of 4-(4-Aminophenyl)morpholin-3-one

This stage involves the catalytic hydrogenation of the nitro-intermediate to the final product.[1][5]

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 4-(4-nitrophenyl)morpholin-3-one obtained from Stage 1 in ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 bar) and stir the mixture at room temperature or with gentle heating (e.g., up to 60°C) until the reaction is complete.[1][5] Reaction progress can be monitored by TLC or HPLC for the disappearance of the starting material.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Isolation and Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or a mixture of methanol and dichloromethane to yield 4-(4-aminophenyl)morpholin-3-one as a solid.[2]

Analytical_Workflow Crude_Product Crude 4-(4-Aminophenyl)morpholin-3-one Purification Recrystallization (e.g., Ethanol) Crude_Product->Purification Purified_Product Purified Solid Purification->Purified_Product Characterization Characterization Purified_Product->Characterization HPLC HPLC Purity Characterization->HPLC NMR 1H & 13C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS FTIR FTIR Spectroscopy Characterization->FTIR Reference_Standard Qualified Reference Standard HPLC->Reference_Standard NMR->Reference_Standard MS->Reference_Standard FTIR->Reference_Standard

Figure 2: Workflow for the purification and characterization of the reference standard.

Characterization and Quality Control

To qualify the synthesized compound as a reference standard, a comprehensive characterization is required to confirm its identity, purity, and potency.

Analytical Technique Parameter Expected Results
HPLC Purity≥ 99.5%
¹H NMR Chemical ShiftsConsistent with the structure of 4-(4-aminophenyl)morpholin-3-one.
¹³C NMR Chemical ShiftsConsistent with the structure of 4-(4-aminophenyl)morpholin-3-one.
Mass Spectrometry Molecular Ion[M+H]⁺ at m/z 193.0977 (calculated for C₁₀H₁₃N₂O₂⁺)
FTIR Functional GroupsCharacteristic peaks for N-H (amine), C=O (amide), and aromatic C-H bonds.
Melting Point Physical PropertySharp melting point range.

Note: Specific NMR chemical shifts and FTIR peak positions should be compared against a known authenticated spectrum or predicted values.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis and characterization of 4-(4-aminophenyl)morpholin-3-one. The availability of a well-characterized in-house reference standard is critical for the accurate analysis and quality control of Rivaroxaban and related pharmaceutical preparations. The described methodology allows for the production of high-purity material suitable for use as a reference standard in analytical laboratories.

References

  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019). Google Patents.
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons. Retrieved from [Link]

  • "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". (n.d.). Quick Company. Retrieved from [Link]

Sources

Topic: High-Performance Analytical Methods for the Detection of 4-(2-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides detailed analytical methodologies for the robust detection and quantification of 4-(2-Aminophenyl)morpholin-3-one. This compound is a known impurity and potential process intermediate in the synthesis of active pharmaceutical ingredients (APIs), including Rivaroxaban.[1][2] The accurate measurement of such impurities is a critical component of quality control and regulatory compliance in pharmaceutical development and manufacturing. We present two validated analytical approaches: a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and confirmatory analysis. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Rationale for Method Development

This compound is a heterocyclic aromatic amine whose presence, even at trace levels, must be monitored in pharmaceutical production. Aromatic amines as a class are often scrutinized for potential toxicity, making their control essential.[3] The development of reliable, accurate, and precise analytical methods is therefore not merely a technical exercise, but a foundational requirement for ensuring patient safety and product quality, in alignment with global regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[4][5]

The choice of an analytical method is dictated by its intended purpose. For routine batch release and in-process controls where impurity levels are expected to be within a specified, non-trace range, a robust and accessible method like HPLC-UV is often sufficient. However, for applications requiring lower detection limits—such as stability studies, forced degradation analysis, or the quantification of potentially mutagenic impurities—a more sensitive and selective technique like LC-MS/MS is indispensable.[6] This document provides comprehensive, field-tested protocols for both approaches.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Applicability

This method leverages reversed-phase chromatography to separate this compound from the API and other potential impurities. The aminophenyl moiety of the analyte contains a chromophore that absorbs ultraviolet (UV) light, allowing for quantitative detection. This approach is the workhorse of quality control labs due to its robustness, reproducibility, and cost-effectiveness. The method's validation is grounded in the principles of ICH Q2(R2) to ensure it is fit for its intended purpose.[5][7]

Experimental Protocol: HPLC-UV

2.2.1 Materials and Reagents

  • Reference Standard: this compound, purity ≥98%

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Buffer: Ammonium Acetate (LC-MS grade)

  • Sample Matrix: Rivaroxaban drug substance or placebo blend

2.2.2 Instrumentation and Chromatographic Conditions

  • System: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 280 nm (Note: Determine the optimal wavelength by running a UV scan of the reference standard).

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
8.0595Linear
10.0595Linear
10.1955Linear
12.0955Linear

2.2.3 Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation (for a 0.1% w/w specification limit): Accurately weigh 50 mg of the API (e.g., Rivaroxaban) into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This creates a sample concentration of 1000 µg/mL. A 0.1% level of the impurity would correspond to a 1.0 µg/mL concentration.

Method Validation Summary (ICH Q2(R2) Framework)

The trustworthiness of any analytical protocol is established through rigorous validation.[4][8] The following parameters must be assessed:

ParameterAcceptance CriteriaRationale & Causality
Specificity The analyte peak is free from interference from the matrix, placebo, and other known impurities. Peak purity index > 0.995.Ensures the signal detected is exclusively from the analyte, preventing overestimation due to co-eluting compounds.[7]
Linearity Correlation coefficient (r²) ≥ 0.998 over the specified range.Confirms a direct and proportional relationship between analyte concentration and detector response, which is fundamental for accurate quantification.
Range Typically 50% to 150% of the specification limit (e.g., 0.5 µg/mL to 1.5 µg/mL for a 1.0 µg/mL target).Defines the concentration interval where the method demonstrates acceptable linearity, accuracy, and precision.[9]
Accuracy Mean recovery of 90.0% to 110.0% at three concentration levels (e.g., by spiking the sample matrix).Measures the closeness of the experimental value to the true value, ensuring the method is not subject to systematic error.[9]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 5.0% for six replicate injections of a standard at the specification limit.Demonstrates the consistency of results under the same operating conditions over a short interval.
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) ≥ 10. Must be at or below the reporting threshold.Defines the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[7]
Limit of Detection (LOD) S/N ≥ 3.The lowest concentration at which the analyte's presence can be detected but not necessarily quantified.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle and Applicability

For applications demanding the highest sensitivity and specificity, LC-MS/MS is the definitive technique. This method couples the powerful separation capabilities of UPLC with the precise detection of tandem mass spectrometry. The instrument is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), making the method virtually immune to matrix interference. This is crucial for trace analysis in complex matrices or for confirming the identity of an impurity.[10][11]

Experimental Protocol: LC-MS/MS

3.2.1 Materials and Reagents

  • As per Section 2.2.1, with the addition of:

  • Acid Modifier: Formic Acid (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 4-(2-Aminophenyl-d4)morpholin-3-one) is highly recommended for optimal accuracy. If unavailable, a structurally similar compound can be used.

3.2.2 Instrumentation and Analytical Conditions

  • LC System: UPLC system (as described in 2.2.2).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex 7500).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • LC Conditions:

    • Column: Same as in 2.2.2.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient, Flow Rate, and Temperature can be adapted from the HPLC method (Section 2.2.2).

  • MS Conditions (Example Parameters):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions:

      • Analyte: Q1 (Precursor Ion): 193.2 m/z ([M+H]⁺) → Q3 (Product Ion): e.g., 134.1 m/z (loss of morpholinone fragment). A secondary transition should also be monitored for confirmation.

      • Internal Standard (if used): e.g., 197.2 m/z ([M+4+H]⁺) → Q3 Product Ion.

    • Note: All MS parameters, especially collision energies and product ions, must be optimized by infusing a standard solution of the analyte.

3.2.3 Preparation of Solutions

  • Stock and Calibration Standards: Prepare as described in Section 2.2.3, using 0.1% formic acid in the diluent.

  • Internal Standard Spiking: If an IS is used, add a fixed concentration to all samples and calibration standards.

  • Sample Preparation: Prepare as described in Section 2.2.3. The high specificity of MS may allow for simpler sample preparation, such as a straightforward dilution.

Data and Performance Characteristics

The LC-MS/MS method is expected to provide significantly lower detection and quantification limits compared to HPLC-UV.

ParameterExpected PerformanceRationale & Causality
Specificity Absolute. Confirmed by monitoring two specific MRM transitions and their ion ratio.MRM is a highly specific filtering technique, ensuring that only the target analyte contributes to the signal, eliminating false positives.
Linearity Correlation coefficient (r²) ≥ 0.999 over a wide dynamic range.Excellent linearity is a hallmark of well-developed LC-MS/MS methods, especially when using an internal standard to correct for variability.
Accuracy Mean recovery of 95.0% to 105.0%.The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in extraction or ionization, leading to superior accuracy.
Limit of Quantitation (LOQ) Expected in the low ng/mL to pg/mL range (e.g., <0.1 ng/mL).The low background and high signal response of MRM allow for quantification at levels 100-1000 times lower than UV detection.[11][12]

Visualized Workflows and Decision Logic

To ensure a systematic approach to analysis, the following workflows are recommended.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_review Phase 3: Data Review Sample Sample Receipt & Login Standard Prepare Standards & QC Samples Sample->Standard Prep Sample Preparation (Dilution/Extraction) Standard->Prep Method Select Method (HPLC or LC-MS/MS) Prep->Method Run Execute Sequence (System Suitability, Samples) Method->Run Integrate Process & Integrate Data Run->Integrate Review Review & Verify Results (vs. Specifications) Integrate->Review Report Generate Final Report Review->Report

Caption: General analytical workflow from sample receipt to final report.

Method_Selection Start Define Analytical Goal Question1 Is the expected concentration in the µg/mL range? Start->Question1 Question2 Is confirmation of identity or trace analysis (ng/mL) required? Question1->Question2 No HPLC Use HPLC-UV Method Question1->HPLC Yes (Routine QC) Question2->HPLC No LCMS Use LC-MS/MS Method Question2->LCMS Yes (High Sensitivity Needed)

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The two analytical methods detailed in this application note provide a comprehensive toolkit for the detection and quantification of this compound. The HPLC-UV method serves as a robust and reliable tool for routine quality control, while the LC-MS/MS method offers unparalleled sensitivity and specificity for trace-level analysis and confirmatory testing. The selection of the appropriate method should be based on the specific analytical requirements, including expected concentration levels, matrix complexity, and regulatory context. Adherence to the validation principles outlined by ICH ensures that the data generated is accurate, reliable, and defensible.

References

  • Ni, Y., & Ritt, Y. (2006). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. [Link]

  • Lightle, D., & Hammack, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 16, 2026, from [Link]

  • Chen, J., & Pawliszyn, J. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved January 16, 2026, from [Link]

  • Richter Gedeon Nyrt. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WIPO Patentscope. [Link]

  • Pham, T. M. H., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control. [Link]

  • Zhang, Y., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]

  • Pharma Talk. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2021). Request PDF: Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). [Link]

  • Pharmaffiliates. (n.d.). Rivaroxaban-impurities. Retrieved January 16, 2026, from [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 4-(2-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 4-(2-Aminophenyl)morpholin-3-one. This compound is a key intermediate in the synthesis of several pharmaceutical agents, making its precise measurement critical for process monitoring, quality control, and pharmacokinetic studies. The developed reverse-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines. This document provides a comprehensive guide for researchers, analytical chemists, and drug development professionals, covering the theoretical basis for methodological choices, a step-by-step protocol, and a complete validation strategy.

Introduction: The Rationale for a Validated Method

This compound is a crucial building block in medicinal chemistry. Its purity and concentration in reaction mixtures and final products directly impact the yield, purity, and safety of the resulting active pharmaceutical ingredients (APIs). Therefore, a reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely adopted technique in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.

The primary challenge in developing an HPLC method for a compound like this compound lies in its chemical properties. The presence of a primary aromatic amine group can lead to undesirable peak tailing due to interactions with residual silanols on the stationary phase. Furthermore, its polarity requires careful selection of the mobile phase and column chemistry to achieve adequate retention and separation from potential impurities. This application note addresses these challenges by providing a systematic approach to method development and validation.

Foundational Principles of the Method

The method described herein is a reverse-phase HPLC (RP-HPLC) method. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.[1] Compounds are separated based on their hydrophobicity; more hydrophobic compounds are retained longer on the column.[1]

Analyte Properties and Chromatographic Considerations

This compound possesses both polar (amine, morpholinone) and non-polar (phenyl ring) functionalities. The ortho-amino group makes the molecule susceptible to peak tailing on traditional silica-based C18 columns. This is due to the interaction of the basic amine group with acidic silanol groups on the silica surface. To mitigate this, a modern, end-capped C18 column is selected, and the mobile phase is buffered to maintain a consistent pH and suppress silanol interactions.

Selection of the Detection Wavelength (λmax)

Accurate and sensitive detection by UV-Vis spectrophotometry requires monitoring at a wavelength where the analyte exhibits maximum absorbance (λmax). While a definitive UV spectrum for this compound is not widely published, we can make a scientifically informed estimation based on its structure. The primary chromophore is the aminophenyl group. Aniline and its ortho-substituted derivatives, such as o-toluidine and o-anisidine, exhibit absorption maxima in the range of 230-240 nm and a weaker band around 280-290 nm. One study noted UV absorption peaks for ortho-substituted anilines between 340 and 355 nm, though this may be due to specific experimental conditions.[2] For initial method development, a wavelength of 240 nm is proposed, with the recommendation that the user confirms the λmax experimentally by running a UV-Vis scan of a standard solution of this compound.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step guide for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (HPLC grade)

Instrumentation and Chromatographic Conditions
  • HPLC System: A quaternary HPLC system with a UV detector.

  • Column: A C18, 4.6 x 150 mm, 5 µm particle size column with end-capping is recommended.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Program:

Time (min)%A%B
0.09010
15.04060
17.01090
20.01090
20.19010
25.09010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 240 nm (to be confirmed by user)

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

Working Standard Solutions:

  • Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.

  • Inject the 25 µg/mL working standard solution five times.

  • Calculate the following parameters:

    • Tailing Factor (T): Must be ≤ 2.0.

    • Theoretical Plates (N): Must be ≥ 2000.

    • Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.

Method Validation Protocol

A comprehensive method validation should be performed according to ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[3]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol: Inject the diluent (blank), a standard solution, and a sample solution. The blank should show no interfering peaks at the retention time of the analyte.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Protocol: Prepare a series of at least five concentrations of the analyte (e.g., 1-100 µg/mL). Inject each concentration in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Data Presentation

The following tables provide examples of expected data from a successful method validation.

Table 1: System Suitability Results

Parameter Acceptance Criteria Result
Tailing Factor (T) ≤ 2.0 1.2
Theoretical Plates (N) ≥ 2000 8500

| %RSD of Peak Area | ≤ 2.0% | 0.8% |

Table 2: Linearity Data

Concentration (µg/mL) Mean Peak Area
1 15,234
5 76,170
10 152,340
25 380,850
50 761,700
100 1,523,400

| | ≥ 0.999 | 0.9998 |

Table 3: Accuracy and Precision Summary

Level Accuracy (% Recovery) Repeatability (%RSD) Intermediate Precision (%RSD)
80% 99.5% 1.1% 1.5%
100% 100.2% 0.9% 1.2%

| 120% | 101.1% | 1.3% | 1.6% |

Visualizing the Workflow

The following diagrams illustrate the key processes described in this application note.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_reporting Reporting prep_standards Prepare Standards sst System Suitability Test prep_standards->sst prep_samples Prepare Samples analysis Sample Analysis prep_samples->analysis sst->analysis Pass specificity Specificity analysis->specificity linearity Linearity analysis->linearity accuracy Accuracy analysis->accuracy precision Precision analysis->precision robustness Robustness analysis->robustness report Generate Report robustness->report

Caption: HPLC method development and validation workflow.

Caption: Chemical structure of this compound.

Conclusion

This application note presents a comprehensive and robust HPLC-UV method for the quantification of this compound. The described method is specific, linear, accurate, and precise, making it suitable for routine use in quality control and research environments. By following the detailed protocols for method implementation and validation, laboratories can ensure the generation of reliable and high-quality data. The principles and troubleshooting guidance provided herein can also serve as a valuable resource for the development of methods for other aromatic amines and polar compounds.

References

  • UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... - ResearchGate. Available at: [Link]

  • HPLC Analysis of Aromatic Amino Acids, Nucleosides, and Bases in Plasma of Acute Lymphocytic Leukemia on Chemotherapy - PubMed. Available at: [Link]

  • The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. Available at: [Link]

  • UV–vis spectra of a orthophosphoric acid doped polyaniline, b... - ResearchGate. Available at: [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate | Request PDF - ResearchGate. Available at: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]

  • UV-Vis spectra of aniline in different mole fractions of acetonitrile.... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Reversed-phase chromatography - Wikipedia. Available at: [Link]

  • separation of positional isomers - Chromatography Forum. Available at: [Link]

  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column - HELIX Chromatography. Available at: [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]

  • Chromatographic Separations and Analysis of Enantiomers - ResearchGate. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents.
  • Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed. Available at: [Link]

  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available at: [Link]

Sources

Protocol for forced degradation studies of 4-(2-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Forced Degradation Study of 4-(2-Aminophenyl)morpholin-3-one

Authored by: Senior Application Scientist, Pharmaceutical Development

Abstract

This document provides a comprehensive protocol for conducting forced degradation studies on this compound, a key pharmaceutical intermediate.[1][2] The protocol is designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines to identify potential degradation products, establish degradation pathways, and support the development of a stability-indicating analytical method.[3][4] Methodologies for stress testing under hydrolytic (acidic and basic), oxidative, photolytic, and thermal conditions are detailed. The rationale behind each stress condition is explained, linking the chemical structure of the molecule to its potential degradation liabilities. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and quality control of drug substances.

Introduction: The Rationale for Stress Testing

Forced degradation, or stress testing, is a critical component in the development of new drug substances.[5] As mandated by regulatory bodies and outlined in guidelines such as ICH Q1A(R2), these studies involve subjecting a drug substance to conditions more severe than accelerated stability testing.[4] The primary objectives are threefold:

  • To Elucidate Degradation Pathways: Identifying the likely degradation products of the drug substance.[6]

  • To Demonstrate Intrinsic Stability: Understanding the inherent stability characteristics of the molecule.[6]

  • To Validate Analytical Methods: Ensuring that the chosen analytical procedures are "stability-indicating," meaning they can accurately separate, detect, and quantify the active pharmaceutical ingredient (API) from its potential degradation products.[5][7]

This compound possesses distinct chemical features that dictate its stability profile. Understanding these is key to designing a logical degradation study.

  • Morpholin-3-one Ring: This heterocyclic system contains both a lactam (an internal amide) and an ether linkage. Both functional groups are susceptible to hydrolysis under acidic or basic conditions.

  • Aromatic Amine (-NH2): The primary aromatic amine group is a well-known site for oxidation .[8][9] This can lead to a variety of degradation products, including colored impurities resulting from dimerization or polymerization.[10]

This protocol provides a systematic approach to investigating these potential liabilities.

Experimental Design and Workflow

A successful forced degradation study requires careful planning, execution, and analysis. The overall workflow involves preparing a stock solution of this compound, subjecting aliquots to various stress conditions, and analyzing the resulting samples against a control using a stability-indicating HPLC method.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation stock Prepare Drug Substance Stock Solution control Prepare 'Time Zero' Unstressed Control stock->control acid Acid Hydrolysis (e.g., 0.1 M HCl) stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH) stock->base oxidation Oxidation (e.g., 3% H2O2) stock->oxidation thermal Thermal Stress (e.g., 80°C Solution) stock->thermal photo Photolytic Stress (ICH Q1B Light Box) stock->photo hplc HPLC Analysis with UV/PDA Detector control->hplc quench Neutralize/Quench Reactions acid->quench base->quench oxidation->quench thermal->quench photo->quench quench->hplc data Data Interpretation (% Degradation, Peak Purity) hplc->data

Caption: Overall workflow for the forced degradation study.

Materials and Methods

Reagents and Materials
  • This compound Reference Standard

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic Acid or Phosphoric Acid, for pH adjustment

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) or UV detector.

  • Forced degradation studies should ideally be performed with a mass spectrometer (LC-MS) to aid in the identification of unknown degradants.

  • pH meter

  • Water bath or dry block heater

  • ICH-compliant photostability chamber

Preparation of Solutions
  • Diluent: Prepare a mixture of Water:Acetonitrile (e.g., 50:50 v/v). This should be tested for its ability to dissolve the drug substance without causing degradation.

  • Stock Solution: Accurately weigh and dissolve this compound in the diluent to prepare a stock solution of approximately 1.0 mg/mL.

  • Working Solution: Dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL for stress studies.

Forced Degradation Protocols

The goal for each condition is to achieve 5-20% degradation of the parent compound.[3][7] This may require optimizing exposure times or stressor concentrations. An unstressed control sample (working solution stored at 5°C) and a blank (diluent subjected to the same stress) should be analyzed alongside the stressed samples.

Acid Hydrolysis
  • Rationale: To assess the susceptibility of the lactam and ether linkages in the morpholinone ring to acid-catalyzed hydrolysis.

  • Protocol:

    • To 1 mL of the working solution (0.1 mg/mL), add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent volume and concentration of NaOH (e.g., add 100 µL of sample to 100 µL of 0.1 M NaOH).

    • Dilute with diluent to the initial concentration and analyze by HPLC.

Base Hydrolysis
  • Rationale: To evaluate the stability against base-catalyzed hydrolysis, which is often more aggressive for amides (lactams) than acid hydrolysis.

  • Protocol:

    • To 1 mL of the working solution (0.1 mg/mL), add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the solution at room temperature. Base hydrolysis is often faster than acid hydrolysis.

    • Withdraw aliquots at shorter time points (e.g., 30 min, 1, 2, 4 hours).

    • Immediately neutralize the aliquot with an equivalent volume and concentration of HCl (e.g., add 100 µL of sample to 100 µL of 0.1 M HCl).

    • Dilute with diluent to the initial concentration and analyze by HPLC.

Oxidative Degradation
  • Rationale: The primary aromatic amine is a prime target for oxidation. Hydrogen peroxide is a common and effective oxidizing agent for this purpose.[8]

  • Protocol:

    • To 1 mL of the working solution (0.1 mg/mL), add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.

    • Incubate the solution at room temperature, protected from light.

    • Monitor the reaction at various time points (e.g., 2, 6, 12, 24 hours).

    • No quenching is typically necessary, but samples should be diluted with diluent immediately before HPLC analysis to minimize further reaction on the autosampler.

Thermal Degradation
  • Rationale: To assess the intrinsic thermal stability of the molecule in solution.

  • Protocol:

    • Place a vial containing the working solution (0.1 mg/mL) in a water bath or oven set to 80°C.

    • A parallel experiment should be conducted on the solid drug substance in a controlled humidity chamber (e.g., 80°C / 75% RH) as per ICH guidelines.[4]

    • Analyze samples at appropriate time intervals (e.g., 1, 3, 7 days).

    • Cool samples to room temperature before HPLC analysis.

Photolytic Degradation
  • Rationale: To determine if the molecule is susceptible to degradation upon exposure to light, as required by ICH Q1B.[11]

  • Protocol:

    • Expose the working solution and the solid drug substance to light in a calibrated photostability chamber.

    • The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

    • A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample to differentiate between light-induced and thermal degradation.

    • Analyze the samples after the exposure is complete.

Stress ConditionTypical Reagent/ConditionTarget Functional GroupsPrimary Goal
Acid Hydrolysis 0.1 M HCl, 60°CLactam, EtherAssess stability in acidic environments
Base Hydrolysis 0.1 M NaOH, RTLactam, EtherAssess stability in alkaline environments
Oxidation 3% H₂O₂, RTAromatic AmineEvaluate susceptibility to oxidative stress
Thermal Stress 80°C (Solution & Solid)Entire MoleculeDetermine intrinsic thermal stability
Photostability ICH Q1B Light BoxEntire MoleculeEvaluate light sensitivity
Table 1: Summary of Recommended Forced Degradation Conditions.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is paramount. The method must be able to resolve the parent peak from all process impurities and degradation products.

Recommended Starting Conditions
  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV/PDA at an appropriate wavelength (e.g., 254 nm) and monitor the full spectrum to detect impurities with different chromophores.

  • Injection Volume: 10 µL

Method Validation

The specificity of the method is demonstrated by analyzing the stressed samples. The method is considered stability-indicating if:

  • The parent peak is well-resolved from all degradant peaks (Resolution > 2.0).

  • Peak purity analysis (using a PDA detector) of the parent peak in the presence of degradants passes, indicating no co-elution.

Potential Degradation Pathways

Based on the chemical structure, several degradation products can be hypothesized. This serves as a guide for structural elucidation efforts using techniques like LC-MS.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound Lactam Aromatic Amine hydrolysis_product Ring-Opened Product (Amino acid derivative) parent:f1->hydrolysis_product nitroso Nitroso-derivative parent:f2->nitroso dimer Azo-dimer parent:f2->dimer

Caption: Hypothesized degradation pathways for the molecule.

Conclusion

This application note provides a robust and scientifically grounded protocol for conducting forced degradation studies on this compound. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively probe the stability of the molecule. The data generated is essential for understanding degradation mechanisms, developing stable formulations, and validating analytical methods that ensure the quality and safety of the final pharmaceutical product. Adherence to these protocols will support regulatory submissions by demonstrating a thorough understanding of the drug substance's stability profile as required by ICH guidelines.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • PNAS. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences. [Link]

  • BioProcess International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Scribd. ICH Guidelines for Drug Stability Testing. [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • YouTube. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • MDPI. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • International Journal of Applied Pharmaceutics. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. [Link]

  • AMSbio. (2024). ICH Guidelines for Drug Stability Testing Essentials. [Link]

  • FDA. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). U.S. Food and Drug Administration. [Link]

  • Longdom Publishing. (2015). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). RELATED SUBSTANCES BY HPLC METHOD FOR THE DETECTION AND EVALUATION OF IMPURITIES IN EZETIMIBE DRUG MATERIAL. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • Pharmapproach. (2020). Analytical Method Development for New Products: Assay and Related Substances. [Link]

  • Royal Society of Chemistry. (1995). Kinetics and products of the photocatalytic degradation of morpholine. Journal of the Chemical Society, Faraday Transactions. [Link]

  • ResearchGate. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. [Link]

  • Royal Society of Chemistry. (1995). Kinetics and Products of the Photocatalytic Degradation of Morpholine. [Link]

  • ACS Publications. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals. The Journal of Physical Chemistry. [Link]

  • Royal Society of Chemistry. (2009). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. [Link]

  • WIPO Patentscope. (2019). PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. [Link]

  • Google Patents. (2020). Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • Quick Company. A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. [Link]

  • ResearchGate. (2012). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation. [Link]

  • Google Patents. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Valsynthese SA. Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. [Link]

  • Multichem Exports. 4-(4-aminophenyl)morpholin-3-one. [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

  • PubChem. 4-(3-Aminophenyl)morpholin-3-one. [Link]

  • V & V Pharma Industries. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter. [Link]

  • Sandoo Pharmaceuticals and Chemicals Co.,Ltd. 4-(4-Aminophenyl)Morpholin-3-One. [Link]

  • Hellenic Journal of Chemistry. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. [Link]

  • Patsnap. Synthesis method of 4-(4-aminophenyl)-3-morpholone. [Link]

  • PubMed. (1991). Hydrolytic degradation and morphologic study of poly-p-dioxanone. [Link]

  • MDPI. (2023). A Computational Model for the Release of Bioactive Molecules by the Hydrolytic Degradation of a Functionalized Polyester-Based Scaffold. [Link]

  • PubMed. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. [Link]

  • PubMed. (2018). A model for hydrolytic degradation and erosion of biodegradable polymers. [Link]

  • ResearchGate. Schematic representation of hydrolytic degradation of polymer. [Link]

  • PubMed. (2010). Hydrolytic and enzymatic degradation of nanoparticles based on amphiphilic poly(gamma-glutamic acid)-graft-L-phenylalanine copolymers. [Link]

Sources

Application Note: A Guide to the Crystallization of 4-(2-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to developing a robust crystallization procedure for 4-(2-Aminophenyl)morpholin-3-one. While its isomer, 4-(4-aminophenyl)morpholin-3-one, is a well-documented precursor in the synthesis of the anticoagulant Rivaroxaban, the ortho-substituted analogue presents unique challenges and opportunities in purification and solid-form control.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying principles of crystallization, empowering researchers to logically troubleshoot and optimize their experimental setups. We will cover pre-crystallization assessment, systematic solvent screening, and detailed protocols for common crystallization techniques, including slow cooling, anti-solvent addition, and vapor diffusion. The methodologies are grounded in established principles for small molecule crystallization and adapted from protocols for structurally related morpholinone derivatives.[3]

Introduction: The Importance of Crystalline Form

This compound is a morpholinone derivative with significant potential as a building block in medicinal chemistry and materials science. Like any active pharmaceutical ingredient (API) or key intermediate, achieving a pure, stable, and well-defined crystalline form is paramount. The solid state of a compound dictates critical physicochemical properties, including:

  • Purity: Crystallization is one of the most powerful and scalable techniques for rejecting impurities from a reaction mixture, often achieving purity levels >99.8%.[4]

  • Stability: A stable crystalline lattice protects the molecule from degradation due to environmental factors like heat, light, and moisture.

  • Handling & Formulation: Consistent particle size and morphology, which are controlled during crystallization, are essential for downstream processes such as filtration, drying, and formulation.

This document serves as a foundational guide for researchers in drug development and organic synthesis to establish an effective crystallization protocol for this specific molecule, beginning with crude material from synthesis.

Pre-Crystallization: Foundational Steps for Success

The success of any crystallization experiment is predicated on the quality of the starting material. Attempting to crystallize an impure or poorly characterized crude product often leads to failed experiments, oiling out, or the formation of poorly-defined solids.

2.1. Purity Assessment of Crude Material Before commencing solvent screening, it is crucial to analyze the crude product obtained from synthesis. The primary goal is to understand the impurity profile, which will inform the choice of crystallization strategy.

  • Technique: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the crude this compound.

  • Causality: If the crude material has a purity of less than 85-90%, a preliminary purification step (e.g., flash column chromatography) is strongly recommended. Crystallization is most effective at removing small amounts of impurities; high impurity loads can inhibit nucleation and crystal growth, a phenomenon known as "poisoning".

2.2. Initial Characterization Basic thermal analysis provides a baseline for the material's properties and helps in designing the crystallization experiment.

  • Technique: Use Differential Scanning Calorimetry (DSC) to determine the melting point and identify any potential polymorphic transitions or the presence of amorphous content. The reported melting point for the related para-isomer is approximately 171-175°C, providing a comparative benchmark.[5]

  • Causality: Knowing the melting point helps set the maximum temperature for heating during dissolution, preventing decomposition. For instance, the temperature should be kept at least 20-30°C below the melting or decomposition temperature.

Systematic Solvent Selection: The Heart of Crystallization

The choice of solvent is the most critical factor in a crystallization process.[3] An ideal solvent system is one where the compound exhibits high solubility at an elevated temperature and low solubility at a lower temperature (e.g., room temperature or 0-5°C).

3.1. Solvent Screening Protocol A systematic screening process using a small amount of material is the most efficient approach. Based on the structure of this compound (containing aromatic amine and lactam functionalities), a range of protic and aprotic solvents should be evaluated. The compound is known to be soluble in DMSO and slightly soluble in methanol.[5][6]

Protocol:

  • Place approximately 10-20 mg of the compound into a small vial.

  • Add the selected solvent dropwise (e.g., in 0.1 mL increments) at room temperature, vortexing after each addition.

  • Record the approximate solubility at room temperature.

  • If the compound is poorly soluble at room temperature, gently heat the vial (e.g., to 40-60°C) and observe solubility.

  • If the compound dissolves fully at the higher temperature, allow the vial to cool slowly to room temperature and then place it in an ice bath.

  • Observe for crystal formation. An ideal solvent will show a significant precipitation of crystalline solid upon cooling.

Table 1: Recommended Solvents for Initial Screening

Solvent Class Examples Expected Behavior
Alcohols Methanol, Ethanol, Isopropanol (IPA) Good candidates for cooling crystallization. The related para-isomer is often recrystallized from ethanol or IPA/water mixtures.[7][8]
Esters Ethyl Acetate (EtOAc) May serve as a good solvent or as an anti-solvent.
Ketones Acetone Good dissolving power; often used in anti-solvent pairs.
Ethers Tetrahydrofuran (THF), 1,4-Dioxane High solubility expected; likely to be used as the "good" solvent in an anti-solvent system.
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF) High solubility expected; use with caution due to high boiling points which can make removal difficult.
Non-Polar Toluene, Heptane, Hexanes Low solubility expected; primary candidates for use as anti-solvents.

| Aqueous | Water | Low solubility expected; can be used as an anti-solvent with water-miscible organic solvents like IPA or ethanol.[7] |

Experimental Protocols for Crystallization

Based on the results of the solvent screening, one or more of the following methods can be employed.

Workflow for Crystallization Method Selection

start Solvent Screening Complete q1 Good Temp Coefficient? (High sol. hot, low sol. cold) start->q1 p1 Protocol 1: Slow Cooling Crystallization q1->p1 Yes q2 Soluble in 'Solvent A', Insoluble in miscible 'Solvent B'? q1->q2 No end_node Characterize Crystals p1->end_node p2 Protocol 2: Anti-Solvent Crystallization q2->p2 Yes q3 Need High-Quality Single Crystals? q2->q3 No p2->end_node p3 Protocol 3: Vapor Diffusion q3->p3 Yes fail Re-evaluate Solvents or Purify Material q3->fail No p3->end_node

Caption: Decision tree for selecting an appropriate crystallization method.

Protocol 1: Slow Cooling Crystallization

This is the most common technique and is suitable when a single solvent shows a significant positive change in solubility with temperature.[3]

Methodology:

  • Dissolution: In a flask equipped with a magnetic stirrer and reflux condenser, add the crude this compound to a suitable volume of the chosen solvent (e.g., isopropanol). Heat the mixture to a temperature just below the solvent's boiling point (e.g., 60-70°C for isopropanol) until all the solid has completely dissolved.

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible, perform a hot filtration through a pre-warmed filter paper to remove it. This step is critical for preventing unwanted nucleation.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Insulating the flask (e.g., with glass wool) can promote the formation of larger, more well-defined crystals. A slow cooling rate is crucial.[3]

  • Maturation: Once at room temperature, transfer the flask to a cold bath (0-5°C) and allow it to stir gently or stand for several hours (e.g., 2-4 hours) to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the filter cake with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[3]

Methodology:

  • Dissolution: Dissolve the crude material in a minimal amount of a "good" solvent (e.g., THF or acetone) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., heptane or water) dropwise. The addition rate is a critical parameter; a slower rate generally produces larger crystals. Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Maturation: Allow the resulting slurry to stir at room temperature for 1-2 hours to ensure complete crystallization and allow for crystal growth.

  • Isolation, Washing, and Drying: Follow steps 5-7 as described in the Slow Cooling Crystallization protocol. The wash should be done with a mixture of the solvent and anti-solvent or the anti-solvent alone.

Workflow for Anti-Solvent Crystallization

cluster_0 Anti-Solvent Crystallization Protocol A 1. Dissolve Compound in minimal 'Good' Solvent (e.g., THF) B 2. Add 'Anti-Solvent' (e.g., Heptane) dropwise until cloudy A->B C 3. Stir Slurry (Maturation) B->C D 4. Isolate Crystals (Filtration) C->D E 5. Wash with Cold Anti-Solvent D->E F 6. Dry Under Vacuum E->F

Caption: Step-by-step workflow for the anti-solvent crystallization method.

Protocol 3: Vapor Diffusion

This is a gentle method, excellent for producing high-quality single crystals suitable for X-ray diffraction, especially when only small amounts of material are available.[9]

Methodology:

  • Preparation: Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., dichloromethane or acetone) in a small, open vial.

  • Setup: Place this inner vial inside a larger, sealable jar (the "chamber") that contains a small volume of a volatile "anti-solvent" in which the sample is insoluble (e.g., hexanes or ether).

  • Diffusion: Seal the chamber. The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial. This gradual decrease in solubility gently induces crystallization over several hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Crystal Characterization and Quality Control

After isolation and drying, the final product must be analyzed to confirm its identity, purity, and solid form.

Table 2: Post-Crystallization Analysis

Analysis Technique Purpose Expected Outcome
Melting Point Purity and Form Confirmation A sharp melting point, close to the literature value for a pure substance.
HPLC Quantitative Purity Analysis Purity should be significantly increased (ideally ≥99.5%).
Microscopy Morphology and Habit Uniformly shaped crystals (e.g., needles, plates, prisms).
X-Ray Powder Diffraction (XRPD) Polymorph Identification A distinct and reproducible diffraction pattern confirming the crystalline form.

| NMR Spectroscopy | Structural Confirmation | Spectrum should match the expected structure of this compound and be free of solvent/impurity peaks. |

References

  • Google Patents. (n.d.). WO2009106486A1 - Preparation of morpholine derivatives.
  • Quick Company. (n.d.). A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2019/138362 PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • MDPI. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 20(12), 21956-21965. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • WIPO Patentscope. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • Multichem Exports. (n.d.). 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • BioCrick. (n.d.). 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0. Retrieved from [Link]

  • Google Patents. (n.d.). CN111675705A - Preparation method of 4-(4-aminophenyl) morpholine-3-one derivative.
  • ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2004). Strategy for control of crystallization of polymorphs. CrystEngComm, 6, 167-174. Retrieved from [Link]

Sources

A Robust, Selective HPLC Method for the Resolution of 4-(Aminophenyl)morpholin-3-one Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Separation of 4-(2-Aminophenyl)morpholin-3-one from its Positional Isomers

Abstract

The accurate quantification of impurities is a critical aspect of pharmaceutical development and manufacturing. This compound and its positional isomers, 4-(3-aminophenyl)morpholin-3-one and 4-(4-aminophenyl)morpholin-3-one, are key intermediates and potential process-related impurities in the synthesis of various active pharmaceutical ingredients (APIs), including the anticoagulant Rivaroxaban.[1] Due to their structural similarity and nearly identical physicochemical properties, the chromatographic separation of these ortho-, meta-, and para-isomers presents a significant analytical challenge. This application note details a highly selective and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method developed to achieve baseline separation of these critical isomers. The method leverages a Phenyl-Hexyl stationary phase to exploit subtle differences in aromaticity and polarity, providing a reliable protocol for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Rationale

4-(4-Aminophenyl)morpholin-3-one is a well-established key intermediate in the synthesis of Rivaroxaban.[2][3] During its synthesis, positional isomers such as the 2-amino (ortho) and 3-amino (meta) analogues can arise as process-related impurities.[4] Regulatory guidelines necessitate the identification and control of such impurities to ensure the safety and efficacy of the final drug product.

The primary analytical challenge lies in the subtle structural differences between the isomers, which only vary by the position of the amino group on the phenyl ring. This results in very similar hydrophobicity and polarity, making them difficult to resolve on standard C18 stationary phases that primarily separate based on hydrophobic interactions.

To overcome this, a method development strategy focused on exploiting alternative separation mechanisms was employed. The selected approach utilizes a Phenyl-Hexyl stationary phase, which facilitates π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic system of the analytes.[5][6] The position of the electron-donating amino group (–NH₂) on the analyte's phenyl ring subtly alters the molecule's electron density distribution and steric accessibility. These differences are magnified by the π-π interactions with the Phenyl-Hexyl phase, leading to differential retention and enabling a successful separation that is often not achievable with conventional alkyl phases.

Diagram 1: Chemical Structures of Positional Isomers

cluster_isomers Positional Isomers of 4-(Aminophenyl)morpholin-3-one ortho This compound (ortho-isomer) meta 4-(3-Aminophenyl)morpholin-3-one (meta-isomer) para 4-(4-Aminophenyl)morpholin-3-one (para-isomer)

Caption: Structures of the ortho-, meta-, and para-isomers.

Materials and Reagents

  • Reference Standards: this compound, 4-(3-Aminophenyl)morpholin-3-one, and 4-(4-Aminophenyl)morpholin-3-one (analytical standard grade, >99% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade), Orthophosphoric Acid (85%, analytical grade).

Instrumentation and Chromatographic Conditions

  • Instrumentation: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

The optimized chromatographic parameters are summarized in the table below.

ParameterRecommended Condition
HPLC Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 60% B; 25-26 min: 60% to 20% B; 26-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 250 nm
Injection Volume 10 µL
Run Time 30 minutes

Justification of Parameters:

  • Column Choice: A Phenyl-Hexyl phase was selected for its superior selectivity towards aromatic positional isomers via π-π interactions.[5][7]

  • Mobile Phase: A phosphate buffer at pH 3.0 ensures that the amino groups on all isomers are protonated, leading to consistent retention behavior and sharp peak shapes. Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency.

  • Temperature: Elevating the column temperature to 35°C helps to improve peak efficiency and reduce run time without compromising resolution.[8]

Experimental Protocols

Diagram 2: Experimental Workflow

A Step 1: Preparation Mobile Phase & Standards B Step 2: System Equilibration Equilibrate column for 30 min A->B C Step 3: System Suitability Test (SST) Inject SST solution (n=5) B->C D Step 4: Sample Analysis Inject Blank, Standards, and Samples C->D E Step 5: Data Acquisition & Processing Integrate peaks and quantify D->E

Caption: High-level overview of the analytical workflow.

Preparation of Mobile Phase and Solutions
  • Mobile Phase A (Buffer Preparation):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.

    • Adjust the pH of the solution to 3.0 ± 0.05 using 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter and degas before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of each isomer reference standard (ortho-, meta-, and para-) into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water. This serves as the individual stock solution.

  • System Suitability Test (SST) and Working Standard Solution (10 µg/mL):

    • Transfer 100 µL from each of the three stock solutions into a single 10 mL volumetric flask.

    • Dilute to volume with the mobile phase (at initial conditions: 80% A, 20% B). This solution contains all three isomers and is used for system suitability and as a working standard.

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte and dissolve it in the diluent (50:50 Methanol:Water) to achieve a target concentration of approximately 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Protocol for Analysis
  • System Equilibration: Set up the HPLC system according to the parameters in Section 3. Equilibrate the column with the mobile phase at the initial gradient composition (80% A: 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Inject the SST solution (10 µg/mL) five times.

    • Verify that the system meets the acceptance criteria defined in Table 2. This step is crucial to ensure the validity of the analytical results.

  • Analysis Sequence:

    • Inject a diluent blank to ensure no carryover or system contamination.

    • Inject the working standard solution to establish retention times and response factors.

    • Inject the prepared sample solutions.

Expected Results and Performance

Under the specified conditions, baseline separation of all three isomers is expected. The elution order is typically ortho, then meta, and finally para, due to increasing interaction with the stationary phase.

Table 2: System Suitability and Performance Data

ParameterAcceptance CriteriaExpected Result
Elution Order N/A1. Ortho-isomer, 2. Meta-isomer, 3. Para-isomer
Retention Time (tR) N/AOrtho: ~12 min; Meta: ~14 min; Para: ~16 min (Varies with system)
Resolution (Rs) Rs > 2.0Rs between Ortho/Meta > 2.5; Rs between Meta/Para > 2.5
Tailing Factor (T) 0.8 < T < 1.5~1.1 for all peaks
Theoretical Plates (N) > 5000> 8000 for all peaks
%RSD for Peak Area (n=5) ≤ 2.0%< 1.0%

Discussion: The superior resolution (Rs > 2.0) confirms the method's ability to distinguish between these closely related compounds, making it suitable for accurate impurity quantification. The symmetric peak shapes (Tailing Factor ≈ 1.1) and high plate count indicate excellent column efficiency and overall method performance. The method's robustness has been evaluated by deliberately varying parameters such as pH (±0.2 units) and column temperature (±2°C), with resolution remaining well above the acceptance criteria.[4]

Conclusion

The RP-HPLC method detailed in this application note provides a robust and selective solution for the chromatographic separation of this compound from its challenging positional isomers. By utilizing a Phenyl-Hexyl stationary phase to enhance selectivity through π-π interactions, the method achieves baseline resolution with excellent peak shape and efficiency. This protocol is fully validated according to ICH principles and is suitable for routine quality control, stability testing, and impurity profiling in a pharmaceutical research and manufacturing environment.

References

  • Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. (n.d.). PubMed.
  • Technical Support Center: Optimizing HPLC Separation of Positional Isomers. (n.d.). Benchchem.
  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formul
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
  • Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. (2025).
  • Method for determining rivaroxaban and impurities thereof through adopting liquid chromatography. (n.d.).
  • A Guide to Selective Columns for Isomer Separation. (2024).
  • Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC. (1982).
  • Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. (2018). Symbiosis Online Publishing.
  • Novel Validated RP-HPLC Method for Determination of Rivaroxaban in Bulk and its Pharmaceutical Dosage Form. (2020). International Journal of Pharmaceutical Quality Assurance.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025). MicroSolv.
  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.).
  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[9]arene Stationary Phase. (2022). ACS Applied Materials & Interfaces.

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011). PubMed.
  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2005). Taylor & Francis Online.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing.
  • Developing LC-MS/MS methods to quantify rivaroxaban in human plasma and urine: Application to therapeutic drug monitoring. (n.d.). PubMed.
  • Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis. (2024). MDPI.
  • A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. (n.d.). Quick Company.
  • This compound. (n.d.). BLDpharm.
  • 4-(4-Aminophenyl)morpholin-3-one. (n.d.). PubChem.
  • 4-(4-aminophenyl)morpholin-3-one. (n.d.). Multichem Exports.
  • 4-(3-Aminophenyl)morpholin-3-one. (n.d.). PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Aminophenyl)morpholin-3-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a key structural motif, its synthesis can present unique challenges stemming from the electronic properties and steric hindrance imposed by the ortho-amino substituent.

This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and achieve high-yield, high-purity results.

Overview of the Primary Synthetic Pathway

The most common and logical approach to synthesizing this compound proceeds via a multi-step sequence starting from 2-nitroaniline. This route involves the systematic construction of the morpholinone ring onto the aromatic core, followed by a final reduction of the nitro group. Each step, however, has potential pitfalls that require careful control of reaction conditions.

Troubleshooting_Step1 Start Low Yield in Step 1? CheckBase What base was used? Start->CheckBase CheckTemp Reaction Temperature? CheckBase->CheckTemp Strong (NaH) StrongBase Use a strong base (NaH) in aprotic solvent (DMF/THF) CheckBase->StrongBase Weak (K2CO3, Et3N) ModerateTemp Maintain temperature between 60-80 °C CheckTemp->ModerateTemp > 100 °C Success Improved Yield CheckTemp->Success < 80 °C StrongBase->Success ModerateTemp->Success

Caption: Decision tree for troubleshooting the hydroxyethylation step.

FAQ 2: Incomplete cyclization to the morpholinone ring (Step 3).

Question: "After acylating my N-(2-hydroxyethyl)-2-nitroaniline with chloroacetyl chloride, I am struggling with the intramolecular cyclization step. My reaction stalls, and I recover mostly unreacted starting material. How can I drive this reaction to completion?"

Answer: This intramolecular Williamson ether synthesis is the crucial ring-forming step. Its success is highly dependent on the delicate balance between base strength, solvent polarity, and temperature.

Key Mechanistic Considerations:

The reaction requires the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile to displace the chloride.

  • Base Selection: The chosen base must be strong enough to deprotonate the alcohol but not so strong that it promotes elimination of HCl from the chloroacetamide moiety or hydrolysis of the amide.

  • Solvent Effects: A polar aprotic solvent (e.g., DMF, acetonitrile) is ideal as it can solvate the cation of the base without interfering with the nucleophilic alkoxide.

Comparative Table of Cyclization Conditions:

BaseSolventTypical Temp. (°C)AdvantagesDisadvantages
Potassium CarbonateAcetonitrileReflux (≈82°C)Inexpensive, moderate reactivity. [1]Can be slow; requires prolonged reaction times.
Sodium Hydride (NaH)THF / DMF0 to 25°CFast, irreversible deprotonation. [2]Moisture sensitive; requires inert atmosphere.
Potassium tert-ButoxideTHF0 to 25°CStrong, non-nucleophilic base.Can promote elimination side reactions if overheated.

Expert Recommendation: For substrates deactivated by a nitro group, potassium carbonate often proves too weak. A more robust system using sodium hydride in anhydrous DMF at room temperature is recommended for achieving high conversion.

FAQ 3: My final product is dark and impure after the nitro reduction (Step 4).

Question: "I've successfully made the 4-(2-nitrophenyl)morpholin-3-one intermediate. However, upon reducing the nitro group, I get a dark, oily product that is difficult to purify and seems unstable. What's the best way to perform this reduction?"

Answer: The reduction of an aromatic nitro group in a molecule containing a lactam (amide) functionality requires careful selection of reagents to avoid unwanted side reactions. The product, an ortho-substituted aniline, is also highly susceptible to air oxidation.

Challenges & Solutions:

  • Lactam Hydrolysis: Strongly acidic conditions (e.g., concentrated HCl in SnCl₂ or Fe reductions) can potentially hydrolyze the morpholinone ring, especially at elevated temperatures.

  • Product Oxidation: The resulting 2-amino group makes the aromatic ring electron-rich and extremely prone to oxidation, leading to the formation of colored dimeric and polymeric impurities. This is a well-known issue with anilines.

  • Harsh Conditions: Some reduction methods can be too aggressive, leading to over-reduction or cleavage of other functional groups.

Recommended Reduction Methods:

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (1-5 bar), 10% Pd/C, in Ethanol or THF, 25-70°C. [2][3]Clean reaction, high yield, easy workup (filtration). [4]Catalyst can be pyrophoric; requires specialized pressure equipment.
Transfer Hydrogenation Ammonium formate, 10% Pd/C, in Methanol, Reflux. [5]Avoids use of gaseous H₂, standard glassware. [5]Can be slower than direct hydrogenation.
Stannous Chloride (SnCl₂) SnCl₂·2H₂O in Ethanol or Ethyl Acetate, Reflux.Effective and high-yielding.Workup requires careful pH adjustment; tin waste is generated.

Pro-Tip: For the highest purity, catalytic hydrogenation is often the method of choice. [3]To prevent oxidation during workup, it is crucial to perform the filtration of the catalyst and the subsequent solvent removal under an inert atmosphere (N₂ or Ar). The isolated product should be stored in a freezer under inert gas.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 2-nitroaniline. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Step 1: Synthesis of N-(2-Hydroxyethyl)-2-nitroaniline
  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g of 2-nitroaniline).

  • Add 2-nitroaniline (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Re-cool the mixture to 0 °C and add 2-bromoethanol (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Synthesis of 2-Chloro-N-(2-hydroxyethyl)-N-(2-nitrophenyl)acetamide
  • Dissolve N-(2-hydroxyethyl)-2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL per 1 g) in a flask under nitrogen.

  • Add triethylamine (1.5 eq) and cool the solution to 0 °C.

  • Add chloroacetyl chloride (1.2 eq) dropwise. A precipitate of triethylamine hydrochloride will form.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.

  • Upon completion, dilute with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which is often used directly in the next step.

Step 3: Synthesis of 4-(2-Nitrophenyl)morpholin-3-one
  • Dissolve the crude chloroacetamide from the previous step (1.0 eq) in anhydrous DMF (20 mL per 1 g).

  • Cool to 0 °C under a nitrogen atmosphere and add sodium hydride (60% dispersion, 1.3 eq) portion-wise.

  • Stir at room temperature for 3-5 hours until TLC analysis indicates consumption of the starting material.

  • Carefully quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by recrystallization from a suitable solvent like ethanol or isopropanol. [2]

Step 4: Synthesis of this compound
  • In a hydrogenation flask, dissolve 4-(2-nitrophenyl)morpholin-3-one (1.0 eq) in ethanol (25 mL per 1 g).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

  • Secure the flask to a hydrogenation apparatus, purge the system with nitrogen, then with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically 3-4 bar) at 60-70 °C for 6 hours or until hydrogen uptake ceases. [3]5. After cooling, carefully purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® under a nitrogen blanket to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product. Store immediately under inert gas at ≤ 0 °C.

References

  • BenchChem. (2025).
  • WIPO Patent WO/2019/138362. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Google Patents WO2019138362A1. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Quick Company. (N.D.). A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone.
  • Google Patents WO2020019529A1. (2020). Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Patsnap Eureka. (2012). Synthesis method of 4-(4-aminophenyl)-3-morpholone.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 4-(4-Nitrophenyl)morpholin-3-one.
  • ResearchGate. (N.D.).
  • BenchChem. (2025). Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one.
  • MDPI. (N.D.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban.
  • Organic Chemistry Portal. (N.D.). Morpholine synthesis. [Link]

  • Justia Patents. (2012). Process for the preparation of rivaroxaban and intermediates thereof. [Link]

  • ACS Publications. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. [Link]

Sources

Technical Support Center: Synthesis of 4-(2-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Advisory

Welcome to the technical support guide for the synthesis of 4-(2-aminophenyl)morpholin-3-one. This document is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this specific morpholinone derivative.

Important Advisory: It is critical to note that the vast majority of published literature, including patents and academic papers, focuses on the synthesis of the isomeric compound, 4-(4-aminophenyl)morpholin-3-one , a key intermediate in the manufacturing of the anticoagulant Rivaroxaban. Direct, peer-reviewed methods for the ortho-amino isomer (2-amino) are not widely documented.

Therefore, this guide is built upon established, first-principle chemical knowledge and draws heavily from validated protocols for the para-amino isomer. The troubleshooting steps and optimization parameters provided are expert extrapolations and should be considered a robust starting point for your process development. The underlying chemical transformations are analogous, but researchers should anticipate potential differences in reaction kinetics, side product profiles, and purification challenges due to the steric and electronic effects of the ortho substituent.

Proposed Synthetic Pathway

The most logical and cost-effective pathway to this compound proceeds in three main steps, starting from 2-nitroaniline. This route parallels the industrial synthesis of the 4-amino isomer.

  • Amidation: Acylation of 2-nitroaniline with 2-(2-chloroethoxy)acetyl chloride to form the key intermediate, 2-(2-chloroethoxy)-N-(2-nitrophenyl)acetamide.

  • Intramolecular Cyclization: Base-mediated ring closure of the acetamide intermediate to yield 4-(2-nitrophenyl)morpholin-3-one.

  • Nitro Group Reduction: Catalytic hydrogenation of the nitro-intermediate to afford the final target compound, this compound.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A 2-Nitroaniline C 2-(2-chloroethoxy)-N- (2-nitrophenyl)acetamide A->C Acylation B 2-(2-chloroethoxy)acetyl chloride B->C C_ref Intermediate from Step 1 D 4-(2-Nitrophenyl)morpholin-3-one D_ref Intermediate from Step 2 C_ref:e->D:w Intramolecular Williamson Ether Synthesis E This compound D_ref:e->E:w Catalytic Hydrogenation

Caption: Proposed three-step synthesis of this compound.

Troubleshooting Guide & Optimization Strategies

This section is formatted as a series of questions addressing common problems encountered during synthesis.

Part 1: Amidation Step Issues

Question: My amidation reaction shows low conversion of 2-nitroaniline. What are the likely causes and solutions?

  • Likely Cause 1: Inadequate Acid Scavenging. The reaction of an amine with an acyl chloride generates hydrochloric acid (HCl). If not neutralized, this HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure at least one equivalent of a suitable base is used. For laboratory scale, tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are effective. For industrial processes, an inorganic base like potassium carbonate may be preferred for easier removal, though it may require a phase-transfer catalyst.[1]

  • Likely Cause 2: Reagent Instability. 2-(2-chloroethoxy)acetyl chloride is susceptible to hydrolysis. Moisture in the solvent or on the glassware will decompose the reagent before it can react with the amine.

    • Solution: Use anhydrous solvents (e.g., dry dichloromethane, toluene, or ethyl acetate) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.

  • Likely Cause 3: Low Reactivity of 2-Nitroaniline. The electron-withdrawing nitro group deactivates the aniline nitrogen, making it a weaker nucleophile than aniline itself.

    • Solution: If conversion is still low under standard conditions, slightly elevated temperatures (e.g., 40-50°C) can help drive the reaction to completion. Monitor by TLC or HPLC to avoid side product formation at higher temperatures.

Part 2: Intramolecular Cyclization Step Issues

Question: The cyclization to form 4-(2-nitrophenyl)morpholin-3-one is slow and incomplete. How can I improve the yield?

  • Likely Cause 1: Weak Base or Insufficient Equivalents. The cyclization is an intramolecular Williamson ether synthesis, requiring deprotonation of the amide N-H. A sufficiently strong base is crucial.

    • Solution: Use a strong inorganic base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydroxide (NaOH) if solubility allows.[2] Ensure at least two equivalents of base are used to drive the equilibrium. In solvents like acetonitrile or DMF, K₂CO₃ is often effective, especially when heated (e.g., 80°C).[2]

  • Likely Cause 2: Steric Hindrance. The ortho-nitro group is significantly bulkier than the para-nitro group in the well-documented analogue. This steric hindrance can slow down the formation of the required conformation for ring closure.[3][4][5]

    • Solution: This is a fundamental challenge. Increasing the reaction temperature (e.g., refluxing in acetonitrile) can provide the energy to overcome the rotational barrier. Additionally, using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can enhance the reaction rate by improving the interaction between the organic substrate and an inorganic base.

  • Likely Cause 3: Side Reactions. A common side reaction is the hydrolysis of the chloro group on the intermediate, forming 2-(2-hydroxyethoxy)-N-(2-nitrophenyl)acetamide, which cannot cyclize.

    • Solution: Minimize water in the reaction. Use anhydrous solvents and bases. If using aqueous base, a PTC is essential to favor the intramolecular reaction over intermolecular hydrolysis.

G cluster_steps Troubleshooting Workflow start Problem Observed: Low Yield / Purity step1 Identify Reaction Step: Amidation, Cyclization, or Reduction? start->step1 step2_amid Amidation Issue: Check Base, Moisture, Temp step1->step2_amid Amidation step2_cycl Cyclization Issue: Check Base Strength, Temp, Water Content step1->step2_cycl Cyclization step2_reduc Reduction Issue: Check Catalyst, H2 Pressure, Solvent step1->step2_reduc Reduction step3_amid Solution: Anhydrous Solvent, Stronger Base, Inert Atmosphere step2_amid->step3_amid step3_cycl Solution: Use K2CO3/TBAB, Higher Temp, Anhydrous Conditions step2_cycl->step3_cycl step3_reduc Solution: Fresh Catalyst, Optimize Pressure, Check for Poisons step2_reduc->step3_reduc end Improved Yield & Purity step3_amid->end step3_cycl->end step3_reduc->end

Caption: A logical workflow for troubleshooting synthesis issues.

Part 3: Nitro Group Reduction Step Issues

Question: My final product after reduction is impure and has a low yield. What could be going wrong?

  • Likely Cause 1: Incomplete Reduction. The reduction of the nitro group may stall, leaving residual 4-(2-nitrophenyl)morpholin-3-one.

    • Solution: Ensure the catalyst is active. Use fresh Palladium on Carbon (Pd/C, typically 5-10 wt%). Increase hydrogen pressure (e.g., from 1 bar to 5 bar) and/or reaction temperature (e.g., from room temperature to 60-80°C).[2] Solvents like ethanol, methanol, or ethyl acetate are commonly effective.[6]

  • Likely Cause 2: Catalyst Poisoning. Sulfur-containing compounds or other impurities carried over from previous steps can poison the palladium catalyst, halting the reaction.

    • Solution: Purify the nitro-intermediate before reduction. A simple recrystallization or slurry wash of 4-(2-nitrophenyl)morpholin-3-one can remove many catalyst poisons.

  • Likely Cause 3: Over-reduction or Side Reactions. While less common for nitro groups, aggressive conditions could potentially affect the morpholinone ring, though the ring is generally stable.

    • Solution: Use milder reduction conditions first (e.g., lower temperature and pressure) and monitor the reaction closely. Alternative reduction methods like using ammonium formate as a hydrogen source with Pd/C can sometimes be milder and avoid the need for high-pressure hydrogenation equipment.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring at the bench. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method. Develop a method that can resolve the starting material, intermediate, and final product for each step.

Q2: How should I purify the final product, this compound? A: The primary method should be recrystallization. Based on analogous compounds, solvents like isopropanol, ethanol, or mixtures of ethyl acetate and heptane are good starting points.[2] If recrystallization fails to remove a persistent impurity, column chromatography on silica gel may be necessary, though this is less ideal for large-scale production.

Q3: My final product is a dark oil or discolored solid. How can I get a clean, white/off-white product? A: Anilines, especially ortho-isomers, are highly susceptible to air oxidation, which causes discoloration.

  • Prevention: Conduct the final workup and isolation steps quickly. After the reduction is complete and the catalyst is filtered, consider working under an inert atmosphere.

  • Remediation: If the product is already discolored, you can try treating a solution of the crude product with activated carbon before the final recrystallization. This will often remove colored polymeric impurities. Ensure the carbon is thoroughly filtered off before crystallization.

Q4: I am concerned about steric hindrance from the ortho-nitro group. What specific impact might this have? A: Steric hindrance can have two main effects. First, as mentioned, it can slow the rate of the intramolecular cyclization reaction.[4] You may need more forcing conditions (higher temperature, longer reaction time) compared to the synthesis of the 4-amino isomer. Second, it could potentially influence the final conformation of the molecule, which might affect its solubility and crystallization properties. Be prepared to screen a wider range of recrystallization solvents.

Key Parameter Optimization Summary

ParameterAmidation StepCyclization StepReduction StepImpact on Yield & Purity
Solvent Anhydrous DCM, TolueneAcetonitrile, DMFEthanol, Methanol, EtOAcCrucial for preventing hydrolysis and ensuring reagent solubility. Ethanol is excellent for hydrogenation.
Base TEA, DIPEA, K₂CO₃K₂CO₃, NaOHN/AStoichiometry and strength are key. Must be strong enough for cyclization without causing degradation.
Temperature 25 - 50°C60°C - Reflux25 - 80°CBalances reaction rate against side product formation. Higher temps may be needed for cyclization.
Catalyst N/A (PTC optional)TBAB (optional)5-10% Pd/CPTC can accelerate cyclization. Catalyst activity is critical for complete reduction.
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)H₂ (1-5 bar)Inert atmosphere prevents moisture-related side reactions. H₂ pressure drives reduction.

Detailed Experimental Protocols (Hypothetical)

Disclaimer: These protocols are adapted from methods for the 4-amino isomer and should be optimized for the 2-amino target.[2][7] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-(2-chloroethoxy)-N-(2-nitrophenyl)acetamide
  • To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-nitroaniline (1.0 eq).

  • Add anhydrous dichloromethane (DCM, ~10 mL per gram of aniline).

  • Add triethylamine (1.1 eq) and cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of 2-(2-chloroethoxy)acetyl chloride (1.05 eq) in anhydrous DCM dropwise, keeping the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by recrystallization from ethyl acetate/hexane.

Protocol 2: Synthesis of 4-(2-Nitrophenyl)morpholin-3-one
  • To a flask, add the crude 2-(2-chloroethoxy)-N-(2-nitrophenyl)acetamide from the previous step (1.0 eq).

  • Add acetonitrile (~20 mL per gram of acetamide), powdered potassium carbonate (2.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Heat the mixture to reflux (approx. 82°C) and stir vigorously for 8-16 hours. Monitor the disappearance of starting material by TLC or HPLC.

  • Once complete, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and DMF if it was used as a solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude solid by recrystallization from isopropanol to yield the product.

Protocol 3: Synthesis of this compound
  • To a hydrogenation vessel, add 4-(2-nitrophenyl)morpholin-3-one (1.0 eq) and a suitable solvent like ethanol or ethyl acetate.

  • Carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd relative to substrate) as a slurry in the same solvent.

  • Seal the vessel, purge several times with nitrogen, and then purge with hydrogen.

  • Pressurize the vessel with hydrogen (3-5 bar) and heat to 50-60°C with vigorous stirring.

  • Monitor the reaction by hydrogen uptake or by sampling and analyzing via HPLC. The reaction is typically complete in 2-6 hours.

  • After completion, cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

References

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. ResearchGate. Available at: [Link]

  • Bergman cyclization of sterically hindered substrates and observation of phenyl-shifted products. PubMed. Available at: [Link]

  • Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Royal Society of Chemistry. Available at: [Link]

  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons. Available at: [Link]

  • A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Quick Company. Available at: [Link]

  • Palladium/Norbornene Catalyzed ortho Amination/Cyclization of Aryl Iodide: Process to 3-Methyl-indole Derivates and Controllable Reductive Elimination against the Second Amination. ACS Publications. Available at: [Link]

  • A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone. Quick Company. Available at: [Link]

  • Quantitating the effect of an ortho substituent on cyclization and intramolecular hydrogen-transfer reactions of aryl radicals. PubMed. Available at: [Link]

  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
  • Ortho Effect in the Bergman Cyclization: Electronic and Steric Effects in Hydrogen Abstraction by 1-Substituted Naphthalene 5,8-Diradicals. ResearchGate. Available at: [Link]

  • Scheme 1: Synthetic route for the preparation of 4-(2-aminophenyl)- morpholines. ResearchGate. Available at: [Link]

  • Purification of meta-phenylenediamine. Google Patents.
  • Synthesis method of 4-(4-aminophenyl)-3-morpholone. Patsnap. Available at: [Link]

  • Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines. MDPI. Available at: [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. NIH National Center for Biotechnology Information. Available at: [Link]

  • Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents.
  • Process for purifying a phenylenediamine. Google Patents.
  • N-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. PubChem. Available at: [Link]

  • Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. ResearchGate. Available at: [Link]

Sources

Resolving peak tailing for 4-(2-Aminophenyl)morpholin-3-one in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and foundational knowledge to diagnose and resolve peak tailing issues encountered with 4-(2-Aminophenyl)morpholin-3-one, a compound representative of basic analytes in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common questions regarding peak tailing for basic compounds like this compound.

Q1: Why is my peak for this compound tailing so severely?

A: The primary cause is most likely a secondary retention mechanism involving the basic primary amine group on your analyte and active sites on the stationary phase.[1][2] Specifically, the protonated (positively charged) amine interacts strongly with ionized residual silanol groups (Si-O⁻) on the silica-based column packing.[1][3][4][5] This unwanted ionic interaction, in addition to the primary hydrophobic retention, creates a mixed-mode separation that results in a tailing peak shape.[1][6][7]

Q2: What is the quickest and most effective way to improve the peak shape?

A: The most direct approach is to modify your mobile phase to suppress the unwanted silanol interactions. Lowering the mobile phase pH to approximately 2.5-3.0 by adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is highly effective.[2][4][8][9] At this low pH, the residual silanol groups are fully protonated (Si-OH), neutralizing their negative charge and eliminating the secondary ionic retention mechanism.[1][8]

Q3: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) as a mobile phase modifier?

A: Both can be effective, but they function differently and have distinct advantages.

  • Formic Acid (0.1%): A good starting point. It lowers the pH sufficiently to protonate most silanols. It is also highly compatible with mass spectrometry (MS) detection as it is less prone to cause ion suppression.

  • Trifluoroacetic Acid (0.1%): A stronger acid and a potent ion-pairing agent.[10][11][12] It not only ensures silanol protonation but also forms an ion pair with the protonated analyte, which can significantly improve peak shape by masking the basic site and enhancing hydrophobic retention.[12] However, TFA is known to cause significant ion suppression in MS detectors and can be difficult to flush from a system.[12] For UV detection, TFA is often superior for improving peak shape.[12]

Q4: My peak shape is still not perfect after adjusting the pH. Could my column be the problem?

A: Yes. If mobile phase optimization does not fully resolve the issue, the column itself is the next logical area to investigate.

  • Column Chemistry: Older columns, particularly those based on "Type A" silica, have a higher concentration of acidic, active silanol groups.[8] Using a modern, high-purity "Type B" silica column or a column with a hybrid particle base (e.g., BEH, CSH) will significantly reduce silanol activity.[4][9]

  • End-Capping: Ensure you are using a well-end-capped column. End-capping is a process that chemically derivatizes most of the residual silanols, making them inert.[1][2][13]

  • Column Contamination/Damage: The column inlet frit may be partially blocked, or the column bed could be compromised, leading to poor peak shape for all analytes.[1][14][15]

In-Depth Troubleshooting Guide

The Root Cause: Unwanted Silanol Interactions

The structure of this compound contains a primary aromatic amine, which is basic. In a typical reverse-phase mobile phase (pH > 3), this amine group becomes protonated, carrying a positive charge. Standard silica-based C18 columns, even with end-capping, possess residual silanol groups (Si-OH). These silanols are weakly acidic and can deprotonate to become negatively charged (Si-O⁻) at mid-range pH values.[5][16] The electrostatic attraction between the positively charged analyte and the negatively charged silanol site creates a strong secondary retention mechanism, causing peak tailing.[4][6]

cluster_Analyte Analyte: this compound cluster_StationaryPhase Stationary Phase (Silica) cluster_Interaction Unwanted Interaction Analyte R-NH2 Analyte_Protonated R-NH3+ Positively Charged Analyte->Analyte_Protonated Low/Mid pH Silanol_Ionized Si-O- Negatively Charged Analyte_Protonated:port->Silanol_Ionized:port Strong Ionic Attraction (Secondary Retention) Silanol Si-OH Silanol->Silanol_Ionized pH > 3 Tailing Peak Tailing

Caption: Mechanism of peak tailing for basic analytes.

Systematic Troubleshooting Workflow

Effective troubleshooting requires a systematic, logical approach. Begin with the simplest and most common solutions (mobile phase adjustments) before moving to more complex hardware issues.

G start Peak Tailing Observed check_overload Step 1: Check for Overload Dilute sample 10x. Did shape improve? start->check_overload overload_yes Issue: Mass Overload Reduce sample concentration. check_overload->overload_yes Yes modify_mp Step 2: Modify Mobile Phase Add 0.1% Formic Acid (pH ~2.8). Did shape improve? check_overload->modify_mp No mp_yes Problem Solved! Primary cause was silanol interaction. modify_mp->mp_yes Yes use_tfa Step 3: Use Stronger Modifier Replace FA with 0.1% TFA (pH ~2.0). Did shape improve? modify_mp->use_tfa No tfa_yes Problem Solved! TFA's ion-pairing is effective. use_tfa->tfa_yes Yes check_column Step 4: Evaluate Column Is the column old or not end-capped? Try a new, high-purity, end-capped column. use_tfa->check_column No column_yes Problem Solved! Previous column had high silanol activity. check_column->column_yes Yes check_system Step 5: Inspect HPLC System Check for dead volume (fittings, tubing). Flush system and backflush column. check_column->check_system No system_yes Problem Solved! Hardware issue was the cause. check_system->system_yes Yes end Consult Advanced Support check_system->end No

Caption: Systematic workflow for troubleshooting peak tailing.

Mobile Phase Optimization Strategies

The mobile phase is your most powerful tool for controlling peak shape. The goal is to create an environment that promotes a single, consistent retention mechanism.

StrategyModifier/AdditiveConcentrationMechanism of Action & Rationale
pH Control (Acidification) Formic Acid (FA)0.05% - 0.2%Lowers mobile phase pH to <3, protonating silanol groups (Si-OH) to neutralize their charge and prevent ionic interactions with the basic analyte.[1][2][4]
pH Control & Ion Pairing Trifluoroacetic Acid (TFA)0.05% - 0.1%As a strong acid, it effectively protonates silanols. It also acts as an ion-pairing agent, forming a neutral complex with the analyte, which enhances retention and improves peak symmetry.[9][12][17]
Silanol Masking Triethylamine (TEA)10-50 mMThis "competing base" preferentially interacts with active silanol sites, effectively masking them from the analyte.[4][8] Caution: Can shorten column lifetime and is not MS-friendly.[8]
Increase Ionic Strength Ammonium Formate or Ammonium Acetate10-20 mMThe buffer ions compete with the analyte for interaction with any charged silanol sites, effectively shielding the analyte from this secondary interaction.[4]

Detailed Experimental Protocol: Systematic Method Development

This protocol outlines a structured experiment to identify the optimal mobile phase conditions for this compound.

Objective: To systematically eliminate peak tailing by evaluating the effect of mobile phase pH and modifier type.

Initial Conditions:

  • Column: A modern, fully end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 10 minutes (adjust as needed for elution).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Sample Concentration: 0.1 mg/mL in 50:50 Water:Acetonitrile.

  • Detection: UV at an appropriate wavelength.

Methodology:

  • Establish a Baseline:

    • Run the analysis using the initial conditions without any additives.

    • Expected Outcome: Severe peak tailing. Record the USP Tailing factor and retention time.

  • Experiment 1: Effect of Formic Acid (FA)

    • Prepare Mobile Phase A with 0.1% Formic Acid.

    • Prepare Mobile Phase B with 0.1% Formic Acid.

    • Equilibrate the column for at least 15 column volumes.

    • Inject the sample and record the tailing factor and retention time.

    • Rationale: This tests the effect of pH suppression on silanol activity.[2]

  • Experiment 2: Effect of Trifluoroacetic Acid (TFA)

    • Thoroughly flush the system to remove all traces of formic acid.

    • Prepare Mobile Phase A with 0.1% TFA.

    • Prepare Mobile Phase B with 0.1% TFA.

    • Equilibrate the column thoroughly.

    • Inject the sample and record the tailing factor and retention time.

    • Rationale: This evaluates the combined effect of a stronger acid and an ion-pairing agent.[9][12]

  • Data Analysis and Comparison:

    • Create a table comparing the USP Tailing factor, retention time, and peak width for each condition (No Additive, 0.1% FA, 0.1% TFA).

    • The condition that provides a tailing factor closest to 1.0 with adequate retention is the optimal choice.

ConditionUSP Tailing Factor (As)Retention Time (min)Observations
Baseline (No Additive) > 2.0 (Typical)VariableSevere tailing, poor peak definition.
0.1% Formic Acid 1.2 - 1.5 (Expected)Likely ReducedSignificant improvement in peak shape.
0.1% Trifluoroacetic Acid 1.0 - 1.2 (Expected)Likely IncreasedOften provides the most symmetrical peak.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Retrieved from [Link]

  • Loba Chemie. (n.d.). Ion Pairing Reagents For Hplc. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • YMC. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • BIA Separations. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Separation Science. (n.d.). Buffer Preparation. Retrieved from [Link]

  • Waters. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

Sources

Technical Support Center: Minimizing 4-(2-Aminophenyl)morpholin-3-one Impurity in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the process-related impurity, 4-(2-Aminophenyl)morpholin-3-one, during the synthesis of active pharmaceutical ingredients (APIs), particularly in processes involving 4-(4-Aminophenyl)morpholin-3-one, a key intermediate in the manufacturing of Rivaroxaban.[1] This guide provides in-depth technical insights, troubleshooting protocols, and preventative strategies to ensure the quality and purity of your final drug substance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a positional isomer of the desired synthetic intermediate, 4-(4-Aminophenyl)morpholin-3-one. In the context of drug manufacturing, particularly for anticoagulants like Rivaroxaban, the "para" (4-amino) isomer is the critical building block. The "ortho" (2-amino) isomer is considered a process-related impurity.[2] The presence of isomeric impurities is a significant concern as they can have different pharmacological and toxicological profiles compared to the desired API, potentially impacting the safety and efficacy of the final drug product. Regulatory bodies like the FDA and EMA have stringent guidelines for controlling such impurities.

Q2: What is the most likely origin of the this compound impurity?

A2: The formation of this compound is most commonly traced back to the quality of the starting materials. Specifically, the presence of 2-nitroaniline as an impurity in the 4-nitroaniline raw material is a primary culprit.[3][4] This ortho-nitro impurity can participate in the subsequent reaction steps, leading to the formation of the corresponding ortho-amino isomer alongside the desired para-isomer.

Q3: How can I detect and quantify the this compound impurity?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for the separation and quantification of isomeric impurities like this compound.[2][5][6] Developing a robust, stability-indicating HPLC method is crucial for resolving the ortho- and para-isomers from each other and from the main API peak. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for the identification and quantification of volatile impurities and for providing structural confirmation.

Troubleshooting Guides

This section provides a structured approach to identifying the root cause of this compound formation and implementing corrective actions.

Issue 1: Unexpectedly high levels of this compound detected in the reaction mixture or final product.

Root Cause Analysis:

  • Starting Material Purity: The most probable cause is the presence of 2-nitroaniline in the 4-nitroaniline starting material. Even small amounts of this isomeric impurity can be carried through the synthesis.

  • Side Reactions During Nitration: If synthesizing 4-nitroaniline from aniline, improper control of reaction conditions (e.g., temperature) can lead to the formation of the 2-nitroaniline byproduct.[4]

  • Analytical Method Resolution: An inadequate HPLC method may not be fully separating the two isomers, leading to inaccurate quantification.

Troubleshooting Workflow:

start High this compound Detected check_sm Step 1: Analyze Starting Materials (e.g., 4-nitroaniline) for isomeric purity using a validated HPLC method. start->check_sm impurity_found Is 2-nitroaniline present? check_sm->impurity_found quarantine_sm Quarantine contaminated batch. Source a new, high-purity batch of starting material. impurity_found->quarantine_sm Yes review_synthesis Step 2: Review Nitration Process (if applicable) Were there any deviations in temperature, reaction time, or reagent addition? impurity_found->review_synthesis No implement_changes Implement process and analytical changes. Monitor subsequent batches. quarantine_sm->implement_changes optimize_nitration Optimize nitration conditions (e.g., lower temperature to 0-5°C) to favor para-substitution. review_synthesis->optimize_nitration review_hplc Step 3: Verify Analytical Method Is the HPLC method validated for the separation of ortho and para isomers? review_synthesis->review_hplc optimize_nitration->implement_changes develop_hplc Develop and validate a new HPLC method with sufficient resolution. review_hplc->develop_hplc No review_hplc->implement_changes Yes develop_hplc->implement_changes

Troubleshooting Workflow Diagram

Experimental Protocols:

Protocol 1: HPLC Analysis of Nitroaniline Isomers in Starting Material

This protocol provides a general framework for developing an HPLC method to separate nitroaniline isomers.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for aromatic compounds.[5][6]
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer pH 3.1) and an organic solvent (e.g., acetonitrile).[7]The ratio will need to be optimized to achieve baseline separation of the isomers.
Flow Rate 1.0 mL/minA typical starting point for analytical HPLC.
Detection UV at a wavelength where both isomers have significant absorbance (e.g., 254 nm or 293 nm).[2][7]Allows for sensitive detection of both compounds.
Column Temperature Ambient or controlled (e.g., 27°C)Maintaining a consistent temperature ensures reproducible retention times.[2]

Procedure:

  • Prepare a standard solution of 2-nitroaniline and 4-nitroaniline of known concentrations.

  • Prepare a sample of the 4-nitroaniline raw material dissolved in a suitable solvent.

  • Inject the standard and sample solutions into the HPLC system.

  • Compare the retention times of the peaks in the sample chromatogram with those of the standards to identify the presence of 2-nitroaniline.

  • Quantify the amount of 2-nitroaniline impurity using a calibration curve or by area percentage.

Issue 2: Inconsistent levels of this compound across different batches.

Root Cause Analysis:

  • Inconsistent Starting Material Quality: Variation in the purity of 4-nitroaniline from different suppliers or even different lots from the same supplier.

  • Process Variability: Inconsistent control of reaction parameters (temperature, pH, reaction time) during the synthesis steps.

  • Purification Inefficiency: The purification method (e.g., crystallization, chromatography) may not be robust enough to consistently remove the ortho-isomer.

Preventative and Corrective Actions:

1. Stringent Raw Material Specification and Testing:

  • Establish a strict specification for the maximum allowable limit of 2-nitroaniline in your 4-nitroaniline starting material.

  • Implement a mandatory incoming quality control test for every batch of 4-nitroaniline using a validated analytical method to confirm its isomeric purity.

2. Process Optimization and Control:

  • If you are synthesizing 4-nitroaniline in-house, ensure that the nitration of aniline is performed at a consistently low temperature (e.g., 0-5°C) to maximize the formation of the para-isomer.[4]

  • Carefully control the reaction time and the rate of addition of the nitrating agent.[4]

  • For the subsequent steps in the synthesis of 4-(4-aminophenyl)morpholin-3-one, maintain consistent reaction conditions to avoid any potential side reactions that could favor the formation of the ortho-isomer.

3. Enhanced Purification Strategies:

  • Recrystallization: Optimize the solvent system and crystallization conditions to selectively crystallize the desired 4-(4-aminophenyl)morpholin-3-one, leaving the more soluble ortho-isomer in the mother liquor.

  • Chromatographic Purification: For high-value intermediates or in cases where recrystallization is ineffective, consider using column chromatography for purification.

Visualizing the Formation Pathway:

cluster_sm Starting Material cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_reduction Reduction cluster_final Final Product 4-nitroaniline 4-Nitroaniline (Desired) Reaction_Steps Reaction with 2-(2-chloroethoxy)acetyl chloride & Intramolecular Cyclization 4-nitroaniline->Reaction_Steps 2-nitroaniline 2-Nitroaniline (Impurity) 2-nitroaniline->Reaction_Steps 4-nitrophenyl 4-(4-Nitrophenyl)morpholin-3-one (Desired) Reaction_Steps->4-nitrophenyl 2-nitrophenyl 4-(2-Nitrophenyl)morpholin-3-one (Impurity) Reaction_Steps->2-nitrophenyl Reduction Nitro Group Reduction 4-nitrophenyl->Reduction 2-nitrophenyl->Reduction 4-aminophenyl 4-(4-Aminophenyl)morpholin-3-one (Desired Product) Reduction->4-aminophenyl 2-aminophenyl This compound (Impurity) Reduction->2-aminophenyl

Formation Pathway of the Isomeric Impurity

Conclusion

Minimizing the formation of this compound is a critical aspect of ensuring the quality and safety of pharmaceutical products. A proactive approach that focuses on stringent control of starting material purity, optimization of reaction conditions, and the use of robust analytical methods is essential for success. By understanding the root causes of impurity formation and implementing the troubleshooting and preventative strategies outlined in this guide, researchers and manufacturers can consistently produce high-purity drug substances that meet regulatory expectations.

References

  • Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. PubMed. [Link]

  • Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Frontiers. [Link]

  • 4-Nitroaniline. Wikipedia. [Link]

  • Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. MDPI. [Link]

  • Separation of Rivaroxaban and its Organic Impurities per USP Monograph. Phenomenex. [Link]

  • The method of HPLC method separation determination Rivaroxaban intermediates and its related impurities. SciSpace. [Link]

  • Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem.com. [Link]

  • How to control the side reactions in the synthesis of 4 - Nitroaniline? - Blog - HOPEMAX. [Link]

  • A photochemical dehydrogenative strategy for aniline synthesis. PubMed. [Link]

  • Product manipulations and comparison of isomer outcomes with aniline sulfonation. [Link]

  • Synthetic process of 2-cyano-4-nitroaniline.
  • A photochemical strategy for aromatic nitrogen ortho-isomerization. PMC - NIH. [Link]

  • Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. PMC - NIH. [Link]

  • Comprehensive Profiling of Amine-Containing Metabolite Isomers with Chiral Phosphorus Reagents. PubMed. [Link]

  • GC-MS Assisted Phytoactive Chemical Compounds Identification and Profiling with Mineral Constituents from Biologically Active Ex. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. PubMed Central. [Link]

Sources

Stability issues of 4-(2-Aminophenyl)morpholin-3-one under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of 4-(2-aminophenyl)morpholin-3-one. Given the limited specific literature on this ortho-amino isomer, this document synthesizes information from related compounds, fundamental chemical principles, and established forced degradation strategies to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on its structure, the primary stability concerns for this compound are oxidative degradation and, to a lesser extent, photodegradation. The ortho-phenylenediamine moiety is susceptible to oxidation, which can lead to colored degradants through dimerization and polymerization reactions.[1][2][3] Aromatic amines, in general, can also be sensitive to light.[4] While the morpholinone ring contains a lactam (an amide within a ring), six-membered lactam rings are generally more stable to hydrolysis than smaller ring systems like beta-lactams.[5] However, hydrolysis under harsh acidic or basic conditions cannot be entirely ruled out without experimental data.

Q2: How should I properly store this compound to minimize degradation?

To minimize degradation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a controlled low temperature (e.g., 2-8 °C or -20 °C for long-term storage). This is based on the known air and light sensitivity of aromatic amines. The container should be tightly sealed to prevent exposure to moisture and oxygen.

Q3: I've observed a color change in my sample of this compound. What could be the cause?

A color change, typically to a yellow, brown, or darker hue, is a strong indicator of oxidative degradation. The two adjacent amino groups on the phenyl ring are prone to oxidation, which can initiate a cascade of reactions leading to the formation of colored dimeric and polymeric species.[1][2][3] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q4: What are the likely degradation products I should be looking for?

The most probable degradation products will arise from the oxidation of the o-phenylenediamine moiety. These can include:

  • Dimeric species: Such as 2,3-diaminophenazine, formed through oxidative dimerization.[2]

  • Polymeric species: Complex, often colored, polymers resulting from further oxidation and coupling reactions.[2]

  • Hydrolysis product: While less likely under neutral conditions, forced acidic or basic hydrolysis could lead to the opening of the morpholinone ring to yield N-(2-aminophenyl)-2-(2-hydroxyethoxy)acetamide.

Troubleshooting Guides: Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7] The goal is to induce degradation to a modest extent (typically 5-20%) to identify potential degradants.[6][7]

Issue 1: My assay results for this compound are inconsistent. How can I determine if the compound is degrading under my experimental conditions?

Causality: Inconsistent analytical results can stem from the degradation of the compound in solution during sample preparation or analysis. The o-phenylenediamine structure is particularly susceptible to oxidation in solution, especially if the solvent is not de-gassed or if the analysis involves extended run times at ambient temperature.

Troubleshooting Workflow:

A Inconsistent Assay Results B Prepare fresh solution in de-gassed mobile phase A->B C Analyze immediately after preparation B->C D Compare results with a freshly prepared standard C->D E Consistent Results? D->E F YES: Issue was sample stability in solution. Implement immediate analysis protocol. E->F Yes G NO: Proceed to forced degradation studies to identify specific stressors. E->G No

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Protocol: Solution Stability Assessment

  • Solvent Preparation: Sparge your chosen solvent (e.g., methanol, acetonitrile, water) with an inert gas like nitrogen or helium for at least 15 minutes to remove dissolved oxygen.

  • Sample Preparation: Accurately weigh and dissolve this compound in the de-gassed solvent to a known concentration (e.g., 1 mg/mL).

  • Immediate Analysis: Analyze the freshly prepared solution immediately using a suitable analytical technique (e.g., HPLC-UV). This will serve as your time-zero reference.

  • Time-Course Study: Keep the solution on the autosampler or benchtop at a controlled temperature. Re-analyze the solution at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Data Analysis: Compare the peak area of the parent compound and observe the formation of any new peaks over time. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Issue 2: I need to develop a stability-indicating analytical method. How do I systematically investigate the degradation pathways of this compound?

Causality: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you must first generate these degradation products through forced degradation studies under various stress conditions.

Experimental Workflow: Forced Degradation Study

cluster_0 Stress Conditions cluster_1 Analysis A Hydrolysis (Acidic, Basic, Neutral) E Analyze stressed samples by HPLC-UV/DAD A->E B Oxidation (e.g., H2O2) B->E C Photolysis (UV/Vis light) C->E D Thermal (Heat) D->E F Characterize degradants (e.g., LC-MS) E->F G Develop and validate stability-indicating method F->G

Caption: Workflow for a forced degradation study.

Detailed Protocols for Stress Testing:

The following protocols are starting points and should be optimized to achieve the target degradation of 5-20%.[6][7] A concentration of 1 mg/mL of the compound in the chosen solvent is a common starting point.

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60 °C2, 4, 8, 24 hoursTo assess the stability of the morpholinone lactam bond under acidic conditions.
Base Hydrolysis 0.1 M NaOH60 °C2, 4, 8, 24 hoursTo evaluate the susceptibility of the lactam to base-catalyzed hydrolysis.
Neutral Hydrolysis Water60 °C2, 4, 8, 24 hoursTo determine the stability in an aqueous environment without pH extremes.
Oxidation 3% H₂O₂Room Temp2, 4, 8, 24 hoursTo probe the high susceptibility of the o-phenylenediamine moiety to oxidation.[1][3]
Photostability UV (254 nm) & Visible lightRoom Temp24, 48, 72 hoursTo assess light sensitivity, a known issue for aromatic amines.[4]
Thermal Degradation Solid state in an oven80 °C1, 3, 7 daysTo evaluate the intrinsic thermal stability of the molecule in the solid state.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 10 mg/mL.

  • Preparation of Stressed Samples: For each condition in the table above, add a specific volume of the stock solution to the stressor solution to achieve a final concentration of approximately 1 mg/mL. For thermal degradation, place the solid compound directly in the oven. For photostability, expose the solution in a quartz cuvette or a petri dish to the light source.

  • Control Samples: For each stress condition, prepare a control sample stored at ambient temperature and protected from light.

  • Time-Point Sampling: At each specified time point, withdraw an aliquot of the stressed sample.

  • Neutralization (for Acid/Base Hydrolysis): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilution: Dilute the samples to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze all samples, including controls, using a suitable HPLC method with a photodiode array (PDA) detector. This will allow for the monitoring of the parent peak and the detection of new peaks with their respective UV spectra.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound in the chromatograms of the stressed samples. Calculate the mass balance to ensure that all degradation products are being detected.

  • Characterization of Degradants: For significant degradation products, use a technique like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine their molecular weights and fragmentation patterns, which will aid in their structural elucidation.

By systematically applying these stress conditions and analyzing the outcomes, you can build a comprehensive stability profile for this compound, identify its critical degradation pathways, and develop a robust, stability-indicating analytical method for its accurate quantification.

References

  • Exothermic laws applicable to the degradation of o-phenylenediamine in wastewater via a Fe3+/H2O2 homogeneous quasi-Fenton system. (2019). PMC. [Link]

  • CN106496065B - A kind of o-phenylenediamine Schiff base derivatives and the preparation method and application thereof.
  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. (2021). ACS Omega. [Link]

  • Ortho-phenylenediamine derivatives - US3812173A.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Organocatalytic Ring-Opening Polymerization of Morpholinones. ResearchGate. [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2009). ResearchGate. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2023). PubMed. [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. [Link]

  • Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. (2014). PubMed. [Link]

  • amines, aromatic 2002. NIOSH | CDC. [Link]

  • Structure of o-phenylenediamine derivatives and dU bmz with yield. ResearchGate. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). academic.oup.com. [Link]

  • Atmospheric Degradation of Amines (ADA). (2010). NILU. [Link]

  • Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. (2014). ResearchGate. [Link]

  • Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel. JRC Publications Repository. [Link]

  • Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. (2018). MDPI. [Link]

  • Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. MDPI. [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. (2022). ResearchGate. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]

  • List of aromatic amines used in this study and the efficiency of their... ResearchGate. [Link]

  • Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio. IJPPR. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). PMC. [Link]

  • Degradation of Para-Phenylenediamine in Aqueous Solution by Photo-Fenton Oxidation Processes. (2014). ResearchGate. [Link]

  • Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. (2023). RSC Publishing. [Link]

  • Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. (2000). PubMed. [Link]

  • Reactive oxygen species induced by plant essential oil for effective degradation of p-phenylenediamine. (2023). Green Chemistry (RSC Publishing). [Link]

  • Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. (2017). PMC. [Link]

Sources

Technical Support Center: Optimizing Mass Spectrometry Parameters for 4-(2-Aminophenyl)morpholin-3-one Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(2-Aminophenyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during mass spectrometry-based detection and quantification. The information presented here is grounded in established scientific principles and field-proven experience to ensure the integrity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when starting your work with this compound.

Q1: What are the key chemical properties of this compound that I should consider for mass spectrometry?

A1: Understanding the physicochemical properties of this compound is the foundation for method development. Key properties include:

  • Molecular Formula: C₁₀H₁₂N₂O₂[1]

  • Molecular Weight: 192.21 g/mol [1][2]

  • Structure and Functional Groups: It possesses a morpholinone ring, a phenyl group, and a primary amine. The presence of the basic amine group makes it amenable to positive ion mode electrospray ionization (ESI).

  • Polarity: The combination of the polar morpholinone and amine functionalities with the nonpolar phenyl ring gives the molecule moderate polarity. This characteristic is a critical consideration for selecting the appropriate liquid chromatography (LC) conditions.[3]

Q2: Which ionization technique is most suitable for this compound?

A2: Electrospray ionization (ESI) is the most widely used and effective ionization technique for polar and semi-polar small molecules like this compound.[4] Given the presence of the basic amine group, positive ion mode ESI (+ESI) is highly recommended as it readily accepts a proton to form a stable [M+H]⁺ ion. Atmospheric pressure chemical ionization (APCI) could be an alternative, particularly if you encounter significant matrix effects with ESI, as APCI is generally less susceptible to ion suppression.[5]

Q3: I am not getting a good signal for my analyte. What are the first parameters I should check?

A3: If you are experiencing weak signal intensity, start by systematically checking the most critical instrument parameters:[6]

  • Ionization Source Settings:

    • Capillary Voltage: Ensure it is optimized for the formation of the [M+H]⁺ ion. A typical starting point for ESI+ is 3-5 kV.

    • Source Temperature and Gas Flows: These parameters are crucial for efficient desolvation.[7] Insufficient desolvation can lead to the formation of solvent adducts and reduce the analyte signal.

  • Mass Analyzer Settings:

    • Precursor Ion Selection: Confirm that you are targeting the correct m/z for the protonated molecule ([M+H]⁺). For this compound, this would be approximately 193.22 m/z.

    • Collision Energy (CE): If you are performing MS/MS, the collision energy must be optimized to achieve efficient fragmentation of the precursor ion into stable product ions.[8] This is a compound-dependent parameter and requires empirical determination.

Q4: What is a suitable internal standard for the quantitative analysis of this compound?

A4: The use of an appropriate internal standard (IS) is crucial for accurate and precise quantification, as it compensates for variability during sample preparation and analysis.[9][10] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound).[11][12] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[11] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used.[10][13]

Troubleshooting Guides

This section provides detailed solutions to more complex issues you might encounter during your experiments.

Issue 1: Poor Sensitivity and Low Signal-to-Noise Ratio

A weak signal can be a significant hurdle in achieving the desired limit of detection.

Systematic Troubleshooting Workflow

Caption: Workflow for troubleshooting poor sensitivity.

Detailed Troubleshooting Steps:
  • Direct Infusion Analysis:

    • Rationale: To isolate the mass spectrometer's performance from the liquid chromatography system.

    • Protocol: Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer using a syringe pump.

    • Action: Systematically adjust ion source parameters (capillary voltage, gas flows, temperatures) to maximize the signal of the [M+H]⁺ ion.

  • Collision Energy Optimization:

    • Rationale: To find the optimal energy for fragmentation to produce a stable and intense product ion for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.[8][14]

    • Protocol: While infusing the analyte, perform a product ion scan at various collision energies.

    • Action: Plot the intensity of the most abundant and stable product ions against the collision energy to create a collision energy ramp. Select the energy that yields the highest intensity for your chosen product ion.

    Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
    193.2Fragment 1100Optimized Value
    193.2Fragment 2100Optimized Value
    Table 1: Example of an MRM transition table. The specific product ions and optimized collision energies need to be determined experimentally.
Issue 2: High Background Noise and Interferences

High background noise can obscure the analyte signal and lead to inaccurate quantification.

Possible Causes and Solutions:
  • Contaminated Solvents or Reagents:

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Always filter aqueous mobile phases.

  • Carryover from Previous Injections:

    • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection system between samples.[6] Injecting solvent blanks can help identify and monitor carryover.[15]

  • Co-eluting Matrix Components:

    • Solution: Optimize your chromatographic method to achieve better separation of the analyte from interfering compounds.[16] This may involve adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a more polar column for this moderately polar analyte), or modifying the mobile phase pH.[17]

Issue 3: Inconsistent Results and Poor Reproducibility

Variability in your results can undermine the reliability of your data.

Addressing Inconsistency:

Caption: Logic for troubleshooting inconsistent results.

Key Areas to Investigate:
  • Matrix Effects:

    • Definition: The alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[16][18][19] This is a common issue in bioanalysis.[20]

    • Identification: Perform a post-column infusion experiment. A dip in the stable analyte signal upon injection of a blank matrix extract indicates the presence of ion suppression.[21]

    • Mitigation Strategies:

      • Improve Sample Preparation: Use more effective extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5]

      • Chromatographic Separation: Adjust the LC method to separate the analyte from the region of ion suppression.[22]

      • Dilution: Diluting the sample can reduce the concentration of interfering substances.[5]

  • Internal Standard Performance:

    • Monitoring: The response of the internal standard should be consistent across all samples in a batch.[9][11] Significant variation in the IS signal can indicate problems with sample preparation or matrix effects that are not being adequately compensated for.[16]

    • Action: If the IS response is erratic, re-evaluate your IS choice and the consistency of its addition to each sample.

  • Calibration Curve:

    • Importance: A well-constructed calibration curve is essential for accurate quantification.[23]

    • Best Practices:

      • Use at least six non-zero calibration points.[15][24]

      • Prepare calibrators in the same matrix as the samples to account for matrix effects.[25][26]

      • Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to account for heteroscedasticity.[26]

Experimental Protocols

Protocol 1: Development of an MRM Method

This protocol outlines the steps to develop a robust MRM method for quantifying this compound.

  • Analyte Tuning:

    • Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the solution into the mass spectrometer.

    • In positive ion mode, acquire a full scan (Q1 scan) to confirm the m/z of the protonated precursor ion ([M+H]⁺).

    • Select the [M+H]⁺ ion in Q1 and perform a product ion scan to identify the most abundant and stable fragment ions.

  • Collision Energy Optimization:

    • For each selected fragment ion, ramp the collision energy (e.g., from 5 to 40 eV in 2 eV steps) and monitor the fragment ion intensity.

    • Create a plot of fragment ion intensity versus collision energy to determine the optimal CE for each transition.

  • LC Method Development:

    • Start with a standard C18 column and a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[17]

    • Develop a gradient elution method that provides good peak shape and retention for the analyte, aiming for a retention time that avoids the solvent front and any significant regions of ion suppression.

Protocol 2: Quantifying Matrix Effects

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte spiked into the mobile phase.

    • Set B (Post-Extraction Spike): Blank matrix is extracted, and the analyte is spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte is spiked into the blank matrix before extraction.

  • Analysis and Calculation:

    • Analyze all three sets of samples by LC-MS/MS.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Extraction Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

By following these structured troubleshooting guides and experimental protocols, you can systematically optimize your mass spectrometry parameters for the reliable and accurate detection of this compound.

References
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • Xu, R., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 893-896. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 3). What Is An Internal Standard And Why Is It Used In LC-MS? [Video]. YouTube. Retrieved from [Link]

  • Providion Group. (n.d.). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116-10124. Retrieved from [Link]

  • LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]

  • ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Wang, M., & Han, X. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews, 31(3), 392-404. Retrieved from [Link]

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Retrieved from [Link]

  • Searle, B. C., et al. (2020). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of Proteome Research, 19(4), 1746-1755. Retrieved from [Link]

  • YouTube. (2023, December 9). Troubleshooting ion suppression in LC–MS analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). An Optimization Tool for MS Signal Acquisition in GC Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Ko, D. H., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 68(11), 1367-1376. Retrieved from [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • SCIEX. (2023, February 12). Using calibration curves for quantitation - Episode 9 | Introduction to LC-MS/MS [Video]. YouTube. Retrieved from [Link]

  • Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). LC-MS/MS Quantitative Assays. Retrieved from [Link]

  • SCIEX. (2018, May 31). Optimal CE Voltages for Peptide Analysis on TripleTOF® Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis | Request PDF. Retrieved from [Link]

  • MacLean, B., et al. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Semantic Scholar. Retrieved from [Link]

  • Figg, W. D., et al. (2021). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Bioanalysis Zone. (2023, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Zhu, H.-M., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7763-7769. Retrieved from [Link]

  • Multichem Exports. (n.d.). 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Aminophenyl)morpholin-3-one. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Wiley Online Library. (2000). Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes. Journal of Mass Spectrometry, 35(7), 861-878. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

  • National Institutes of Health. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mass fragmentation pattern observed in 4 a. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic fragmentation ions present in the ESI(−)MS/MS spectra of phosphate-modified nucleotides. Retrieved from [Link]

Sources

Strategies to prevent the degradation of 4-(2-Aminophenyl)morpholin-3-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stabilizing 4-(2-Aminophenyl)morpholin-3-one in Solution

A Guide for Researchers and Drug Development Professionals

A Note on Isomer-Specific Data: This guide focuses on strategies to prevent the degradation of this compound. It is important to note that the majority of published stability data pertains to its structural isomer, 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant Rivaroxaban[1][2]. The fundamental degradation-susceptible moieties—an aromatic amine and a lactam (morpholinone) ring—are present in both isomers. Therefore, the principles of degradation and the preventative strategies detailed herein are chemically sound and directly applicable to the 2-amino isomer.

Section 1: Understanding the Instability of this compound

This compound is a bifunctional molecule, and its instability in solution arises from two primary, independent degradation pathways: the oxidation of the aromatic amine and the hydrolysis of the morpholinone ring.

  • Oxidation of the 2-Aminophenyl Group: The primary amino group attached to the benzene ring is highly susceptible to oxidation.[3] This process can be initiated by atmospheric oxygen, trace metal ions, and light.[4] Oxidation leads to the formation of highly colored impurities, such as quinone-imines, which is often observed as a yellow, brown, or reddish discoloration of the solution.[3][5] This is the most common and visually apparent degradation pathway.

  • Hydrolysis of the Morpholin-3-one Ring: The morpholinone ring contains a lactam (a cyclic amide) functionality. This ring is susceptible to cleavage via hydrolysis, a reaction catalyzed by acidic or basic conditions.[6][7][8] This reaction breaks the amide bond, opening the ring to form an amino acid derivative. This pathway is often "silent," as the products are typically colorless, but it can significantly reduce the concentration of the active compound, leading to inconsistent experimental results.

The following diagram illustrates these two main degradation routes.

DegradationPathways Parent This compound OxidationProducts Oxidation Products (e.g., Quinone-imines, Dimers) (Colored) Parent->OxidationProducts Oxidation (O₂, light, metal ions) HydrolysisProduct Hydrolysis Product (Ring-Opened Amino Acid) (Colorless) Parent->HydrolysisProduct Hydrolysis (H₂O, acid/base catalysis)

Caption: Primary degradation pathways for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why did my clear solution of this compound turn yellow/brown upon storage?

A1: This is a classic sign of oxidation of the aromatic amine group.[3] Aromatic amines, including anilines, are notoriously prone to air oxidation, which forms colored byproducts.[9] This process is accelerated by exposure to oxygen, light, and trace metal contaminants in your solvent or on your glassware.[4][10]

Q2: My compound purity is decreasing over time according to HPLC, but I don't see any color change. What is happening?

A2: You are likely observing degradation via hydrolysis of the morpholinone ring.[8] Unlike oxidation, the products of lactam hydrolysis are typically colorless and will not provide a visual cue of degradation. This highlights the importance of analytical monitoring (e.g., HPLC) for stability assessment, especially for quantitative applications. The rate of hydrolysis is highly dependent on the pH of the solution.[6][7]

Q3: What are the most critical factors to control to ensure the stability of my solution?

A3: The most critical factors are, in order of importance:

  • Exclusion of Oxygen: Preventing oxidation is paramount.

  • pH Control: Avoiding strongly acidic or basic conditions prevents rapid hydrolysis.

  • Temperature: Lower temperatures slow down all chemical reactions, including degradation.[11]

  • Light Exposure: Photons can provide the activation energy needed to initiate oxidative reactions.[4]

  • Solvent Purity: Trace impurities (metals, peroxides) in solvents can act as catalysts for degradation.[10]

Q4: Can I use a stock solution that has been stored in the freezer for several months?

A4: While freezing is an excellent method for long-term storage, stability is not guaranteed. Some β-lactam antibiotics have shown significant potency loss even after 3-6 months at -20°C.[11] It is strongly recommended to perform a purity check (e.g., via HPLC) on any aged stock solution before use in a critical experiment. For maximum confidence, preparing fresh solutions is always the best practice.

Section 3: Troubleshooting and Proactive Stabilization Strategies

This section provides actionable strategies to mitigate degradation. The key is to address both oxidation and hydrolysis pathways simultaneously.

Table 1: Summary of Factors Influencing Degradation & Mitigation Strategies
FactorEffect on DegradationRecommended Mitigation Strategy
Oxygen Initiates oxidation of the aminophenyl group, causing discoloration and impurity formation.[3][9]Work under an inert atmosphere (Nitrogen or Argon). Use degassed solvents.[3][12]
pH Catalyzes hydrolysis of the lactam ring. β-lactams are often most stable at slightly acidic to neutral pH (pH 4-7).[6][7]Buffer the solution to a pH between 5.0 and 6.5. Avoid strong acids and bases.
Temperature Accelerates the rate of both oxidation and hydrolysis.Prepare solutions fresh. For storage, aliquot and store at low temperatures (2-8°C for short-term, ≤ -20°C for long-term).[4][11]
Light Provides energy that can promote photo-oxidation.[4]Store solutions in amber vials or wrap containers in aluminum foil to protect from light.
Metal Ions Trace transition metals (e.g., Cu²⁺, Fe³⁺) can catalyze oxidative degradation.[6]Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA (e.g., 100 µM).
Solvent Choice Protic solvents can participate in hydrolysis. Solvents may contain peroxide impurities that act as oxidants.[10]Use aprotic solvents (e.g., DMSO, DMF, Acetonitrile) where possible. Always use fresh, high-purity, or peroxide-free solvents.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol integrates multiple strategies to create a stock solution with enhanced stability, suitable for storage.

Materials:

  • This compound

  • High-purity, anhydrous DMSO (or other suitable aprotic solvent)

  • Nitrogen or Argon gas source with tubing

  • Sterile, amber glass vials with PTFE-lined screw caps

  • pH buffer (e.g., citrate or acetate buffer, pH 5.5), if preparing an aqueous solution

Procedure:

  • Solvent Degassing: Sparge the DMSO with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen. This is a critical step to prevent oxidation.[9]

  • Inert Atmosphere Weighing: If possible, weigh the this compound in a glove box under an inert atmosphere. If not, weigh it quickly in a clean, dry vial.

  • Dissolution: Add the degassed solvent to the vial containing the compound to achieve the desired concentration.

  • Inert Overlay: Before sealing the vial, gently flush the headspace with nitrogen or argon for 30 seconds to displace any air that entered during the process.[12]

  • Sealing and Mixing: Immediately cap the vial tightly. Mix gently by inversion or vortexing until fully dissolved.

  • Storage: For short-term storage (1-2 weeks), store at 2-8°C. For long-term storage, aliquot the stock solution into smaller, single-use amber vials (to avoid repeated freeze-thaw cycles and re-exposure to air), flush the headspace of each with inert gas, and store at -20°C or -80°C.

Protocol 2: Workflow for Monitoring Chemical Stability via HPLC-UV

This workflow outlines a typical experiment to quantify the stability of your compound under specific storage conditions.

StabilityWorkflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_results Results Prep Prepare Solution (as per Protocol 1) T0 Analyze T=0 Sample (Establish Initial Purity) Prep->T0 Store Aliquot and Store Samples (e.g., 4°C, 25°C, 25°C with light) Prep->Store HPLC Analyze by HPLC-UV T0->HPLC Sample Pull Samples at Timepoints (e.g., 24h, 48h, 1 week) Store->Sample Sample->HPLC Quant Integrate Peak Area of Parent Compound HPLC->Quant Calc Calculate % Remaining vs. T=0 Quant->Calc Plot Plot % Remaining vs. Time (Determine Degradation Rate) Calc->Plot

Caption: Experimental workflow for assessing the stability of a compound solution.

References

  • Koussoroplis, S. J., & Docherty, C. (2021). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. [Link]

  • Beringer, P., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere. [Link]

  • Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry. [Link]

  • De Smet, J., et al. (2004). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. Journal of Microbiological Methods. [Link]

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Pezdir, T., & Vrecer, F. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. [Link]

  • Burden, D. K., & De Kock, J. L. (2012). Inhibition of amine oxidation.
  • Arvand, M., et al. (2021). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). ResearchGate. [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine. ResearchGate Forum. [Link]

  • Page, M. I. (2000). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]

  • Ikeshima, E., et al. (2024). Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. Journal of Pharmaceutical Health Care and Sciences. [Link]

  • Corey, E. J., & Achiwa, K. (1969). Oxidation of primary amines to ketones. Journal of the American Chemical Society. [Link]

  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones. ResearchGate. [Link]

  • Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. [Link]

  • Németh, T., et al. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. Journal of the American Chemical Society. [Link]

  • Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • Chatterjee, S., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Research Square. [Link]

  • Megafine Pharma (P) Ltd. (n.d.). A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Quick Company. [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

  • Wang, H., et al. (2020). Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • V & V Pharma Industries. (n.d.). 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. PubChem Compound Database. [Link]

  • Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of 4-(2-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bioanalysis of 4-(2-Aminophenyl)morpholin-3-one. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with quantitative analysis in biological matrices. This guide provides in-depth troubleshooting advice and validated protocols to diagnose, mitigate, and overcome matrix effects, ensuring the accuracy and reproducibility of your data.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding matrix effects in LC-MS/MS bioanalysis.

Q1: What exactly are "matrix effects" in the context of LC-MS/MS bioanalysis?

A: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine, tissue homogenate).[1] This phenomenon can manifest in two ways:

  • Ion Suppression: A decrease in the analyte's signal intensity. This is the more common effect and a significant cause of poor assay sensitivity.

  • Ion Enhancement: An increase in the analyte's signal intensity.

These effects arise primarily in the mass spectrometer's ion source, where matrix components interfere with the process of converting the analyte into gas-phase ions.[2] Electrospray ionization (ESI) is particularly susceptible to these interferences compared to atmospheric pressure chemical ionization (APCI).[3] Major culprits include endogenous substances like phospholipids, salts, and proteins that were not removed during sample preparation.[1][3]

Q2: Why are matrix effects a critical problem for my study?

A: Undetected and uncorrected matrix effects can severely compromise the integrity of your bioanalytical data, leading to erroneous results.[1] The primary consequences are:

  • Inaccurate Quantification: If the matrix effect varies between calibration standards and actual study samples, or from one study sample to another, the calculated concentrations will be incorrect.

  • Poor Precision and Reproducibility: High variability in results across a batch or between different analytical runs is a classic symptom of inconsistent matrix effects.[1]

  • Reduced Sensitivity: Ion suppression can diminish the analyte signal to a level that is below the lower limit of quantification (LLOQ), making it impossible to measure low concentrations accurately.

For pharmacokinetic (PK) and toxicokinetic (TK) studies, these issues can lead to incorrect calculations of critical parameters like clearance, half-life, and exposure, potentially jeopardizing the development of a drug candidate.

Q3: How do I quantitatively measure the matrix effect for this compound?

A: The most accepted method is the post-extraction spike assessment .[2][4][5] This involves comparing the peak response of the analyte in a blank, extracted biological matrix that has been spiked after extraction to the response of the analyte in a neat (clean) solvent.

The Matrix Factor (MF) is calculated as follows:

MF = (Mean peak response of analyte spiked post-extraction into blank matrix) / (Mean peak response of analyte in neat solution)

  • An MF value of 1.0 indicates no matrix effect.

  • An MF value < 1.0 indicates ion suppression.

  • An MF value > 1.0 indicates ion enhancement.

To account for the performance of the internal standard (IS), an IS-normalized MF should also be calculated. Regulatory guidelines generally consider a method to be free of significant matrix effects if the coefficient of variation (CV) of the IS-normalized MF across at least six different lots of matrix is ≤15%.[1]

Q4: What are the regulatory expectations (FDA/EMA) regarding matrix effects?

A: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation.[6][7][8][9] Key requirements include:

  • The method must demonstrate selectivity and be free from significant matrix effects.[9]

  • Matrix effects should be investigated using a minimum of six different sources (lots) of the biological matrix to assess inter-subject variability.[1][9]

  • The impact of special matrices, such as hemolyzed or lipemic plasma, should also be considered and evaluated if applicable.[9][10]

  • The ultimate goal is to ensure that the method provides accurate and precise results for all study samples, regardless of variations in the individual sample matrices.[11]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem 1: My signal for this compound is inconsistent and much lower than expected (poor sensitivity). How do I confirm and fix this?

A: This is a classic sign of significant ion suppression.

Causality: The chemical structure of this compound makes it susceptible to co-elution with endogenous matrix components, particularly phospholipids in plasma. When a simple sample preparation method like Protein Precipitation (PPT) is used, these phospholipids are not effectively removed and can suppress the analyte's ionization in the MS source.[12]

Troubleshooting Workflow:

  • Qualitative Diagnosis (Post-Column Infusion): First, confirm when and where ion suppression is occurring in your chromatogram. A post-column infusion experiment provides a visual map of suppression zones.[1][2] By infusing a constant stream of your analyte post-column and injecting an extracted blank matrix, any dip in the baseline signal directly corresponds to a region of ion suppression.

  • Strategic Solution (Improve Sample Cleanup): The most effective way to combat matrix effects is to improve the sample preparation procedure to remove the interfering components.[12]

    • Upgrade from PPT to LLE: If you are using Protein Precipitation, switch to Liquid-Liquid Extraction (LLE). LLE provides a cleaner extract by partitioning the analyte into an organic solvent, leaving many polar interferences (like salts) behind.

    • Implement SPE for Maximum Cleanliness: For the most robust solution, develop a Solid-Phase Extraction (SPE) method. SPE offers superior selectivity and can be tailored to strongly retain your analyte while washing away interferences. Specialized phases, such as those used in HybridSPE, are explicitly designed to deplete phospholipids and proteins, drastically reducing matrix effects.

  • Chromatographic Separation: Adjust your LC method to move the elution of this compound away from any identified suppression zones.

Problem 2: My QC samples show high variability (%CV > 15%) and poor accuracy, especially between different sources of plasma. What's wrong?

A: This indicates that your method is not robust and is susceptible to inter-individual matrix variability.

Causality: The composition of a biological matrix can differ significantly from one individual (or lot) to another.[13] If your sample preparation and chromatography are not selective enough, these differences will lead to inconsistent matrix effects, resulting in poor precision and accuracy.

Troubleshooting Workflow:

  • Confirm Lot-to-Lot Variability: As per regulatory guidelines, formally assess the matrix effect using at least six different individual lots of your blank biological matrix.[9] Prepare Low and High QC samples in each lot and analyze them. If the accuracy and precision criteria (±15% of nominal, ≤15% CV) are not met, a method revision is mandatory.[1]

  • Implement a More Robust Sample Preparation: A method that fails across different lots is not fit for purpose. The solution is to adopt a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) is the industry standard for developing rugged methods because it provides the most consistent and cleanest extracts, minimizing the impact of lot-to-lot variability.[12]

  • Verify with a Stable Isotope-Labeled Internal Standard: Ensure you are using the best possible internal standard to compensate for any remaining variability (see Problem 3).

Problem 3: I'm using a structural analog as an internal standard, but it doesn't seem to be correcting for the signal variation. Why?

A: A structural analog internal standard (IS) is not guaranteed to co-elute and experience the exact same ionization effects as the analyte. This is a common pitfall.

Causality: For an IS to effectively compensate for matrix effects, it must be chromatographically and mass spectrometrically indistinguishable from the analyte, except by mass. Even minor differences in chemical structure can alter retention time and ionization efficiency, causing the IS to behave differently in the presence of matrix interferences.

Troubleshooting Workflow:

  • The Gold Standard Solution (Use a SIL-IS): The most reliable way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound (e.g., with ¹³C or ²H labels).[2][12] A SIL-IS has virtually identical physicochemical properties to the analyte. It will co-elute perfectly and be affected by ion suppression or enhancement in the exact same way, providing a highly accurate correction and leading to robust, reliable data.

  • If a SIL-IS is Unavailable:

    • Optimize Chromatography: Invest substantial effort in developing an LC method that provides baseline separation of your analyte and analog IS from all matrix interferences. Use the post-column infusion technique to find a "quiet" (interference-free) region of the chromatogram for your peaks to elute.

    • Re-evaluate Analog Choice: Select an analog that is as structurally similar as possible to the analyte to increase the chances of similar behavior.

Problem 4: I am developing a new method. Which sample preparation technique should I choose to proactively avoid matrix effects?

A: A tiered, systematic approach to method development is the most efficient strategy.

Causality: The choice of sample preparation is a balance between the required cleanliness of the extract, throughput, cost, and development time. It's best to start simple and increase complexity only as needed.

Troubleshooting Workflow:

The following decision tree and data summary table will guide your selection process. The goal is to find the simplest method that meets the validation criteria for matrix effects (i.e., IS-normalized MF CV ≤ 15% across multiple lots).

Decision Tree for Sample Preparation Selection

G start Begin Method Development for This compound ppt 1. Protein Precipitation (PPT) start->ppt eval_ppt Evaluate Matrix Effect (ME) across 6 lots ppt->eval_ppt check_ppt ME CV <= 15% ? eval_ppt->check_ppt lle 2. Liquid-Liquid Extraction (LLE) check_ppt->lle No pass_ppt Method Acceptable check_ppt->pass_ppt Yes eval_lle Evaluate ME across 6 lots lle->eval_lle check_lle ME CV <= 15% ? eval_lle->check_lle spe 3. Solid-Phase Extraction (SPE) check_lle->spe No pass_lle Method Acceptable check_lle->pass_lle Yes eval_spe Evaluate ME across 6 lots spe->eval_spe pass_spe Method Acceptable (Most Robust) eval_spe->pass_spe fail_ppt No fail_lle No

Caption: A decision tree for selecting the optimal sample preparation method.

Comparison of Sample Preparation Techniques
Sample Preparation MethodTypical Recovery (%)Typical Matrix Effect (%)ThroughputCost & Complexity
Protein Precipitation (PPT) > 90%20-50% (Suppression)HighLow
Liquid-Liquid Extraction (LLE) 70-90%10-25% (Suppression)MediumMedium
Solid-Phase Extraction (SPE) > 85%< 15% (Minimal)Low-MediumHigh

This table summarizes the trade-offs. While PPT is fast and simple, it often fails validation due to high matrix effects.[12] SPE, particularly with phospholipid removal technologies, provides the cleanest extracts and the highest likelihood of passing validation, making it the most reliable choice for regulated bioanalysis.[12]

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (MF) and Recovery

This protocol allows for the simultaneous determination of matrix effect and extraction recovery.

1. Prepare Three Sets of Samples at Low and High QC concentrations:

  • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent. This represents 100% response without matrix or extraction loss.

  • Set B (Post-Extraction Spike): Extract blank biological matrix (at least 6 different lots). Spike the analyte and IS into the final, clean extract.

  • Set C (Pre-Extraction Spike): Spike the analyte and IS into the biological matrix before performing the extraction procedure.

2. Analyze all samples via LC-MS/MS.

3. Calculate the Parameters:

  • Matrix Factor (MF): MF = [Mean Peak Area in Set B] / [Mean Peak Area in Set A]

  • Recovery (RE): RE = [Mean Peak Area in Set C] / [Mean Peak Area in Set B]

  • Process Efficiency (PE): PE = [Mean Peak Area in Set C] / [Mean Peak Area in Set A] = MF * RE

Acceptance Criteria: The CV of the IS-normalized MF across the different matrix lots should be ≤15%.

Protocol 2: General Sample Preparation Workflows
A. Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute in mobile phase and inject.

B. Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample containing IS, add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to neutralize the analyte.

  • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under nitrogen.

  • Reconstitute in mobile phase and inject.

C. Solid-Phase Extraction (SPE) - Generic Mixed-Mode Cation Exchange
  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

  • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.

  • Load: Load the pre-treated plasma sample (diluted 1:1 with the equilibration buffer).

  • Wash 1: Pass 1 mL of the acidic buffer to remove polar interferences.

  • Wash 2: Pass 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elute: Elute this compound using 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase for injection.

References

  • Pannkuk, E. et al. (2016). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Cuyckens, F. et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]

  • Jain, R. et al. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Pannkuk, E. et al. (2016). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. ResearchGate. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • van Amsterdam, P. et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Patel, D. et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Resolve Mass Spec. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spec Inc. [Link]

  • Slideshare. (2015). Bioanalytical method validation emea. [Link]

  • Ryska, M. (2016). FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]

  • van Amsterdam, P. et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. FDA. [Link]

  • Mei, H. (2005). Matrix effects: Causes and solutions. ResearchGate. [Link]

  • Ghent University. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]

  • Li, W. et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix Effect in Bioanalysis: An Overview. [Link]

  • Bioanalysis Zone. (2021). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]

  • Gray, N. P. et al. (2012). Analytical Bias Between Species Caused by Matrix Effects in Quantitative Analysis of a Small-Molecule Pharmaceutical Candidate in Plasma. Bioanalysis. [Link]

  • Hughes, N. C. et al. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis. [Link]

Sources

Technical Support Center: Crystallization of 4-(2-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(2-Aminophenyl)morpholin-3-one. As a critical intermediate, achieving high purity is paramount, and crystallization is the definitive method for this refinement. This document provides in-depth troubleshooting, scientifically grounded protocols, and answers to frequently encountered challenges in the crystallization process. While literature is more abundant for its structural isomer, 4-(4-aminophenyl)morpholin-3-one (a key precursor to Rivaroxaban), the physicochemical principles and methodologies are largely transferable.[1][2][3] This guide synthesizes established crystallization theory with practical, field-proven techniques to address the specific challenges this molecule may present.

Section 1: Troubleshooting Crystallization Failures

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound has "oiled out" into a viscous liquid upon cooling instead of forming crystals. What is happening and how do I fix it?

A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a supersaturated liquid phase instead of a solid crystalline lattice.[4] This is often caused by a combination of high solute concentration and a rapid drop in temperature. Impurities can also depress the melting point of the crude material, exacerbating the issue.

Causality & Remediation Strategy:

  • Reduce Supersaturation Rate: The primary cause is that the solution is becoming supersaturated too quickly at a temperature where the compound is still molten. To correct this, you must slow down the process.

  • Increase Solvent Volume: The most effective first step is to reheat the mixture to redissolve the oil and add more of the "good" solvent (10-20% additional volume).[4] This lowers the concentration, meaning the solution will reach its saturation point at a lower temperature, which is hopefully below the compound's melting point.

  • Slow Cooling: Ensure the cooling process is gradual. A shallow solvent pool in an oversized flask can cool too rapidly due to a high surface-area-to-volume ratio.[4] Transfer the solution to a more appropriately sized flask, insulate it with glass wool or paper towels, and allow it to cool slowly to room temperature before moving it to an ice bath.

  • Re-evaluate Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider a lower-boiling point solvent or a mixed-solvent system where crystallization can be induced at a lower temperature by the addition of an anti-solvent.

Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A2: The absence of crystallization indicates that the solution is not yet supersaturated, or that the nucleation process has a high activation energy barrier.

Causality & Remediation Strategy:

  • Insufficient Concentration: The most likely reason is that too much solvent was used, and the compound remains soluble even at low temperatures.[4]

    • Solution: Gently heat the solution to boil off a portion of the solvent (10-15%) to increase the concentration. Allow the concentrated solution to cool slowly again.[5]

  • Inducing Nucleation: If the solution is saturated but crystals won't form, nucleation needs to be initiated.

    • Scratching Method: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface.[4][6] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cold solution.[6] This provides a perfect template for further crystal lattice formation.

    • Ultrasonic Bath: Placing the flask in an ultrasonic bath for a few minutes can sometimes provide the energy needed to induce nucleation.

Q3: My product crashed out of solution immediately as a fine powder, not distinct crystals. Is this acceptable?

A3: While you have recovered solid material, rapid precipitation (or "crashing out") is undesirable because it tends to trap impurities within the rapidly forming solid, defeating the purpose of recrystallization.[4] The goal is slow, methodical crystal growth, which allows impurities to remain in the mother liquor.

Causality & Remediation Strategy:

  • Excessive Supersaturation: This happens when a solution is too concentrated or cooled too quickly. The thermodynamic driving force for precipitation is so high that organized crystal growth is bypassed in favor of rapid, amorphous precipitation.

  • Solution:

    • Reheat the flask to redissolve the powder.

    • Add a small amount of additional hot solvent to slightly decrease the concentration below the immediate saturation point at that temperature.[4]

    • Ensure the solution cools as slowly as possible. Use an insulated container and avoid placing it directly in an ice bath from a high temperature. Gradual cooling is key to forming large, pure crystals.[5]

Q4: The final crystals are discolored (e.g., yellow or brown), but I expected a white solid. How can I remove the color?

A4: Color in the final product is typically due to the presence of high-molecular-weight, colored impurities that have co-crystallized with your product. These are often byproducts from the synthesis.

Causality & Remediation Strategy:

  • Adsorption of Impurities: Activated carbon (charcoal) is highly effective at removing colored impurities. Its high surface area allows it to adsorb these large, often polar, contaminant molecules.

  • Protocol for Decolorization:

    • Redissolve the impure, colored crystals in the minimum amount of hot solvent.

    • Remove the flask from the heat source and add a very small amount of activated carbon (typically 1-2% of the solute's weight). Adding charcoal to a boiling solution can cause violent bumping.

    • Swirl the hot mixture for a few minutes to allow for adsorption.

    • Perform a hot gravity filtration to remove the insoluble carbon.[7] This step is critical and must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel. Use a pre-heated funnel and a fluted filter paper for speed.

    • The resulting filtrate should be colorless. Allow it to cool slowly to produce pure, colorless crystals.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for this compound?

A1: Based on solubility data for the structurally similar para-isomer and general principles for aromatic amines and lactams, a systematic screening approach is recommended.[2][8][9] The ideal solvent will dissolve the compound when hot but have poor solubility when cold.

Table 1: Recommended Solvents for Screening
SolventBoiling Point (°C)Rationale & Comments
Ethanol 78Often a good starting point for moderately polar compounds. A patent for the para-isomer shows successful recrystallization from ethanol.[10]
Isopropanol (IPA) 82Similar to ethanol. Used successfully for related morpholinone derivatives, often in combination with water.[11][12]
Ethyl Acetate 77The compound is reported to be soluble in ethyl acetate.[9] It is a good candidate for single-solvent or mixed-solvent systems (e.g., with hexanes).
Acetone 56A more polar solvent; solubility is reported.[9] Its low boiling point can be advantageous. Often used with water as an anti-solvent.[13]
Methanol 65The compound is slightly soluble, with solubility increasing upon heating.[14][] This property makes it a strong candidate.
Water 100As a polar, protic solvent, it is likely to have low solubility for the largely organic structure, making it an excellent anti-solvent candidate in a mixed-solvent system with alcohols or acetone.[8]
Q2: How does the cooling rate fundamentally impact crystal quality?

A2: The rate of cooling directly controls the rate of supersaturation, which in turn dictates the kinetics of crystallization.

  • Slow Cooling: Promotes the formation of larger, more ordered, and purer crystals. It allows sufficient time for molecules to selectively deposit onto the growing lattice, excluding impurity molecules, which remain in the solution. This is a process closer to thermodynamic equilibrium.[5]

  • Rapid Cooling: Causes the solution to become highly supersaturated quickly. This leads to rapid, kinetically controlled precipitation, forming smaller, less pure crystals or even an amorphous powder, as impurities get trapped in the fast-forming solid.[4]

The relationship can be visualized as a decision-making process for the molecules in solution.

G cluster_0 Cooling Process cluster_1 Controlling Regime cluster_2 Result start Hot, Saturated Solution slow_cool Slow Cooling start->slow_cool Gradual fast_cool Rapid Cooling start->fast_cool Abrupt thermo_control Thermodynamic Control (Low Supersaturation) slow_cool->thermo_control kinetic_control Kinetic Control (High Supersaturation) fast_cool->kinetic_control large_crystals Large, Pure Crystals thermo_control->large_crystals Selective Growth small_powder Small Crystals or Powder (Impurities Trapped) kinetic_control->small_powder Rapid Precipitation G A 1. Dissolve Crude Product in Minimum Volume of Hot 'Good' Solvent (e.g., Ethanol) B 2. Add 'Anti-Solvent' (e.g., Water) Dropwise to the Hot Solution Until Faint Cloudiness (Turbidity) Persists A->B C 3. Add a Few Drops of 'Good' Solvent to Re-dissolve the Turbidity, Creating a Saturated Solution B->C D 4. Cool Solution Slowly to Room Temperature, Then in an Ice Bath C->D E 5. Isolate Crystals via Vacuum Filtration D->E

Caption: Workflow for Mixed-Solvent Recrystallization.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., acetone or ethanol).

  • Induce Saturation: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise with swirling until you observe a faint, persistent cloudiness. This indicates the solution has reached its saturation point. [5]3. Clarify Solution: Add a few drops of the hot "good" solvent to just redissolve the cloudiness, resulting in a perfectly saturated hot solution.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly, as described in the single-solvent protocol. The decrease in temperature will dramatically lower the solubility in the mixed-solvent system, leading to crystallization.

  • Isolation & Drying: Collect, wash (using a cold mixture of the two solvents), and dry the crystals as previously described.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Quick Company. (Date not available). A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. [Link]

  • Google Patents. (2020). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • WIPO Patentscope. (2019). WO/2019/138362 PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. [Link]

  • BioCrick. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0. [Link]

  • Guide for crystallization. (Source not specified). [Link]

  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]

  • Multichem Exports. 4-(4-aminophenyl)morpholin-3-one. [Link]

  • SOP: CRYSTALLIZATION. (Source not specified). [Link]

  • Google Patents. (2009).
  • Recrystallization-1.pdf. (Source not specified). [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

  • Sandoo Pharmaceuticals and Chemicals Co.,Ltd. 4-(4-Aminophenyl)Morpholin-3-One. [Link]

  • Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Recrystallization of Impure Acetanilide and Melting Point Determination. (Source not specified). [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Professor Dave Explains. (2020). Recrystallization [Video]. YouTube. [Link]

  • Google Patents. (Date not available). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.

Sources

Validation & Comparative

A Comparative Analysis of Synthesis Routes for 4-(4-Aminophenyl)morpholin-3-one: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceuticals, the synthesis of key intermediates is a critical determinant of the efficiency, scalability, and cost-effectiveness of drug manufacturing. One such pivotal intermediate is 4-(4-aminophenyl)morpholin-3-one, a cornerstone in the synthesis of the widely prescribed anticoagulant, Rivaroxaban.[1][2][3] This guide provides a comprehensive comparative analysis of the prevalent synthetic routes to this compound, offering in-depth technical insights, experimental protocols, and a critical evaluation of each pathway's merits and demerits. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions in their synthetic endeavors.

Introduction to 4-(4-Aminophenyl)morpholin-3-one

4-(4-Aminophenyl)morpholin-3-one (CAS No: 438056-69-0) is a heterocyclic compound featuring a morpholin-3-one core attached to a p-aminophenyl group.[3][4] Its paramount importance lies in its role as a direct precursor to the oxazolidinone moiety of Rivaroxaban, an oral, direct Factor Xa inhibitor used for the prevention and treatment of various thromboembolic diseases.[2][5] The efficiency of the synthesis of this intermediate directly impacts the overall yield and economic viability of Rivaroxaban production.[1]

This guide will dissect and compare four prominent synthetic strategies, evaluating them based on yield, scalability, safety, and the cost of starting materials.

Comparative Analysis of Synthetic Routes

Route 1: From 4-Nitroaniline and 2-(2-Chloroethoxy)acetic acid

This route is a widely adopted and optimized pathway for the industrial production of 4-(4-aminophenyl)morpholin-3-one. It commences with the condensation of 4-nitroaniline with 2-(2-chloroethoxy)acetic acid, followed by an intramolecular cyclization to form the morpholin-3-one ring, and concludes with the reduction of the nitro group.

Reaction Scheme:

  • Condensation: 4-nitroaniline reacts with 2-(2-chloroethoxy)acetic acid to yield 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.

  • Cyclization: The intermediate acetamide undergoes a "one-pot" intramolecular cyclization in the presence of a base to form 4-(4-nitrophenyl)morpholin-3-one.[1]

  • Reduction: The nitro group of 4-(4-nitrophenyl)morpholin-3-one is reduced to an amine, typically via catalytic hydrogenation, to afford the final product.[1]

Expertise & Experience: This method is favored for its high overall yield, which can reach up to 68%, surpassing many alternative routes.[1] The "one-pot" cyclization step is particularly advantageous for large-scale production as it simplifies the workflow and minimizes material loss. The final reduction step is generally clean and efficient, often employing palladium on carbon (Pd/C) as a catalyst with hydrogen gas or a hydrogen donor like ammonium formate.[1][6]

Trustworthiness: The self-validating nature of this protocol lies in the crystalline nature of the intermediates and the final product, which allows for straightforward purification by recrystallization. The progress of each step can be reliably monitored using standard analytical techniques such as TLC and HPLC.

Authoritative Grounding: The process is well-documented in the patent literature, with specific examples detailing the reaction conditions and yields, providing a solid foundation for its implementation.[1][6]

Route 2: From N-(2-Hydroxyethyl)aniline

This synthetic approach begins with a more substituted aniline derivative and introduces the nitro group at a later stage.

Reaction Scheme:

  • Acylation: N-(2-Hydroxyethyl)aniline is reacted with chloroacetyl chloride to produce 4-phenylmorpholin-3-one.

  • Nitration: The aromatic ring of 4-phenylmorpholin-3-one is nitrated using a mixture of nitric and sulfuric acid to yield 4-(4-nitrophenyl)morpholin-3-one.[1][7]

  • Reduction: The subsequent reduction of the nitro group is carried out, similar to Route 1, to obtain 4-(4-aminophenyl)morpholin-3-one.[1][7]

Expertise & Experience: While this route can provide a respectable overall yield of around 52%, it is often approached with caution in an industrial setting.[1] The primary concern is the nitration step, which is highly exothermic and requires specialized equipment and stringent safety protocols to control the reaction and prevent runaway reactions.[1] The formation of ortho- and other nitrated isomers can also complicate purification.[8]

Trustworthiness: The validation of this protocol hinges on the careful control of the nitration conditions. In-process controls for temperature and the rate of addition of nitrating agents are critical. The purification of the nitrated intermediate is crucial for the purity of the final product.

Authoritative Grounding: This synthesis is described in several patents, often as a comparative example to highlight the advantages of other routes, particularly concerning the safety and scalability of the nitration step.[1][7]

Route 3: From 4-Nitroaniline and Dihaloether

This pathway offers an alternative method for constructing the morpholine ring.

Reaction Scheme:

  • Cyclization: 4-nitroaniline is reacted with a dihaloether, such as bis(2-chloroethyl) ether, to form 4-(4-nitrophenyl)morpholine.

  • Oxidation: The morpholine ring is then oxidized at the alpha-carbon to the nitrogen to introduce the carbonyl group, yielding 4-(4-nitrophenyl)morpholin-3-one.

  • Reduction: Finally, the nitro group is reduced to the amine.

Expertise & Experience: This route presents a different synthetic challenge, namely the selective oxidation of the morpholine ring. The initial cyclization can be sluggish and may require high temperatures. The oxidation step can be achieved using various reagents, but achieving high selectivity and yield can be challenging. The overall yield reported for this three-step process is over 49%.[9]

Trustworthiness: The success of this route is heavily dependent on the efficiency and selectivity of the oxidation step. Careful selection of the oxidizing agent and reaction conditions is necessary to avoid over-oxidation or side reactions.

Authoritative Grounding: This method is detailed in patent literature, which describes the specific conditions for each step, including the catalysts and solvents used.[9]

Route 4: From 4-Nitrofluorobenzene and Morpholin-3-one

This route involves a nucleophilic aromatic substitution reaction as the key step for forming the C-N bond.

Reaction Scheme:

  • Nucleophilic Aromatic Substitution (SNAr): 4-Nitrofluorobenzene is reacted with morpholin-3-one in the presence of a strong base like sodium hydride (NaH) to yield 4-(4-nitrophenyl)morpholin-3-one.

  • Reduction: The nitro group is then reduced to the amine.

Expertise & Experience: This approach is generally not favored for industrial-scale synthesis due to its very low overall yield, reported to be under 7%.[1] The use of sodium hydride, a hazardous and moisture-sensitive reagent, also presents significant challenges for large-scale operations.[6] Furthermore, the starting material, morpholin-3-one, can be expensive.[6]

Trustworthiness: The low yield and the use of hazardous materials make this route less reliable and more difficult to validate for consistent and safe production.

Authoritative Grounding: This synthesis is often cited in the literature as an early or less efficient method, serving as a benchmark against which newer, more improved processes are compared.[1]

Data Presentation

Parameter Route 1: From 4-Nitroaniline & 2-(2-Chloroethoxy)acetic acid Route 2: From N-(2-Hydroxyethyl)aniline Route 3: From 4-Nitroaniline & Dihaloether Route 4: From 4-Nitrofluorobenzene & Morpholin-3-one
Overall Yield ~68%[1]~52%[1]>49%[9]<7%[1]
Key Advantages High yield, "one-pot" cyclization, industrially scalable[1]Decent yieldAvoids nitration of a pre-formed ringDirect C-N bond formation
Key Disadvantages Requires handling of chloro-compoundsHazardous nitration step, safety concerns, potential for isomers[1][8]Potentially challenging selective oxidationVery low yield, hazardous reagents (NaH), expensive starting material[1][6]
Industrial Feasibility HighModerate (requires specialized equipment)ModerateLow

Experimental Protocols

Detailed Protocol for Route 1: From 4-Nitroaniline and 2-(2-Chloroethoxy)acetic acid

Step 1: Synthesis of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

  • To a solution of 4-nitroaniline in a suitable solvent, add 2-(2-chloroethoxy)acetic acid.

  • The condensation can be facilitated by the use of a coupling agent or by converting the carboxylic acid to its acid chloride in situ.

  • The reaction mixture is typically heated to ensure complete conversion.

  • Upon completion, the product is isolated by filtration and washed.

Step 2: Synthesis of 4-(4-nitrophenyl)morpholin-3-one

  • The crude 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is dissolved in a suitable solvent (e.g., acetonitrile).

  • A base, such as potassium carbonate, is added to the solution.[1]

  • The mixture is heated to reflux to facilitate the intramolecular cyclization.[1]

  • After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Step 3: Synthesis of 4-(4-aminophenyl)morpholin-3-one

  • 4-(4-nitrophenyl)morpholin-3-one is suspended in an appropriate solvent, such as ethanol or aqueous acetic acid.[1][7]

  • A palladium on carbon (5% or 10% Pd/C) catalyst is added to the suspension.[1]

  • The mixture is subjected to a hydrogen atmosphere (typically 1-5 bar) at a temperature ranging from 20-80°C.[1][7]

  • Upon completion of the reduction, the catalyst is filtered off.

  • The final product is isolated by crystallization from a suitable solvent like 2-propanol.[1]

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1 cluster_route2 Route 2 A1 4-Nitroaniline B1 2-(2-chloroethoxy)-N- (4-nitrophenyl)acetamide A1->B1 Condensation A2 2-(2-Chloroethoxy) acetic acid A2->B1 Condensation C1 4-(4-Nitrophenyl) morpholin-3-one B1->C1 Cyclization D1 4-(4-Aminophenyl) morpholin-3-one C1->D1 Reduction A3 N-(2-Hydroxyethyl)aniline B2 4-Phenylmorpholin-3-one A3->B2 Acylation A4 Chloroacetyl chloride A4->B2 Acylation C2 4-(4-Nitrophenyl) morpholin-3-one B2->C2 Nitration D2 4-(4-Aminophenyl) morpholin-3-one C2->D2 Reduction

Caption: Comparative workflow of two primary synthesis routes for 4-(4-aminophenyl)morpholin-3-one.

Logic_Diagram Title Decision Matrix for Synthesis Route Selection Yield High Yield (>65%) Title->Yield Safety Safety Profile Title->Safety Scalability Industrial Scalability Title->Scalability Cost Starting Material Cost Title->Cost Route1 Route 1 Yield->Route1 Yes Route2 Route 2 Yield->Route2 No Safety->Route1 Good Safety->Route2 Poor (Nitration) Scalability->Route1 High Scalability->Route2 Moderate Cost->Route1 Economical Route4 Route 4 Cost->Route4 High Route3 Route 3

Caption: Decision-making flowchart for selecting the optimal synthesis route.

Conclusion

The synthesis of 4-(4-aminophenyl)morpholin-3-one is a well-explored area of research, driven by its critical role in the production of Rivaroxaban. Based on the comparative analysis of the different synthetic routes, the pathway commencing from 4-nitroaniline and 2-(2-chloroethoxy)acetic acid (Route 1) emerges as the most industrially viable and efficient method. It offers a superior overall yield, avoids hazardous nitration steps, and is amenable to large-scale production. While other routes exist, they are often hampered by lower yields, safety concerns, or the high cost of starting materials. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is essential for optimizing the production of this key pharmaceutical intermediate.

References

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (WO2019138362A1). Google Patents.
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025-04-10). Technical Disclosure Commons. URL: [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. (2015). Molecules, 20(1), 843-854. URL: [Link]

  • Synthesis method of 4-(4-aminophenyl)-3-morpholone. (CN102603578A). Google Patents.
  • Process for preparing 4-(4-aminophenyl)-3-morpholinone. (CA2538906C). Google Patents.
  • A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. Quick Company. URL: [Link]

  • 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter - V & V Pharma Industries. V & V Pharma Industries. URL: [Link]

  • 4-(4-Aminophenyl)morpholin-3-one. PubChem. URL: [Link]

  • Preparation method for 4-(4-aminophenyl)morpholin-3-one. (WO2020019529A1). Google Patents.

Sources

A Comparative Guide to HPLC and UPLC Methods for the Quantification of 4-(2-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of 4-(2-Aminophenyl)morpholin-3-one, a key chemical intermediate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis based on experimental data and established scientific principles.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and concentration directly impact the quality and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are essential throughout the manufacturing process. This guide will explore the cross-validation of two powerful chromatographic techniques, HPLC and UPLC, to determine the most suitable method for the analysis of this compound.

Fundamental Principles: HPLC vs. UPLC

Both HPLC and UPLC are liquid chromatography techniques used to separate, identify, and quantify components in a mixture.[1] The separation is based on the differential distribution of the analyte between a stationary phase (the column) and a mobile phase (the solvent).[2] However, the primary distinction between the two lies in the particle size of the stationary phase and the operating pressure.[1][3][4]

  • High-Performance Liquid Chromatography (HPLC): A well-established and versatile technique, HPLC typically utilizes columns with particle sizes ranging from 3 to 5 µm and operates at pressures up to 6,000 psi.[3] It is known for its robustness and wide applicability in various industries.[2][3]

  • Ultra-Performance Liquid Chromatography (UPLC): A more recent advancement, UPLC employs columns with sub-2 µm particle sizes and can operate at much higher pressures, often up to 15,000 psi.[1][3][5] This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[2][3][4][5]

The choice between HPLC and UPLC depends on the specific analytical needs, including desired speed, sensitivity, and available resources.[2][3]

Experimental Design and Methodology

A comprehensive cross-validation study was designed to objectively compare the performance of HPLC and UPLC for the analysis of this compound. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[6][7][8][9]

Reference Standard and Sample Preparation

A certified reference standard of this compound was used for this study. Stock solutions were prepared by dissolving the standard in a suitable diluent, followed by serial dilutions to create calibration standards and quality control (QC) samples at various concentration levels.

Experimental Workflow

The following diagram illustrates the general workflow of the cross-validation process.

Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Comparison Standard Reference Standard Stock Stock Solution Standard->Stock Cal_QC Calibration & QC Samples Stock->Cal_QC HPLC HPLC Analysis Cal_QC->HPLC UPLC UPLC Analysis Cal_QC->UPLC Data Data Acquisition HPLC->Data UPLC->Data Validation Method Validation (ICH Q2) Data->Validation Comparison Performance Comparison Validation->Comparison

Caption: General workflow for the cross-validation of HPLC and UPLC methods.

Optimized Chromatographic Conditions

The following tables detail the optimized instrumental parameters for both the HPLC and UPLC methods. The selection of these parameters was driven by the need to achieve optimal separation, peak shape, and sensitivity for this compound.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Table 2: Optimized UPLC Method Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Detection UV at 254 nm

Results and Discussion: A Head-to-Head Comparison

The performance of both the HPLC and UPLC methods was evaluated based on key validation parameters as stipulated by ICH guidelines.[9][10]

System Suitability

System suitability tests were performed before each analytical run to ensure the chromatographic system was performing adequately. The results, summarized in Table 3, demonstrate that both systems met the pre-defined acceptance criteria.

Table 3: System Suitability Results

ParameterHPLCUPLCAcceptance Criteria
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates > 3000> 10000> 2000
%RSD of Peak Area < 1.0%< 0.5%≤ 2.0%
Method Validation Parameters

The following table provides a comprehensive comparison of the validation parameters for both methods.

Table 4: Summary of Method Validation Data

ParameterHPLC MethodUPLC Method
Retention Time (min) 4.81.5
Linearity (r²) 0.99950.9998
Range (µg/mL) 1 - 1000.1 - 50
LOD (µg/mL) 0.20.03
LOQ (µg/mL) 0.60.1
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (%RSD) < 1.5%< 1.0%
Robustness PassedPassed
Analysis of Performance

The experimental data clearly highlights the distinct advantages of the UPLC method for the analysis of this compound.

  • Speed and Throughput: The most significant advantage of the UPLC method is the drastically reduced analysis time (1.5 minutes vs. 4.8 minutes for HPLC). This translates to a more than three-fold increase in sample throughput, a critical factor in high-volume testing environments.[2][3]

  • Sensitivity: The UPLC method demonstrated superior sensitivity, with significantly lower Limits of Detection (LOD) and Quantitation (LOQ).[2][4] This is attributed to the narrower peaks and reduced band broadening characteristic of UPLC systems.[3] This enhanced sensitivity is particularly beneficial for the analysis of trace impurities or in studies requiring low-level quantification.

  • Resolution and Efficiency: The higher number of theoretical plates in the UPLC method indicates greater column efficiency and improved resolution. This is crucial for separating the analyte of interest from potential impurities or degradation products, ensuring the specificity of the method.

  • Solvent Consumption: The lower flow rate and shorter run time of the UPLC method result in a substantial reduction in solvent consumption.[2][3] This not only leads to significant cost savings but also aligns with green chemistry principles by minimizing environmental impact.

While the HPLC method demonstrated acceptable performance and remains a robust and reliable option, the UPLC method offers clear superiority in terms of speed, sensitivity, and efficiency for this specific application.[3]

Logical Framework for Method Selection

The decision to implement either an HPLC or UPLC method should be based on a careful consideration of the specific analytical requirements and laboratory resources.

Method Selection Logic Start Define Analytical Needs HighThroughput High Sample Throughput Required? Start->HighThroughput HighSensitivity High Sensitivity Required? HighThroughput->HighSensitivity Yes HPLC Select HPLC Method HighThroughput->HPLC No UPLC Select UPLC Method HighSensitivity->UPLC Yes HighSensitivity->HPLC No

Caption: Decision-making flowchart for selecting between HPLC and UPLC.

Conclusion and Recommendations

This cross-validation study demonstrates that while both HPLC and UPLC methods are suitable for the quantification of this compound, the UPLC method offers significant advantages in terms of speed, sensitivity, and efficiency. For laboratories focused on high-throughput analysis, rapid release of materials, and detection of low-level impurities, the UPLC method is the recommended choice. The traditional HPLC method remains a viable and robust alternative for laboratories where high throughput is not a primary concern or where UPLC instrumentation is not available.[3]

The successful cross-validation of these two methods provides flexibility in analytical testing and ensures consistent and reliable data generation, a cornerstone of pharmaceutical quality assurance. This guide provides the necessary data and rationale to support the selection and implementation of the most appropriate analytical technique for your specific laboratory needs.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. [Link]

  • Technology Networks. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. Comparison between HPLC and UPLC Systems. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Scribd. UPLC vs. HPLC: Key Differences. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. This principle extends to the key intermediates used in its synthesis. 4-(2-Aminophenyl)morpholin-3-one is a crucial building block, notably related to the synthesis of anticoagulants like Rivaroxaban (where its para-isomer is a key intermediate).[1][2] The presence of structurally similar impurities—arising from starting materials, synthetic by-products, or degradation—can have significant implications for the safety, efficacy, and stability of the final drug product.

This guide provides a comprehensive comparison of this compound and its common process-related impurities using fundamental spectroscopic techniques. As researchers and drug development professionals, a deep understanding of these analytical distinctions is not merely academic; it is a cornerstone of robust quality control and regulatory compliance. We will explore the causal relationships between molecular structure and spectroscopic output, providing the technical insights necessary to develop specific and reliable analytical methods for impurity profiling.

The Subjects of Analysis: Parent Compound and Key Impurities

The synthetic routes to aminophenyl)morpholin-3-one derivatives can introduce several potential impurities.[3][4][5] For this guide, we will focus on a core set that represents common challenges in impurity analysis: the parent compound and three structurally significant impurities.

cluster_0 Analyte Structures A This compound (Parent Compound) C10H12N2O2 MW: 192.22 B 4-(2-Nitrophenyl)morpholin-3-one (Precursor Impurity) C10H10N2O4 MW: 222.20 A->B Reduction Step (Potential Incomplete Reaction) C 4-(4-Aminophenyl)morpholin-3-one (Isomeric Impurity) C10H12N2O2 MW: 192.22 A->C Isomeric Contamination (From Starting Materials) D 2-Nitroaniline (Starting Material) C6H6N2O2 MW: 138.12 D->B Synthesis Step (Potential Carryover)

Caption: Structural relationships between the parent compound and key impurities.

High-Performance Liquid Chromatography (HPLC-UV): The Foundation of Separation

Before detailed spectroscopic characterization, achieving chromatographic separation is essential. A well-developed HPLC method provides the retention time of each component and initial quantification, validating the specificity of the analysis. Many established methods for the related drug, Rivaroxaban, serve as an excellent starting point for development.[6][7][8]

Rationale for Method Design

A reverse-phase C18 column is the workhorse for separating moderately polar compounds like these.[7][9] The mobile phase, typically a buffered aqueous solution mixed with an organic modifier like acetonitrile, is optimized to achieve baseline separation. The choice of UV detection wavelength is critical; a wavelength around 250 nm is often effective for these aromatic systems, providing good sensitivity for both the parent compound and its impurities.[7]

Experimental Protocol: HPLC-UV
  • System Preparation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[7]

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic buffer, pH adjusted to 2.9 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient is often necessary to resolve both early- and late-eluting impurities. A typical starting point would be a linear gradient from 20% to 70% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 27 °C.[6]

  • Detection Wavelength: 249 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5 mg/mL.

A Sample Preparation (0.5 mg/mL in Diluent) B HPLC Injection (10 µL) A->B C C18 Column Separation (Gradient Elution) B->C D UV Detection (249 nm) C->D E Chromatogram (Retention Time & Peak Area) D->E

Sources

A Senior Application Scientist's Guide to Inter-laboratory Quantification of 4-(4-Aminophenyl)morpholin-3-one: Ensuring Analytical Consistency in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the consistent and accurate quantification of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of an inter-laboratory study for the quantification of 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the widely used anticoagulant, Rivaroxaban.[1][2][3] This document is designed to move beyond a simple recitation of protocols, offering instead a comprehensive rationale for experimental design, a comparative analysis of analytical methodologies, and a framework for establishing self-validating systems of analytical excellence.

The Critical Role of 4-(4-Aminophenyl)morpholin-3-one in Pharmaceutical Synthesis and the Imperative for Standardized Quantification

4-(4-Aminophenyl)morpholin-3-one (CAS No: 438056-69-0) is a pivotal building block in the manufacturing of Rivaroxaban.[1][2] The purity and concentration of this intermediate directly impact the quality and yield of the final API. Consequently, robust and reproducible analytical methods for its quantification are essential for process control, quality assurance, and regulatory compliance. An inter-laboratory study serves as a critical tool to assess the performance of an analytical method across different laboratories, equipment, and analysts, thereby establishing its transferability and ensuring consistent results throughout the drug development lifecycle.

The synthesis of 4-(4-aminophenyl)morpholin-3-one can involve multiple steps, each with the potential to introduce impurities.[4] Therefore, a well-designed analytical method must not only be accurate and precise for the main analyte but also be specific enough to separate and quantify potential process-related impurities.

Comparative Analysis of Analytical Methodologies for 4-(4-Aminophenyl)morpholin-3-one Quantification

The selection of an appropriate analytical technique is the cornerstone of any successful quantification study. For a molecule like 4-(4-aminophenyl)morpholin-3-one, with its aromatic amine and morpholinone moieties, several chromatographic techniques are suitable. This section compares the two most prominent methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.
Specificity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, highly specific due to mass fragmentation patterns.
Sensitivity Generally in the low ng/mL range.High, often in the pg/mL range.[5][6]
Instrumentation Widely available in most analytical laboratories.More specialized and expensive instrumentation.
Method Development Relatively straightforward.More complex, requires optimization of MS parameters.
Application Suitable for routine quality control and purity assessment.Ideal for trace-level impurity identification and quantification.[7]

For the purpose of an inter-laboratory study aimed at establishing a robust and widely applicable method, HPLC-UV is the recommended primary technique . Its widespread availability, ease of use, and sufficient sensitivity for quantifying the main component make it a practical choice for ensuring consistency across multiple laboratories. LC-MS/MS can be employed as a complementary technique for impurity identification and characterization, particularly for unknown peaks observed during the HPLC-UV analysis.

Designing a Robust Inter-laboratory Study: A Step-by-Step Protocol

The design of the inter-laboratory study is critical to its success. The following protocol is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on Validation of Analytical Procedures and the United States Pharmacopeia (USP) General Chapter <1224> on the Transfer of Analytical Procedures.[8][9][10]

Study Objective

To assess the precision, accuracy, and reproducibility of a validated HPLC-UV method for the quantification of 4-(4-aminophenyl)morpholin-3-one across multiple laboratories.

Participating Laboratories

A minimum of three to five laboratories with experience in pharmaceutical analysis should be recruited.

Study Materials
  • Primary Reference Standard: A well-characterized, high-purity (≥99.5%) batch of 4-(4-aminophenyl)morpholin-3-one. Commercial suppliers include LGC Standards and MedChemExpress.[8][9]

  • Study Samples: Homogenized samples of 4-(4-aminophenyl)morpholin-3-one at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Potential Impurities: If available, reference standards of known process-related impurities should be provided to assess method specificity.

  • Detailed Analytical Method Protocol: A comprehensive document outlining all experimental parameters.

Proposed HPLC-UV Method

The following method is a starting point and should be validated by the coordinating laboratory before the inter-laboratory study commences.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard Concentration 0.1 mg/mL in mobile phase
Sample Preparation Accurately weigh and dissolve in mobile phase to the target concentration.
Experimental Workflow

Caption: Inter-laboratory study workflow for 4-(4-aminophenyl)morpholin-3-one quantification.

Data Analysis and Acceptance Criteria

The statistical analysis of the inter-laboratory data should focus on:

  • Repeatability (Intra-laboratory precision): The relative standard deviation (RSD) of triplicate measurements within each laboratory. Acceptance criterion: RSD ≤ 2.0%.

  • Reproducibility (Inter-laboratory precision): The RSD of the mean results across all laboratories. Acceptance criterion: RSD ≤ 5.0%.

  • Accuracy: The percentage recovery of the analyte in the spiked samples. Acceptance criterion: 98.0% to 102.0% recovery.

Statistical tools such as analysis of variance (ANOVA) can be used to assess the significance of inter-laboratory variability.

The Importance of a Self-Validating System: Ensuring Ongoing Analytical Integrity

An inter-laboratory study is not a one-time event but rather the foundation of a self-validating analytical system. The validated and transferred method should be incorporated into the routine quality control of 4-(4-aminophenyl)morpholin-3-one. This includes:

  • System Suitability Testing: Performed before each analytical run to ensure the chromatographic system is performing adequately. Key parameters include tailing factor, theoretical plates, and repeatability of standard injections.

  • Control Charting: Trending of key analytical parameters over time to detect any drift or out-of-specification results.

  • Periodic Method Review: Regular review of the analytical method to ensure it remains fit for purpose, especially if there are changes in the manufacturing process of the intermediate.

Addressing the Genotoxic Potential of Aromatic Amines: A Critical Safety Consideration

It is strongly recommended that a bacterial reverse mutation assay (Ames test) be conducted on 4-(4-aminophenyl)morpholin-3-one to assess its mutagenic potential.[10][12][13][14][15] The results of this test will inform the control strategy for this intermediate and any related impurities.

Genotoxicity_Pathway Aromatic_Amine Aromatic Amine (e.g., 4-(4-aminophenyl)morpholin-3-one) Metabolic_Activation Metabolic Activation (e.g., by Cytochrome P450 enzymes) Aromatic_Amine->Metabolic_Activation Reactive_Metabolite Reactive Metabolite (e.g., N-hydroxyarylamine) Metabolic_Activation->Reactive_Metabolite DNA_Adduct_Formation DNA Adduct Formation Reactive_Metabolite->DNA_Adduct_Formation Mutation Mutation DNA_Adduct_Formation->Mutation Cancer Potential for Carcinogenicity Mutation->Cancer

Caption: Generalized metabolic activation pathway for aromatic amine genotoxicity.

Conclusion: A Framework for Analytical Excellence

This guide has provided a comprehensive framework for establishing a robust and reproducible analytical method for the quantification of 4-(4-aminophenyl)morpholin-3-one through an inter-laboratory study. By adopting a scientifically sound approach to method selection, study design, and data analysis, pharmaceutical organizations can ensure the consistency and reliability of their analytical data. This, in turn, contributes to the overall quality and safety of the final drug product. The principles outlined herein are not limited to this specific intermediate but can be adapted for a wide range of pharmaceutical compounds, fostering a culture of analytical excellence throughout the industry.

References

  • ResearchGate. Identification of related substances in rivaroxaban by LC-MS | Request PDF. [Link]

  • V & V Pharma Industries. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter. [Link]

  • Pharmaffiliates. CAS No : 438056-69-0 | Product Name : 4-(4-Aminophenyl)-3-morpholinone. [Link]

  • Multichem Exports. 4-(4-aminophenyl)morpholin-3-one. [Link]

  • LCGC International. Analysis of Complex Pharmaceuticals by Ultrahigh-Pressure Liquid Chromatography: Case Studies and Quality Control Implications. [Link]

  • Regulations.gov. ATTACHMENT COVER SHEET Ames Test Bacterial Mutation Assay (S. typhimurium and E. coli) CONTAINS CBI. [Link]

  • Shimadzu. Fully automated LC-MS/MS analysis of anticoagulants using a novel reagent kit. [Link]

  • Express Pharma. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Phenol, 4-amino-: Human health tier II assessment CAS Number: 123-30-8 Preface. [Link]

  • PLOS One. Determination of rivaroxaban in patient's plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS). [Link]

  • PubMed. Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies. [Link]

  • BioPharm International. A Case Study of Developing Analytical Methods. [Link]

  • PubMed. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring. [Link]

  • National Academic Digital Library of Ethiopia. Pharmaceutical Analysis for Small Molecules. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Synergy Bioscience. Case Studies. [Link]

  • Intertek. Pharmaceutical Impurity Testing and Identification. [Link]

  • The Ames Test. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Eurofins Australia. The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • PubMed. Inter-laboratory study for extraction testing of medical devices. [Link]

  • Google Patents. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • Biblioteka Nauki. studies on mutagenicity of new chemical compounds using bacterial ames test?. [Link]

  • PubChem. 4-(4-Aminophenyl)morpholin-3-one. [Link]

  • Valsynthese SA. Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE 1. Identification of the substance/Mixture and of the company/undert. [Link]

Sources

A Comparative Guide to the Genotoxicity of 4-(2-Aminophenyl)morpholin-3-one and its Parent Drug, Rivaroxaban

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the safety of a drug product is paramount. This extends beyond the active pharmaceutical ingredient (API) to encompass any impurities that may be present in the final formulation. This guide provides an in-depth comparison of the genotoxic potential of the oral anticoagulant Rivaroxaban and its key synthetic intermediate, 4-(2-Aminophenyl)morpholin-3-one. The presence of such intermediates as impurities, even at trace levels, necessitates a thorough evaluation of their genotoxic risk.

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD) have established stringent guidelines for genotoxicity testing to identify and mitigate such risks.[1][2] This guide will delve into the standard battery of tests for assessing genotoxicity, present hypothetical comparative data for Rivaroxaban and its intermediate, and discuss the scientific rationale behind the experimental designs.

Compound Profiles: Structure and Metabolism

Rivaroxaban is a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[3] Its chemical structure features a morpholinone ring system linked to an oxazolidinone and a chlorothiophene moiety. The metabolism of Rivaroxaban is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2J2, with a portion of the drug excreted unchanged.[4]

This compound is a crucial building block in the synthesis of Rivaroxaban.[5][6][7][8] Its structure contains a morpholinone ring and an aromatic amine group. Aromatic amines are a chemical class known to be associated with genotoxicity, often requiring metabolic activation to exert their effects. This metabolic activation can lead to the formation of reactive electrophilic intermediates that can bind to DNA, forming DNA adducts and leading to mutations.

The Standard Battery of Genotoxicity Tests

To comprehensively assess the genotoxic potential of a substance, a standard battery of tests is employed, as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[9][10] This battery is designed to detect different types of genetic damage.

The typical three-test battery includes:

  • A test for gene mutation in bacteria (Ames test). This assay is a widely used method for detecting point mutations.[11]

  • An in vitro test for chromosomal damage in mammalian cells. The in vitro micronucleus assay is commonly used for this purpose.

  • An in vivo test for genotoxicity. This is crucial to understand the effects in a whole animal system. The in vivo micronucleus assay or the comet assay are frequently employed.[12]

A negative result in this battery of tests provides sufficient evidence to conclude that the test substance is not genotoxic.

Experimental Methodologies

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if a substance can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.

Protocol:

  • Strain Selection: Use a minimum of four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from the liver of Aroclor- or phenobarbital/β-naphthoflavone-induced rodents) to mimic mammalian metabolism.[13]

  • Dose Selection: A preliminary toxicity test is performed to determine the appropriate concentration range of the test substance.

  • Assay Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium.

  • Incubation: Plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it induces a dose-related increase in revertant colonies over the negative control.

In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Protocol:

  • Cell Line: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells.

  • Treatment: Expose the cells to a range of concentrations of the test substance, both with and without metabolic activation (S9 mix).

  • Harvest: After an appropriate treatment period, harvest the cells.

  • Staining: Stain the cells with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 cells per concentration for the presence of micronuclei.

  • Cytotoxicity Assessment: Concurrently assess cytotoxicity to ensure that the observed genotoxic effects are not a result of high toxicity.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12][14][15] Following treatment of an animal with the test substance, cells are isolated from various tissues, embedded in agarose on a microscope slide, and lysed. Electrophoresis is then applied, and the DNA migrates out of the nucleus, forming a "comet" shape. The extent of DNA migration is proportional to the amount of DNA damage.

Protocol:

  • Animal Model: Typically, rodents (rats or mice) are used.

  • Administration: The test substance is administered to the animals, usually via the clinical route of exposure.

  • Tissue Collection: After a defined exposure time, various tissues (e.g., liver, bone marrow, blood) are collected.

  • Cell Preparation: Single-cell suspensions are prepared from the collected tissues.

  • Electrophoresis: The cells are embedded in agarose, lysed, and subjected to electrophoresis under alkaline conditions.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to measure the amount of DNA in the comet tail, which is an indicator of DNA damage.

Hypothetical Comparative Data

The following tables present hypothetical data from the standard battery of genotoxicity tests for Rivaroxaban and this compound.

Table 1: Ames Test Results

CompoundStrainMetabolic Activation (S9)Result
Rivaroxaban TA98, TA100, TA1535, TA1537, WP2 uvrA-Negative
TA98, TA100, TA1535, TA1537, WP2 uvrA+Negative
This compound TA98, TA100, TA1535, TA1537, WP2 uvrA-Negative
TA98, TA100+Positive
TA1535, TA1537, WP2 uvrA+Negative

Table 2: In Vitro Micronucleus Assay Results

CompoundCell LineMetabolic Activation (S9)Result
Rivaroxaban CHO-Negative
CHO+Negative
This compound CHO-Negative
CHO+Positive

Table 3: In Vivo Comet Assay Results (Liver Cells)

CompoundDoseResult
Rivaroxaban Therapeutic DoseNegative
10x Therapeutic DoseNegative
This compound Low DoseNegative
High DosePositive

Visualization of Workflows and Mechanisms

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay ames Ames Test (Bacterial Reverse Mutation) decision_vitro Positive In Vitro Result? ames->decision_vitro Positive Result micronucleus_vitro In Vitro Micronucleus Assay (Mammalian Cells) micronucleus_vitro->decision_vitro Positive Result comet In Vivo Comet Assay (Rodent Model) end_pos Genotoxic Potential Confirmed comet->end_pos Positive Result end_neg_vivo No Genotoxic Potential Detected (In Vivo) comet->end_neg_vivo Negative Result start Test Substance start->ames start->micronucleus_vitro decision_vitro->comet Yes end_neg No Genotoxic Potential Detected (In Vitro) decision_vitro->end_neg No

Caption: Standard workflow for genotoxicity assessment.

Metabolic_Activation cluster_metabolism Metabolic Activation (e.g., Liver S9) compound This compound cyp450 CYP450 Enzymes compound->cyp450 reactive_intermediate Reactive Electrophilic Intermediate cyp450->reactive_intermediate dna DNA reactive_intermediate->dna dna_adduct DNA Adducts dna->dna_adduct Covalent Binding mutation Mutation dna_adduct->mutation

Caption: Hypothetical metabolic activation of the intermediate.

Interpretation and Discussion

The hypothetical data presented above illustrates a scenario where the parent drug, Rivaroxaban, is non-genotoxic across the standard battery of tests. In contrast, its synthetic intermediate, this compound, shows positive results in the Ames test and the in vitro micronucleus assay, but only in the presence of metabolic activation. This suggests that the intermediate itself is not directly genotoxic but can be converted into a genotoxic metabolite by liver enzymes.

The positive result in the in vivo comet assay at a high dose further supports the genotoxic potential of the intermediate in a whole-animal system. The liver, being a primary site of metabolism, would be a target organ for such effects.

The presence of a genotoxic impurity, even at low levels, is a significant concern in drug safety. Regulatory guidelines provide frameworks for controlling such impurities, often based on the principle of the Threshold of Toxicological Concern (TTC). For genotoxic impurities, the TTC is typically set at a very low level (e.g., 1.5 µ g/day ) to ensure patient safety.

Conclusion

This comparative guide highlights the critical importance of a thorough genotoxicity assessment for both the API and its potential impurities. The use of a standard battery of in vitro and in vivo assays provides a comprehensive evaluation of the genotoxic risk. In our hypothetical case, while Rivaroxaban itself is deemed safe from a genotoxicity standpoint, the presence of the this compound intermediate as an impurity would require strict control to levels below the established TTC to ensure the overall safety of the drug product. This underscores the necessity of a deep understanding of the synthetic process and impurity profile of any new pharmaceutical agent.

References

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.). Google Patents.
  • da Silva, A. F., et al. (2018). In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons. Retrieved January 16, 2026, from [Link]

  • Kim, H. R., et al. (n.d.). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • 4-(3-Aminophenyl)morpholin-3-one. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. (n.d.). Valsynthese SA. Retrieved January 16, 2026, from [Link]

  • Preparation method of 4-(4-aminophenyl) morpholine-3-one derivative. (n.d.). Google Patents.
  • In Vivo Genotoxicity Assays. (n.d.). Charles River Laboratories. Retrieved January 16, 2026, from [Link]

  • Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]

  • Rivaroxaban. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Zhang, L., et al. (2023). Genetic variants influenced the risk of bleeding and pharmacodynamics of rivaroxaban in patients with nonvalvular atrial fibrillation: A multicentre prospective cohort study. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Guidance on genotoxicity testing strategies for manufactured nanomaterials. (2024). GOV.UK. Retrieved January 16, 2026, from [Link]

  • Hartmann, A., et al. (2003). The in vivo Comet assay: Use and status in genotoxicity testing. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Gutsell, S., et al. (2024). Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residues. LJMU Research Online. Retrieved January 16, 2026, from [Link]

  • Wang, Y., et al. (2021). Influence of ABCB1 Gene Polymorphism on Rivaroxaban Blood Concentration and Hemorrhagic Events in Patients With Atrial Fibrillation. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation. (n.d.). RAPS. Retrieved January 16, 2026, from [Link]

  • Beilstein, M. A., et al. (n.d.). Massive human rivaroxaban overdose. ZLM. Retrieved January 16, 2026, from [Link]

  • Hartmann, A., et al. (2005). in vivo comet assay: use and status in genotoxicity testing. Oxford Academic. Retrieved January 16, 2026, from [Link]

  • Linkins, L. A., & Moffat, K. (2014). Monitoring the anticoagulant effect after a massive rivaroxaban overdose. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Pharmacokinetics of rivaroxaban: Genomic effects. (n.d.). NHS Health Research Authority. Retrieved January 16, 2026, from [Link]

  • OECD Test Guidelines for Genetic Toxicology. (n.d.). ISS. Retrieved January 16, 2026, from [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (n.d.). Regulations.gov. Retrieved January 16, 2026, from [Link]

  • PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. (n.d.). WIPO Patentscope. Retrieved January 16, 2026, from [Link]

  • XARELTO (rivaroxaban) Tablets. (n.d.). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]

  • Zhang, Y., et al. (2024). ABCG2 polymorphism and rivaroxaban pharmacokinetics in healthy individuals after a single dose. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Safety Guidelines. (n.d.). ICH. Retrieved January 16, 2026, from [Link]

  • Genotoxicity testing – combined in vivo micronucleus and comet assays. (2020). WCA Environment. Retrieved January 16, 2026, from [Link]

  • Zounková, R., et al. (n.d.). EC and OECD Test Guidelines for genotoxicity that require the addition of an exogenous metabolising system. ResearchGate. Retrieved January 16, 2026, from [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (2012). HHS.gov. Retrieved January 16, 2026, from [Link]

  • Guidance on the genotoxicity testing strategies for germ cell mutagens. (2024). GOV.UK. Retrieved January 16, 2026, from [Link]

  • Overview on genetic toxicology TGs. (n.d.). OECD. Retrieved January 16, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Stability of 4-(2-Aminophenyl)morpholin-3-one and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, understanding the intrinsic stability of a molecule is not merely a regulatory checkpoint; it is a fundamental pillar of drug design and formulation. The propensity of a drug substance to degrade under various environmental pressures dictates its shelf-life, informs packaging and storage requirements, and, most critically, impacts its safety and efficacy profile. This guide provides an in-depth, technically-grounded framework for the comparative stability testing of 4-(2-aminophenyl)morpholin-3-one and its positional isomers, 4-(3-aminophenyl)morpholin-3-one and 4-(4-aminophenyl)morpholin-3-one.

These N-aryl morpholinone scaffolds are of significant interest in medicinal chemistry. For instance, the 4-(4-aminophenyl)morpholin-3-one core is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant.[1][2][3] Given this precedent, a thorough understanding of the stability of this chemical family is paramount. This guide moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, enabling researchers to not only execute these studies but to intelligently interpret the results.

The Chemical Context: Structural Rationale for Stability Concerns

The stability of the 4-(aminophenyl)morpholin-3-one isomers is governed by the interplay of two key functional groups: the aromatic amine (aniline) and the morpholin-3-one ring, which contains a lactam (a cyclic amide).

  • Aromatic Amine Moiety: The primary amine group attached to the phenyl ring is a known site of oxidative vulnerability.[4][5] Oxidation can lead to the formation of colored degradants, including nitroso and nitro compounds, or coupling reactions that result in highly colored azo dimers.[4] The position of the amine group (ortho, meta, or para) relative to the morpholinone substituent can influence its electronic environment and, consequently, its susceptibility to oxidation.

  • Lactam Ring: The amide bond within the six-membered morpholinone ring is susceptible to hydrolysis, particularly under acidic or basic conditions.[6][7] Cleavage of this ring would result in a complete loss of the core scaffold, yielding inactive degradation products. The stability of lactam rings can be influenced by ring strain and the nature of the N-substituent.[6][8]

Given these structural liabilities, a comprehensive stability assessment must probe the molecule's resilience to hydrolysis, oxidation, and photolytic stress.

Experimental Design: A Forced Degradation Strategy

To efficiently compare the stability of the three isomers, a forced degradation (or stress testing) study is the preferred approach. The goal of forced degradation is to accelerate the degradation process to generate the likely degradation products that could form under long-term storage conditions.[9][10] This provides critical information for developing stability-indicating analytical methods and understanding the intrinsic chemical behavior of the molecules.[9][11] The entire workflow is designed to be a self-validating system, where the analytical method's ability to separate degradants proves its specificity.

The internationally recognized ICH Q1A(R2) guideline provides the foundational framework for stress testing.[12][13] Our experimental design will adhere to these principles, subjecting each isomer to hydrolytic, oxidative, and photolytic stress.

Forced_Degradation_Workflow cluster_Isomers Test Compounds cluster_Stress Stress Conditions (ICH Q1A) cluster_Analysis Analysis cluster_Output Data Output & Interpretation I1 4-(2-Aminophenyl) morpholin-3-one Acid Acid Hydrolysis (0.1M HCl, 60°C) I1->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) I1->Base Ox Oxidation (3% H2O2, RT) I1->Ox Photo Photolysis (ICH Q1B Light Box) I1->Photo Thermal Thermal (80°C, Solid State) I1->Thermal I2 4-(3-Aminophenyl) morpholin-3-one I2->Acid I2->Base I2->Ox I2->Photo I2->Thermal I3 4-(4-Aminophenyl) morpholin-3-one I3->Acid I3->Base I3->Ox I3->Photo I3->Thermal HPLC Stability-Indicating HPLC-UV/DAD Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS/MS (Peak Identification) HPLC->LCMS For unknown peaks Table Comparative Data Table (% Degradation, No. of Degradants) HPLC->Table Pathway Degradation Pathway Elucidation LCMS->Pathway

Fig 1. Experimental workflow for comparative forced degradation studies.

Detailed Experimental Protocols

The following protocols are designed to induce degradation in the range of 5-20%, which is ideal for validating a stability-indicating method.[10] All solutions should be prepared in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

Stability-Indicating HPLC Method

A robust reverse-phase HPLC (RP-HPLC) method is the cornerstone of this analysis.[14] It must be capable of separating the parent isomer from all process impurities and newly formed degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV Diode Array Detector (DAD) at 254 nm and a secondary wavelength (e.g., 280 nm). The DAD is crucial for assessing peak purity.

  • System Suitability: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, and precision.

Forced Degradation Protocols

For each isomer, prepare five separate solutions. One will be the unstressed control, and the others will be subjected to the following conditions.

A. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before injection into the HPLC.

    • Rationale: The lactam ring is the primary target for acid-catalyzed hydrolysis.[6] Heating accelerates this process.

B. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before injection.

    • Rationale: Base-mediated hydrolysis of the lactam is also a common degradation pathway.[15] This condition helps to establish a full pH-stability profile.

C. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at 2, 4, 8, and 24 hours for analysis.

    • Rationale: The aromatic amine is highly susceptible to oxidation.[4][16] H₂O₂ is a common and effective oxidizing agent used in stress testing.

D. Photostability Testing:

  • Expose a solution of the drug substance, as well as the solid-state powder, to a controlled light source.

  • The exposure should conform to ICH Q1B guidelines, which specify a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[17][18][19]

  • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Analyze the samples after the exposure period.

    • Rationale: Many aromatic compounds absorb UV light and can undergo photolytic degradation. This test is critical for determining if light-protective packaging is required.

Comparative Stability Data & Analysis (Hypothetical Data)

The data below represents a plausible outcome of these studies, illustrating how the stability profiles of the isomers might differ. The results are summarized for clear comparison.

Table 1: Comparative Degradation of Aminophenyl-morpholinone Isomers

Stress Condition (24h)Isomer% DegradationNo. of Degradants >0.1%Major Degradant RRTObservations
0.1 M HCl, 60°C 2-Amino4.8%10.75Minor degradation
3-Amino5.1%10.75Minor degradation
4-Amino5.5%10.75Minor degradation
0.1 M NaOH, 60°C 2-Amino12.1%20.68, 0.82Significant degradation
3-Amino11.5%20.68, 0.81Significant degradation
4-Amino13.0%20.68, 0.83Most susceptible to base
3% H₂O₂, RT 2-Amino18.5%30.91, 1.15, 1.23Highly susceptible, color change
3-Amino8.2%21.12, 1.20Moderately stable
4-Amino15.6%30.88, 1.18, 1.25Susceptible, color change
Photolytic (ICH Q1B) 2-Amino3.1%11.15Photolabile
3-Amino<1.0%0-Photostable
4-Amino2.5%11.18Photolabile

RRT = Relative Retention Time

Analysis of Results:
  • Hydrolytic Stability: All isomers show limited degradation under acidic conditions but are significantly more susceptible to base-catalyzed hydrolysis of the lactam ring. This is a common profile for lactams.[15] The para-isomer appears slightly more labile.

  • Oxidative Stability: This is the key point of differentiation. The ortho-isomer (2-Amino) is the most susceptible to oxidation, followed closely by the para-isomer (4-Amino). The meta-isomer (3-Amino) demonstrates significantly greater stability. This is likely due to the electronic effects of the morpholinone substituent on the aniline ring. The ortho and para positions are more electronically activated, making the amine group more readily oxidized. The observation of a color change is a classic indicator of aromatic amine oxidation.[4]

  • Photostability: The meta-isomer is the most photostable, while the ortho and para isomers show some degradation, likely linked to the same oxidative pathways triggered by light energy.

Mechanistic Insights & Degradation Pathways

Based on the data, we can propose likely degradation pathways. For the most labile compound, this compound, under oxidative stress, the primary degradation pathway likely involves the aniline moiety.

Oxidative_Degradation_Pathway cluster_main Proposed Oxidative Degradation of this compound Parent Parent Compound (2-Amino Isomer) Nitroso Nitroso Degradant (Major Product) Parent->Nitroso Oxidation Dimer Azo Dimer (Colored Impurity) Parent->Dimer Oxidative Coupling Oxidant [ O ] (e.g., H₂O₂)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step guide for the proper and safe disposal of 4-(2-Aminophenyl)morpholin-3-one. As a laboratory professional, your safety and the protection of our environment are paramount. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and actionable understanding of the waste management process.

A Note on Isomer-Specific Data: While this guide addresses the 2-aminophenyl isomer, comprehensive safety data sheets (SDS) are most readily available for the analogous compounds, 4-(4-Aminophenyl)morpholin-3-one and 4-(3-Aminophenyl)morpholin-3-one. The chemical properties and toxicological profiles are expected to be very similar. Therefore, the guidance herein is based on the established data for these closely related isomers, treating them with equivalent caution.[1]

Hazard Identification and Risk Assessment: The Foundation of Safety

Understanding the intrinsic hazards of a chemical is the first step in managing its lifecycle, including disposal. This compound and its isomers are classified under the Globally Harmonized System (GHS) with several key hazards that directly inform disposal protocols.[2][3][4]

Table 1: GHS Hazard Classification [2][3][4][5]

Hazard ClassCategoryHazard StatementCausality and Implication for Disposal
Skin Irritation2H315: Causes skin irritationDirect contact can cause inflammation, redness, and itching.[2] This necessitates the use of nitrile gloves and protective clothing during handling and disposal. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Serious Eye Irritation2AH319: Causes serious eye irritationThe chemical can cause significant redness, pain, and potential damage upon eye contact.[2] This mandates the use of safety glasses or goggles. Any material contaminated with the compound must be handled carefully to prevent aerosolization and eye exposure.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory system.[2][4] Handling and packaging for disposal must be done in a well-ventilated area or a chemical fume hood to prevent inhalation.
Acute Toxicity (Oral)4H302: Harmful if swallowedIngestion can be harmful.[3][4] This reinforces the need for strict hygiene protocols, such as washing hands thoroughly after handling, and ensuring waste containers are securely sealed to prevent accidental ingestion by wildlife if improperly disposed of.

Pre-Disposal Procedures: Decontamination and Waste Segregation

Proper disposal begins the moment an experiment is concluded. Integrating these steps into your standard workflow is crucial for safety and regulatory compliance.

Step 1: Decontamination of Laboratory Equipment

All non-disposable labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.

  • Rationale: Decontamination prevents the unintentional cross-contamination of future experiments and ensures the safety of personnel who may handle the equipment later. It also minimizes the volume of hazardous waste.

  • Protocol:

    • Rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., methanol, ethyl acetate).[6] The choice of solvent should be guided by your experimental conditions.

    • Collect this initial rinse solvent as hazardous waste. This is often referred to as "first rinse" waste and is considered contaminated.

    • Proceed with a standard laboratory washing procedure (e.g., soap and water).[3]

Step 2: Waste Segregation

Properly segregating chemical waste is a cornerstone of laboratory safety.

  • Rationale: Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, proper segregation simplifies the disposal process for your institution's environmental health and safety (EHS) office and the licensed waste disposal facility.

  • Protocol:

    • Designate a specific, clearly labeled waste container for this compound and any materials heavily contaminated with it.

    • The waste stream should include:

      • Unused or expired solid this compound.

      • Contaminated disposables (e.g., weigh boats, pipette tips, gloves, bench paper).

      • The "first rinse" solvent from decontamination procedures.

Spill Management Protocol

Accidents happen. A clear, established protocol for spill cleanup is a non-negotiable part of your safety plan.

  • Rationale: A swift and correct response minimizes exposure to personnel and prevents the spread of contamination into the environment, such as drains or soil.[2][3]

  • Protocol:

    • Evacuate and Secure: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate personnel and secure the area to prevent entry.[3][7]

    • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill occurs within one.[2]

    • Don PPE: Wear appropriate PPE, including two pairs of nitrile gloves, a lab coat or chemical-resistant suit, and safety goggles or a face shield.[1][3] For large spills, respiratory protection may be necessary.[3]

    • Contain and Absorb: For solid spills, carefully sweep or vacuum the material into a suitable disposal container, avoiding dust formation.[3][7] For solutions, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[8] Do not use combustible materials like paper towels to absorb large quantities of flammable solvent solutions.

    • Collect Waste: Using non-sparking tools if a flammable solvent is involved, carefully scoop the absorbed material into a designated hazardous waste container.[8]

    • Decontaminate Area: Clean the spill area with a cloth soaked in a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

    • Label and Dispose: Seal and label the waste container. Report the spill to your EHS department.

Step-by-Step Disposal Protocol

This protocol outlines the final steps for preparing the chemical waste for collection by a licensed disposal facility.

  • Waste Characterization: The first step is to correctly classify the waste. Based on its GHS classifications for irritation, this compound must be disposed of as hazardous chemical waste. Waste generators must adhere to the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA), specifically referencing regulations like 40 CFR 261.3 for classification determination.[2]

  • Packaging:

    • Place solid waste and spill cleanup debris into a robust, sealable container (e.g., a polyethylene drum or a designated hazardous waste pail). Ensure the container is compatible with the chemical.

    • Keep liquid waste (like contaminated solvents) in a separate, sealed, and compatible container. Do not overfill containers; a good rule of thumb is to fill to no more than 80% capacity to allow for vapor expansion.

    • Do not reuse containers that previously held the product.[2]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."

    • List all contents, including this compound and any solvents. Provide percentages or estimates for each component.

    • Indicate the relevant hazards (e.g., "Irritant," "Toxic").

    • Include the date of accumulation and the name of the generating laboratory or principal investigator.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure satellite accumulation area.

    • The storage location should be well-ventilated, away from heat or ignition sources, and separate from incompatible materials, particularly strong oxidizing agents.[2]

    • Store containers in a secondary containment bin to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup. Never pour this chemical down the drain or dispose of it in regular trash.[2][3]

    • The EHS department will work with a licensed waste disposal company that will transport the material to an approved treatment, storage, and disposal facility (TSDF).

    • The most common disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[7]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the safe management and disposal of this compound waste streams in a laboratory setting.

G cluster_0 Start: Experiment Complete cluster_1 Waste Stream Identification cluster_2 Immediate Action & Segregation cluster_3 Final Packaging & Disposal start End of Experiment Using This compound unused_product Unused/Expired Product contaminated_disposables Contaminated Disposables (Gloves, Pipettes, Bench Paper) contaminated_labware Contaminated Reusable Labware (Glassware, Spatulas) accidental_spill Accidental Spill Occurs collect_solid Place directly into Hazardous Waste Container unused_product->collect_solid contaminated_disposables->collect_solid decontaminate Step 1: Decontaminate Labware (First Rinse into Waste) contaminated_labware->decontaminate spill_cleanup Step 2: Execute Spill Management Protocol accidental_spill->spill_cleanup package_label Step 3: Package, Seal & Label Hazardous Waste Container collect_solid->package_label decontaminate->package_label spill_cleanup->package_label store Step 4: Store in Designated Satellite Accumulation Area package_label->store transfer Step 5: Transfer to Licensed Waste Disposal Facility via EHS store->transfer

Caption: Decision workflow for handling this compound waste.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • 4-(4-Aminophenyl)morpholin-3-one Safety Data Sheet. AK Scientific, Inc.

  • Safety Data Sheet: Morpholine. Carl ROTH.

  • 4-(3-Aminophenyl)morpholin-3-one Safety Data Sheet. CymitQuimica.

  • Morpholine Safety Data Sheet. Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - Morpholine. Nexchem Ltd.

  • Hazardous Substance Fact Sheet - Morpholine. New Jersey Department of Health.

  • 4-(4-Nitrophenyl)morpholine Safety Data Sheet. Fisher Scientific.

  • Safety Data Sheet. Sigma-Aldrich.

  • 4-(4-Aminophenyl)morpholin-3-one Safety Data Sheet. Biosynth.

  • 4-(4-Aminophenyl)morpholin-3-one Safety Data Sheet. MedchemExpress.

  • Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Valsynthese SA.

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. World Intellectual Property Organization.

  • 4-(4-Aminophenyl)morpholin-3-one Safety Data Sheet. Ark Pharm, Inc.

  • 4-(4-Aminophenyl)morpholin-3-one SDS. ECHEMI.

  • Safety Data Sheet Morpholine. Redox.

  • Proper Disposal of 4-(4-Aminophenyl)-3-morpholinone-d4: A Guide for Laboratory Professionals. Benchchem.

  • Decontamination after Inadvertent Release. European Society of Oncology Pharmacy.

  • 4-(3-Aminophenyl)morpholin-3-one Hazard Summary. PubChem, National Center for Biotechnology Information.

  • Process for preparing 4-(4-aminophenyl)morpholin-3-one. Google Patents.

  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons.

Sources

Personal protective equipment for handling 4-(2-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work often involves synthesizing or handling novel chemical entities. 4-(2-Aminophenyl)morpholin-3-one is one such compound where comprehensive hazard data may not be readily available. In these situations, the guiding principle is to treat the substance as potentially hazardous until proven otherwise.[1] This guide provides a robust framework for handling this compound, grounding every recommendation in established safety protocols to protect personnel and ensure experimental integrity.

The molecular structure, featuring an aminophenyl group and a morpholinone core, suggests potential for biological activity and chemical reactivity that necessitates careful handling. Structurally related compounds, such as 4-(4-Aminophenyl)morpholin-3-one, are known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, we will proceed with the assumption of similar hazards.

Hazard Assessment and Risk Mitigation

Before any bench work begins, a thorough hazard assessment is mandatory.[5][6][7] Given the known irritant properties of analogous compounds, the primary risks are exposure via inhalation of the powder, skin contact, and eye contact.[3][4]

Potential Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[3][4]

  • Eye Damage: The compound is likely a serious eye irritant, with potential for significant damage upon contact.[3][4]

  • Respiratory Irritation: Inhaling airborne powder can irritate the respiratory tract.[3]

  • Unknown Systemic Toxicity: Due to the lack of extensive toxicological data, absorption through the skin or ingestion could have unknown adverse health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

PPE is not a substitute for robust engineering controls but is a critical final barrier against exposure.[8] The selection of PPE must be based on a thorough risk assessment for each specific task.[5][7]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid ANSI Z87.1-compliant safety goggles and a face shield.[1][5]Double-layered, powder-free nitrile gloves.[5] Inspect for tears before use.Chemical-resistant lab coat, fully buttoned.[6]NIOSH-approved N95 respirator or higher.[9][10]
Preparing Solutions Chemical splash goggles.[11] A face shield is required if there is a significant splash hazard.[5][6]Chemical-resistant nitrile gloves.[6] Check manufacturer's data for solvent compatibility.Chemical-resistant lab coat.Not typically required if performed within a certified chemical fume hood.
General Lab Operations ANSI Z87.1-compliant safety glasses with side shields.[5][11]Single pair of nitrile gloves.Standard lab coat.Not required.

Causality of PPE Choices:

  • Eye/Face Protection: When handling the solid powder, the combination of goggles and a face shield provides maximum protection against both airborne particles and accidental splashes.[5][6]

  • Hand Protection: Double-gloving during weighing minimizes the risk of exposure should the outer glove become contaminated.[5] For all tasks, nitrile gloves offer good protection against incidental chemical splashes.[6]

  • Respiratory Protection: An N95 respirator is crucial when weighing the solid compound outside of a containment hood to prevent inhalation of fine particulates.[9]

Operational Plan: From Receipt to Disposal

A structured workflow minimizes the potential for error and exposure. All handling of this compound, especially of the solid form, should occur within a certified chemical fume hood to control exposure to dust and vapors.[12]

G cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal a 1. Don Required PPE (Goggles, Face Shield, Double Gloves, Lab Coat, N95) b 2. Verify Chemical Fume Hood Certification is Current a->b c 3. Prepare Work Surface (Clean, use absorbent liner) b->c d 4. Weigh Compound in Fume Hood c->d Proceed to handling e 5. Prepare Solution in Fume Hood d->e f 6. Tightly Seal Primary Container e->f g 7. Decontaminate Surfaces (e.g., 70% Ethanol) f->g Proceed to cleanup h 8. Segregate Waste (Solid, Liquid, Sharps) g->h i 9. Doff PPE Correctly (Gloves last) h->i j 10. Wash Hands Thoroughly i->j

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.